Product packaging for Benzoylgomisin O(Cat. No.:CAS No. 130783-32-3)

Benzoylgomisin O

Cat. No.: B591329
CAS No.: 130783-32-3
M. Wt: 520.6 g/mol
InChI Key: XUGSROZUUURBSW-XOWTYJCDSA-N
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Description

Benzoylgomisin O has been reported in Schisandra sphenanthera and Schisandra propinqua with data available.
See also: Schisandra chinensis fruit (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32O8 B591329 Benzoylgomisin O CAS No. 130783-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O8/c1-16-12-19-13-22-27(37-15-36-22)28(34-5)23(19)24-20(14-21(32-3)26(33-4)29(24)35-6)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16-,17-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGSROZUUURBSW-XOWTYJCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130783-32-3
Record name Benzoylgomisin O
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130783323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZOYLGOMISIN O
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5AT2L2CHO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Origin of Benzoylgomisin O in Schisandra Species: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylgomisin O, a bioactive dibenzocyclooctadiene lignan found in plants of the Schisandra genus, holds significant interest for its potential pharmacological activities. Its molecular structure, characterized by a complex polycyclic core and a distinctive benzoyl moiety, is the product of an intricate biosynthetic pathway derived from general phenylpropanoid metabolism. This technical guide synthesizes the current understanding of the origin of this compound, detailing the precursor molecules, the enzymatic steps leading to the core gomisin structure, the biosynthesis of the benzoyl donor, and the hypothesized final benzoylation reaction. This paper provides detailed experimental methodologies, quantitative data on lignan content, and visual diagrams of the key pathways and workflows to serve as a comprehensive resource for research and development.

The Biosynthetic Pathway of Dibenzocyclooctadiene Lignans

The biosynthesis of this compound is a multi-stage process that begins with the essential amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to generate monolignol precursors. These precursors then undergo dimerization and a series of modifications to form the characteristic dibenzocyclooctadiene skeleton, which is finally acylated to yield the target molecule.

Stage 1: Phenylpropanoid Pathway and Monolignol Formation

The initial steps of the pathway are shared with the biosynthesis of numerous plant secondary metabolites. L-phenylalanine is converted to the monolignol E-coniferyl alcohol through the action of a core set of enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Further Modifications: A series of hydroxylations and methylations, followed by reductions catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) , converts p-coumaroyl-CoA into E-coniferyl alcohol.

Stage 2: Dimerization and Core Lignan Scaffold Formation

The formation of the lignan backbone is a critical branch point from monolignol synthesis:

  • Oxidative Coupling: Two molecules of E-coniferyl alcohol undergo stereospecific oxidative coupling to form the furofuran lignan (+)-pinoresinol. This reaction is directed by Dirigent Proteins (DIRs) , which control the stereochemistry of the product.

  • Reductive Conversions: Pinoresinol is then sequentially reduced by Pinoresinol-Lariciresinol Reductase (PLR) to form lariciresinol and then secoisolariciresinol.

  • Dehydrogenation: Secoisolariciresinol is oxidized by Secoisolariciresinol Dehydrogenase (SDH) to yield matairesinol, which serves as a key precursor for various lignan classes.

Stage 3: Formation of the Gomisin O Skeleton

The conversion of matairesinol or related dibenzylbutane lignans into the unique dibenzocyclooctadiene structure of gomisins is the least characterized part of the pathway. It is hypothesized to involve a series of intramolecular oxidative coupling reactions (cyclization), hydroxylations, and methylations. This complex tailoring is primarily mediated by:

  • Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for catalyzing the specific hydroxylations and the C-C bond formation required to create the eight-membered ring.

  • O-Methyltransferases (OMTs): These enzymes are responsible for the specific methylation patterns observed on the aromatic rings of the gomisin skeleton, leading to the formation of Gomisin O.

Stage 4: The Final Benzoylation Step (Hypothesized)

The terminal step in the biosynthesis of this compound is the esterification of the hydroxyl group on the Gomisin O core with a benzoyl group.

  • Acyl Donor: The benzoyl group is supplied by Benzoyl-Coenzyme A (Benzoyl-CoA) .

  • Enzyme Class: This reaction is catalyzed by an Acyltransferase . While the specific enzyme has not yet been functionally characterized in Schisandra, it is hypothesized to be a member of the BAHD (BEAT, AHCT, HCBT, and DAT) acyltransferase family .[1][2] This family of enzymes is well-known in plants for transferring acyl groups from CoA thioesters to various acceptor molecules.[3] Research has confirmed the presence of at least 37 BAHD genes in the Schisandra chinensis transcriptome, one of which has been functionally characterized as a coniferyl alcohol acetyltransferase (ScCFAT), confirming the activity of this enzyme family within the plant's secondary metabolism.[1][4]

The overall proposed biosynthetic pathway is visualized below.

Benzoylgomisin_O_Biosynthesis cluster_0 General Phenylpropanoid Pathway cluster_1 Core Lignan Biosynthesis cluster_2 Dibenzocyclooctadiene Formation cluster_3 Benzoyl Group Origin cluster_4 Final Product Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H Cin_CoA Cinnamoyl-CoA Cin->Cin_CoA Ligase pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Coniferyl E-Coniferyl Alcohol pCouCoA->Coniferyl CCR, CAD, etc. Pino (+)-Pinoresinol Coniferyl->Pino 2x, DIR Seco Secoisolariciresinol Pino->Seco PLR Mat Matairesinol Seco->Mat SDH GomisinO Gomisin O Mat->GomisinO CYPs, OMTs (Multiple Steps) Final This compound GomisinO->Final BAHD Acyltransferase (Hypothesized) Benzoyl_CoA Benzoyl-CoA Cin_CoA->Benzoyl_CoA β-Oxidation Pathway Benzoyl_CoA->Final

Figure 1: Proposed biosynthetic pathway of this compound.

Origin of the Benzoyl Moiety: Benzoyl-CoA Biosynthesis

The benzoyl group required for the final acylation step is derived from the same phenylpropanoid pathway precursor, cinnamic acid. In plants, Benzoyl-CoA is primarily synthesized via a CoA-dependent, β-oxidative pathway that shortens the C3 side chain of cinnamic acid by two carbons.[5] This pathway is localized in the peroxisomes and involves the following core steps:[5][6]

  • Activation: Cinnamic acid is converted to its CoA thioester, cinnamoyl-CoA, by a ligase.

  • Hydration/Dehydrogenation: Cinnamoyl-CoA undergoes hydration and subsequent dehydrogenation.

  • Thiolytic Cleavage: A ketoacyl-CoA thiolase catalyzes the final step, cleaving off an acetyl-CoA unit to yield Benzoyl-CoA.[5]

Benzoyl_CoA_Pathway cluster_pathway Benzoyl-CoA β-Oxidative Pathway Cin Cinnamic Acid CinCoA Cinnamoyl-CoA Cin->CinCoA Cinnamate-CoA Ligase HPPCoA 3-Hydroxy-3-phenylpropanoyl-CoA CinCoA->HPPCoA Hydratase OPPCoA 3-Oxo-3-phenylpropanoyl-CoA HPPCoA->OPPCoA Dehydrogenase BenzoylCoA Benzoyl-CoA OPPCoA->BenzoylCoA Ketoacyl-CoA Thiolase

Figure 2: Biosynthesis of Benzoyl-CoA from Cinnamic Acid.

Quantitative Data on Lignan Content in Schisandra Species

The concentration of individual lignans, including various gomisins, varies significantly between different species and plant parts. The following tables summarize representative quantitative data from published studies.

Table 1: Lignan Content in Schisandra chinensis Fruit

Lignan Compound Content (mg/g of extract) Analytical Method Reference
Schisandrin 25.95 ± 0.15 HPLC-UV [7]
Gomisin A 2.51 ± 0.02 HPLC-UV [7]

| Gomisin M₂ | 2.17 ± 0.07 | HPLC-UV |[7] |

Table 2: Lignan Content in Schisandra chinensis (Dry Weight)

Lignan Compound Max Content (mg/100g DW) Analytical Method Reference
Schisandrol A 65.62 HPLC-DAD/LC-DAD-ESI-MS [8]
Angeloyl-/Tigloylgomisin Q 49.73 HPLC-DAD/LC-DAD-ESI-MS [8]
Schisandrin A 43.65 HPLC-DAD/LC-DAD-ESI-MS [8]

| Gomisin A (Schisandrol B) | 34.36 | HPLC-DAD/LC-DAD-ESI-MS |[8] |

Note: Direct quantitative data for this compound is sparse in readily available literature, reflecting the complexity of its isolation and analysis.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are representative protocols based on methodologies used for characterizing related enzymes in Schisandra.[1]

Protocol: Identification and Cloning of a Candidate Acyltransferase Gene
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from Schisandra fruit tissue using a commercial kit. First-strand cDNA is synthesized from the RNA template using a reverse transcriptase.

  • Gene Identification: Candidate acyltransferase genes (e.g., from the BAHD family) are identified by searching transcriptome databases (e.g., NCBI's Sequence Read Archive) using known BAHD protein sequences as queries via tBLASTn.

  • Primer Design and PCR Amplification: Gene-specific primers are designed based on the candidate gene sequence to amplify the full open reading frame (ORF) from the cDNA library using high-fidelity PCR.

  • Cloning: The amplified PCR product is purified and cloned into a suitable expression vector, such as pET-28a(+) for bacterial expression, which often includes a His-tag for purification. The sequence is verified by Sanger sequencing.

Protocol: Heterologous Protein Expression and Purification
  • Transformation: The expression vector containing the candidate gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic. This is then used to inoculate a larger culture volume.

  • Induction: When the culture reaches an optimal optical density (OD₆₀₀ ≈ 0.6-0.8), protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of ~0.5 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.

  • Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The His-tagged protein is purified from the soluble fraction of the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Protein purity is assessed by SDS-PAGE.

Protocol: In Vitro Enzyme Assay for Benzoyltransferase Activity
  • Reaction Mixture: The standard assay mixture (e.g., 100 µL total volume) contains:

    • Tris-HCl buffer (pH 7.5)

    • Purified recombinant enzyme (1-5 µg)

    • Acceptor substrate: Gomisin O (e.g., 100 µM)

    • Acyl donor: Benzoyl-CoA (e.g., 200 µM)

  • Incubation: The reaction is initiated by adding the enzyme and incubated at 30°C for 30-60 minutes.

  • Reaction Termination and Extraction: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate) and vortexing. The organic phase, containing the product, is separated, dried under nitrogen, and resuspended in methanol.

  • Product Analysis: The formation of this compound is analyzed and quantified using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), comparing the retention time and mass spectrum to an authentic standard.

Experimental_Workflow cluster_workflow Workflow: Gene Function Characterization RNA 1. RNA Extraction (Schisandra Fruit) cDNA 2. cDNA Synthesis RNA->cDNA GeneID 3. Candidate Gene ID (Transcriptome Mining) Clone 4. PCR & Cloning into Expression Vector GeneID->Clone Express 5. Heterologous Expression (E. coli) Clone->Express Purify 6. Protein Purification (Affinity Chromatography) Express->Purify Assay 7. In Vitro Enzyme Assay (Substrates + Enzyme) Purify->Assay Analyze 8. Product Analysis (HPLC / LC-MS) Assay->Analyze

Figure 3: General experimental workflow for enzyme characterization.

Conclusion and Future Directions

The origin of this compound in Schisandra species is rooted in the phenylpropanoid pathway, culminating in a series of complex, lineage-specific enzymatic reactions that form the dibenzocyclooctadiene lignan core, followed by a final benzoylation step. While the upstream pathways are relatively well-understood, the specific cytochrome P450s and O-methyltransferases responsible for tailoring the gomisin skeleton remain to be fully elucidated. The most critical knowledge gap is the definitive identification and functional characterization of the specific BAHD acyltransferase that catalyzes the transfer of a benzoyl group to Gomisin O.

Future research should focus on the functional screening of the numerous candidate BAHD acyltransferase genes identified in Schisandra transcriptome data. Co-expression analysis, correlating gene expression profiles with the accumulation of this compound during fruit development, can help prioritize candidate genes for functional characterization. The successful identification of this enzyme will not only complete our understanding of this important biosynthetic pathway but also provide a valuable molecular tool for the potential biotechnological production of this and other acylated lignans.

References

Benzoylgomisin O: A Technical Whitepaper on its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylgomisin O, a dibenzocyclooctadiene lignan, has emerged as a compound of significant interest within the scientific community due to its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and key biological activities of this compound. It includes detailed experimental protocols for its isolation and characterization, quantitative data on its natural abundance and enzymatic inhibition, and visual representations of relevant workflows and pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Discovery and Structural Elucidation

Experimental Protocol: Structural Elucidation

The foundational methods for determining the structure of this compound involve a multi-step spectroscopic analysis:

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), for Nuclear Magnetic Resonance (NMR) spectroscopy. For Mass Spectrometry (MS), the sample is prepared according to the specific ionization technique to be used (e.g., dissolved in methanol for Electrospray Ionization).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition of the compound. This data is crucial for establishing the molecular formula, which for this compound is C₃₀H₃₂O₈.

  • ¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in the molecule, their chemical environments, and their proximity to other protons. This helps to identify key functional groups and the overall proton framework.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the number of non-equivalent carbons and their chemical environments (e.g., aromatic, aliphatic, carbonyl).

  • 2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is essential for assembling the complete molecular structure:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

By integrating the data from these spectroscopic methods, the complete chemical structure, including the connectivity of atoms and their three-dimensional arrangement, can be unequivocally determined.

Natural Sources and Isolation

This compound is a naturally occurring lignan found in plants belonging to the Schisandra genus, which are woody vines native to Asia and North America.

Primary Natural Sources:

  • Schisandra rubriflora [1]

  • Schisandra sphenanthera [2][3]

  • Schisandra propinqua [2]

  • Schisandra chinensis (fruit)[2]

Quantitative Data on Natural Abundance:

The concentration of this compound can vary depending on the plant species, the specific part of the plant, and the cultivation conditions.

Plant SourcePlant PartYield of this compoundReference
Schisandra rubriflora (in vitro culture)Microshootsup to 1.40 mg/100 g Dry Weight[4]

Experimental Protocol: Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from Schisandra plant material, based on common phytochemical extraction techniques.

  • Extraction:

    • Air-dried and powdered plant material (e.g., fruits, stems) is subjected to solvent extraction.

    • Commonly, the material is macerated or refluxed with a polar solvent such as methanol or ethanol.

    • The resulting crude extract is then concentrated under reduced pressure.

  • Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being moderately polar, is typically enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • The enriched fraction is subjected to column chromatography over silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification:

    • Fractions containing this compound are combined and may require further purification steps.

    • This often involves repeated column chromatography on silica gel or Sephadex LH-20.

    • Final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Isolation_Workflow Plant_Material Dried & Powdered Schisandra spp. Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Partitioning Solvent Partitioning (EtOAc Fraction) Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Purification Preparative HPLC Column_Chromatography->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Figure 1: Generalized workflow for the isolation of this compound.

Biological Activity: Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory activity, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Enzymatic Inhibition:

This compound is a known inhibitor of the following enzymes:

  • 15-Lipoxygenase (15-LOX): An enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators.

  • Cyclooxygenase-1 (COX-1): An enzyme that produces prostaglandins involved in various physiological functions, including inflammation.

  • Cyclooxygenase-2 (COX-2): An enzyme that is typically induced during inflammation and is a key target for anti-inflammatory drugs.

Quantitative Data on Enzymatic Inhibition:

While specific IC₅₀ values for this compound are not consistently reported across the literature, it is generally characterized as a potent inhibitor with IC₅₀ values often below 10 µM for these enzymes. Further research is needed to establish a more precise inhibitory profile.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid LOX 15-LOX Arachidonic_Acid->LOX COX COX-1 / COX-2 Arachidonic_Acid->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation Benzoylgomisin_O This compound Benzoylgomisin_O->LOX Inhibits Benzoylgomisin_O->COX Inhibits

Figure 2: Inhibition of inflammatory pathways by this compound.

Conclusion and Future Directions

This compound stands out as a promising natural product with well-defined anti-inflammatory properties. Its presence in various Schisandra species makes it an accessible target for phytochemical research. The detailed protocols for its isolation and structural elucidation provided herein offer a solid foundation for further investigation.

Future research should focus on several key areas:

  • Standardization of Isolation Protocols: Developing optimized and standardized protocols to maximize the yield and purity of this compound from its natural sources.

  • Comprehensive Bioactivity Profiling: Conducting detailed in vitro and in vivo studies to precisely quantify its IC₅₀ values against a broader range of inflammatory targets and to elucidate its mechanism of action more thoroughly.

  • Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to assess its viability as a therapeutic agent.

  • Synthetic and Semi-synthetic Analogs: Exploring the synthesis of this compound and its derivatives to improve potency, selectivity, and pharmacokinetic properties.

By addressing these research avenues, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel anti-inflammatory drugs.

References

An In-depth Technical Guide to the Biosynthesis of Dibenzocyclooctadiene Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctadiene lignans, a prominent class of polyphenolic compounds primarily found in plants of the Schisandraceae family, have garnered significant attention for their diverse and potent biological activities. These activities include hepatoprotective, anti-inflammatory, antiviral, and anticancer properties, making them promising candidates for drug development.[1][2] A thorough understanding of their biosynthesis is paramount for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of dibenzocyclooctadiene lignans, detailing the enzymatic steps, key intermediates, and available quantitative data. While the initial steps of the pathway are well-characterized, the final cyclization to form the signature eight-membered ring remains an area of active investigation.

Core Biosynthetic Pathway: From Phenylalanine to Lignan Precursors

The biosynthesis of dibenzocyclooctadiene lignans originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism that converts the amino acid L-phenylalanine into a variety of phenolic compounds.[3][4][5][6][7]

The General Phenylpropanoid Pathway

This initial phase consists of a series of three enzymatic reactions that produce p-coumaroyl-CoA, a key metabolic precursor.

  • Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by PAL, which catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[5][6][8][9]

  • Cinnamate-4-Hydroxylase (C4H): Subsequently, C4H, a cytochrome P450 monooxygenase (CYP73A), hydroxylates trans-cinnamic acid at the C4 position to yield p-coumaric acid.[5][6][8][9]

  • 4-Coumarate:CoA Ligase (4CL): The final step in this initial sequence is the activation of p-coumaric acid by 4CL, which ligates coenzyme A to the carboxyl group, forming p-coumaroyl-CoA.[5][6][8][9]

Monolignol Biosynthesis

p-Coumaroyl-CoA serves as a branch point for various metabolic pathways. For lignan biosynthesis, it is channeled into the monolignol pathway to produce coniferyl alcohol, the primary building block for many lignans. This involves a series of reductions and hydroxylations.

  • Cinnamoyl-CoA Reductase (CCR): CCR catalyzes the NADPH-dependent reduction of cinnamoyl-CoA esters, such as p-coumaroyl-CoA and feruloyl-CoA, to their corresponding aldehydes.[8][10][11]

  • Cinnamyl Alcohol Dehydrogenase (CAD): CAD further reduces the cinnamaldehydes to their respective alcohols.[3][11][12][13][14][15][16][17][18] Specifically, coniferaldehyde is reduced to coniferyl alcohol.

The Lignan-Specific Pathway: Dimerization and Subsequent Modifications

The entry point into the lignan-specific pathway is the oxidative coupling of two monolignol units. This critical step is guided by a unique class of non-catalytic proteins.

Dirigent Protein (DIR)-Mediated Coupling

The stereoselective coupling of two coniferyl alcohol radicals to form the furofuran lignan (+)-pinoresinol or (-)-pinoresinol is orchestrated by dirigent proteins (DIRs).[3][7][9][19][20][21][22][23][24] In the absence of DIRs, this reaction would yield a racemic mixture of products. The kcat of a (+)-pinoresinol forming dirigent protein has been estimated to be 0.26 ± 0.03 s⁻¹ per DP dimer.[25]

Reductive Conversions by Pinoresinol-Lariciresinol Reductase (PLR)

Pinoresinol undergoes two sequential reductions catalyzed by pinoresinol-lariciresinol reductase (PLR), an NADPH-dependent enzyme.[1][2][21][26][27][28]

  • Pinoresinol to Lariciresinol: The first reduction converts the furofuran lignan pinoresinol to the furan lignan lariciresinol.

  • Lariciresinol to Secoisolariciresinol: The second reduction yields the dibenzylbutane lignan secoisolariciresinol.

Oxidation by Secoisolariciresinol Dehydrogenase (SIRD)

The dibenzylbutane lignan secoisolariciresinol is then oxidized to the dibenzylbutyrolactone lignan matairesinol by secoisolariciresinol dehydrogenase (SIRD).[9][20][29][30][31][32] This enzyme catalyzes an enantiospecific conversion.[29][32]

The Final Frontier: Formation of the Dibenzocyclooctadiene Ring

The biosynthetic steps leading from matairesinol to the characteristic eight-membered ring of dibenzocyclooctadiene lignans like schisandrin are the least understood part of the pathway. It is hypothesized that these final transformations involve oxidative cyclization reactions, likely catalyzed by cytochrome P450 monooxygenases (CYPs).[1][30][33][34] The biosynthetic hypothesis suggests that early-stage canonical oxidations convert stage 1 dibenzocyclooctadienes into stage 2 members, and late-stage non-canonical oxidations generate more complex structures.[30] Transcriptomic analyses of Schisandra chinensis and related species have identified several candidate CYP genes that are highly expressed in tissues where lignans accumulate, suggesting their potential role in these final, intricate steps.[1][21][33]

Quantitative Data

A comprehensive compilation of quantitative data for the entire biosynthetic pathway is challenging due to the limited availability of complete kinetic analyses for all enzymes, especially from Schisandra species. However, available data on lignan content and some enzyme kinetics provide valuable insights.

Table 1: Content of Major Dibenzocyclooctadiene Lignans in Schisandra chinensis

LignanPlant PartConcentration (mg/g Dry Weight)Reference
Total LignansSeeds47.42 ± 2.81[5]
Total LignansFlower5.62 ± 0.33[5]
Total LignansPulp3.20 ± 0.44[5]
Total LignansLeaves3.67 ± 0.21[5]
Total LignansStem2.22 ± 0.19[5]
Schisandrol AFruit5.133 - 6.345[4]
Schisandrin CFruit0.062 - 0.419[4]
Total LignansFruit9.726 - 14.031[4]
SchisandrinOil15.85 ± 0.09 - 20.57 ± 0.38[35]
Schisandrin BOil15.85 ± 0.09 - 20.57 ± 0.38[35]
Total LignansOil67.73 ± 0.06 - 87.61 ± 1.83[35]

Table 2: Selected Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)Reference
Cinnamyl Alcohol Dehydrogenase (CAD)Pinus taedaConiferaldehyde1.7-[14]
Cinnamyl Alcohol Dehydrogenase (CAD)Nicotiana tabacumConiferyl alcohol12-[15][16]
Cinnamyl Alcohol Dehydrogenase (CAD)Nicotiana tabacumConiferaldehyde0.3-[15][16]
(+)-Pinoresinol Forming Dirigent ProteinPisum sativumConiferyl alcohol radical~0.010.26 ± 0.03[25]

Note: The kinetic parameters for many enzymes in the pathway, particularly from Schisandra species, are not yet fully determined.

Experimental Protocols

Detailed, step-by-step protocols are essential for the functional characterization of the enzymes involved in dibenzocyclooctadiene lignan biosynthesis. Below are generalized methodologies for key experiments.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Methodology:

  • Gene Cloning: The coding sequence of the target enzyme (e.g., PAL, C4H, 4CL, CCR, CAD, DIR, PLR, SIRD) is amplified from cDNA of a lignan-producing plant (e.g., Schisandra chinensis) and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).[12][20]

  • Heterologous Expression: The recombinant plasmid is transformed into a suitable expression host such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).[12]

  • Protein Purification: The cells are harvested and lysed. The recombinant protein, often tagged with a polyhistidine (His) or glutathione S-transferase (GST) tag, is purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA or glutathione-sepharose).[12][13]

  • Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified recombinant enzymes.

General Assay Conditions: Assays are typically performed in a suitable buffer at an optimal pH and temperature, containing the purified enzyme, substrate, and any necessary cofactors (e.g., NADPH for reductases).

  • CCR Assay: The activity of CCR can be measured spectrophotometrically by monitoring the decrease in absorbance at 366 nm, which corresponds to the consumption of the cinnamoyl-CoA substrate. The reaction mixture typically contains the enzyme, NADPH, and the cinnamoyl-CoA substrate (e.g., feruloyl-CoA).[10]

  • CAD Assay: CAD activity is determined by monitoring the change in absorbance at 340 nm, corresponding to the consumption or production of NAD(P)H. For the forward reaction (aldehyde to alcohol), the decrease in NADPH absorbance is monitored.

  • Dirigent Protein (DIR) Assay:

    • The assay mixture contains the purified DIR, coniferyl alcohol, and an oxidizing agent (e.g., laccase or peroxidase/H₂O₂) in a suitable buffer.

    • The reaction is incubated and then stopped (e.g., by acidification and extraction with an organic solvent).

    • The products (pinoresinol and other dimers) are analyzed by chiral HPLC or GC-MS to determine the enantiomeric excess of the pinoresinol formed, which indicates the stereochemical control exerted by the DIR.[3][23]

  • PLR and SIRD Assays:

    • The reaction mixture includes the purified enzyme (PLR or SIRD), the respective substrate (pinoresinol, lariciresinol, or secoisolariciresinol), and the appropriate cofactor (NADPH for PLR, NAD⁺ for SIRD).[20]

    • The reaction is incubated and then quenched.

    • The products (lariciresinol, secoisolariciresinol, or matairesinol) are extracted and analyzed by HPLC or LC-MS.[20]

Quantification of Lignans and Intermediates by UPLC-MS/MS

Objective: To quantify the levels of dibenzocyclooctadiene lignans and their biosynthetic precursors in plant tissues.

Methodology:

  • Sample Preparation: Plant material is lyophilized, ground to a fine powder, and extracted with a suitable solvent (e.g., methanol or ethanol). The extract is then filtered and diluted for analysis.[2][10][19][33][36][37]

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: The analytes are separated on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol, often with a modifier like formic acid.[2][10][19][33][36][37]

    • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and sensitivity.[2][10][19][33][36][37]

  • Quantification: Calibration curves are generated using authentic standards of the lignans and intermediates to be quantified. The concentration of each analyte in the sample is determined by comparing its peak area to the calibration curve.[36]

Visualizations

Biosynthesis Pathway of Dibenzocyclooctadiene Lignans

Biosynthesis_Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid CL4 4CL Cou->CL4 CouCoA p-Coumaroyl-CoA CCR CCR CouCoA->CCR ConAld Coniferaldehyde CAD CAD ConAld->CAD ConAlc Coniferyl Alcohol DIR DIR + Oxidase ConAlc->DIR 2x Pin (+)-Pinoresinol PLR1 PLR Pin->PLR1 Lar Lariciresinol PLR2 PLR Lar->PLR2 Sec Secoisolariciresinol SIRD SIRD Sec->SIRD Mat Matairesinol CYP CYPs (putative) Mat->CYP Dib Dibenzocyclooctadiene Lignans (e.g., Schisandrin) PAL->Cin C4H->Cou CL4->CouCoA CCR->ConAld CAD->ConAlc DIR->Pin PLR1->Lar PLR2->Sec SIRD->Mat CYP->Dib

Caption: Overview of the dibenzocyclooctadiene lignan biosynthetic pathway.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow Start Start: Target Gene Identification Clone Gene Cloning into Expression Vector Start->Clone Express Heterologous Expression (e.g., E. coli) Clone->Express Purify Protein Purification (Affinity Chromatography) Express->Purify Assay In Vitro Enzyme Assay Purify->Assay Kinetics Kinetic Parameter Determination (Km, kcat) Assay->Kinetics Analysis Product Analysis (HPLC, LC-MS) Assay->Analysis End End: Functional Characterization Kinetics->End Analysis->End

Caption: Workflow for recombinant enzyme expression and characterization.

Conclusion and Future Prospects

The biosynthetic pathway of dibenzocyclooctadiene lignans is a complex and fascinating area of plant biochemistry. While the upstream sections of the pathway are now relatively well understood, significant knowledge gaps remain, particularly concerning the final oxidative cyclization steps that form the unique eight-membered ring structure. The identification and characterization of the cytochrome P450 enzymes responsible for this transformation are critical future research goals. Elucidating the complete pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the biotechnological production of these medicinally important compounds. The development of robust cell-free systems or engineered microbial hosts for the synthesis of specific dibenzocyclooctadiene lignans holds immense promise for the pharmaceutical industry, offering a sustainable and scalable alternative to extraction from plant sources. Further research into the regulation of this pathway will also be crucial for optimizing yields in both natural and engineered systems.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzoylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylgomisin O is a bioactive lignan isolated from plants of the Schisandra genus, such as Schisandra rubriflora, Schisandra sphenanthera, and Schisandra propinqua.[1][2][3] This natural compound has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its anti-inflammatory properties.[2][3][4] Structurally, it belongs to the dibenzocyclooctadiene lignan class. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activities, and the experimental protocols used for its characterization.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

PropertyValueSource(s)
Molecular Formula C₃₀H₃₂O₈[1]
Molecular Weight 520.57 g/mol [3][5]
CAS Number 130783-32-3[1][2][4]
IUPAC Name [(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate[1]
Synonyms 6-o-Benzoylgomisin O, (+)-Benzoylgomisin O[1][4]
Melting Point 119-120 °C (in methanol)[4]
Boiling Point 645.1 ± 55.0 °C (Predicted)[4]
Density 1.28 ± 0.1 g/cm³ (Predicted)[4]
Flash Point 272.3 ± 31.5 °C (Predicted)[4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][6][7]
Purity Commercially available at ≥98% (by HPLC)[6]

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound relies on a combination of modern spectroscopic techniques. While specific spectral data is proprietary to individual research, the general methodologies for its structural elucidation are well-established.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of this compound.

  • ¹H NMR: Provides information on the chemical environment of protons, their multiplicity, and coupling constants, which helps in assigning proton signals.

  • ¹³C NMR: Determines the number of non-equivalent carbons and their chemical shifts, indicating the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, which is vital for assembling the complete molecular structure.

3.2. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its molecular formula (C₃₀H₃₂O₈).[5] Tandem mass spectrometry (MS/MS) can be used to study its fragmentation patterns, providing further structural insights.

Below is a generalized workflow for the structural elucidation of this compound.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Final Confirmation A Crude Extract from Schisandra sp. B Column Chromatography A->B C HPLC Purification B->C D ¹H NMR, ¹³C NMR C->D F High-Resolution Mass Spectrometry C->F E 2D NMR (COSY, HSQC, HMBC) D->E G Structure Elucidation E->G F->G H Comparison with Literature Data G->H

Workflow for Isolation and Structural Elucidation of this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory effects being the most prominently reported.

4.1. Anti-inflammatory Activity The primary mechanism of the anti-inflammatory action of this compound is through the inhibition of key enzymes involved in the inflammatory cascade. It has been shown to be an inhibitor of:

  • 15-Lipoxygenase (15-LOX): An enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators.

  • Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key players in inflammation.[2][3][4]

The inhibitory action of this compound on these enzymes is illustrated in the signaling pathway diagram below.

G cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Pathways cluster_2 Inflammatory Mediators cluster_3 Inhibition by this compound A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A₂ C COX-1 / COX-2 B->C D 15-LOX B->D E Prostaglandins C->E F Leukotrienes D->F H Inflammation E->H F->H G This compound G->C G->D

Anti-inflammatory Signaling Pathway of this compound.

4.2. Other Potential Activities While less documented than its anti-inflammatory effects, this compound is suggested to possess antioxidant, anti-cancer, and hepatoprotective properties, similar to other related lignans from Schisandra species.[5] Further research is required to fully elucidate the mechanisms behind these potential activities.

Experimental Protocols

Detailed methodologies are critical for the reproducible investigation of this compound. The following sections outline the general protocols for key experiments.

5.1. Isolation of this compound from Schisandra

  • Extraction: Dried and powdered plant material (e.g., fruits of Schisandra rubriflora) is extracted with a suitable solvent such as ethanol or methanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity. The lignan-rich fraction is collected.

  • Chromatographic Purification: The lignan-rich fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

5.2. Purity Assessment by HPLC

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Detection: The eluent is monitored at a specific wavelength (e.g., 254 nm).

  • Quantification: The purity of the sample is determined by calculating the peak area of this compound as a percentage of the total peak area.

5.3. In Vitro Enzyme Inhibition Assays (COX-1/COX-2/15-LOX)

  • Enzyme Preparation: Purified recombinant human COX-1, COX-2, or 15-LOX enzymes are used.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary co-factors is prepared.

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) for a specified time at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The substrate (arachidonic acid for COX assays, linoleic acid for 15-LOX assays) is added to initiate the enzymatic reaction.

  • Detection: The product formation is measured using a suitable method, such as spectrophotometry or a commercially available assay kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

The general workflow for an in vitro enzyme inhibition assay is depicted below.

G A Prepare Assay Buffer and Reagents B Pre-incubate Enzyme with this compound A->B C Add Substrate to Initiate Reaction B->C D Incubate at Controlled Temperature C->D E Stop Reaction D->E F Measure Product Formation (e.g., Spectrophotometry) E->F G Calculate % Inhibition and IC₅₀ F->G

Experimental Workflow for In Vitro Enzyme Inhibition Assay.

Conclusion

This compound is a promising natural product with well-defined physical and chemical properties and significant anti-inflammatory activity. Its mechanism of action, involving the inhibition of key pro-inflammatory enzymes, makes it a valuable lead compound for drug discovery and development. The experimental protocols outlined in this guide provide a framework for researchers to further investigate its therapeutic potential. Future studies should focus on its other potential biological activities, pharmacokinetic profile, and in vivo efficacy to fully understand its pharmacological significance.

References

The Biological Activities of Benzoylgomisin O: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Benzoylgomisin O, a dibenzocyclooctadiene lignan primarily isolated from plants of the Schisandra genus, has emerged as a molecule of interest in pharmacological research. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a primary focus on its potent anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this natural compound. The guide summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further investigation and drug development efforts.

Introduction

This compound is a naturally occurring lignan found in Schisandra sphenanthera and Schisandra propinqua.[1] Lignans from Schisandra species have a long history of use in traditional medicine and are known to possess a wide range of biological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects. This compound, as a member of this family, is characterized by a dibenzocyclooctadiene skeleton. Its biological activities, particularly its anti-inflammatory effects, are a subject of ongoing research.

Anti-Inflammatory Activity

The most well-documented biological activity of this compound is its anti-inflammatory action. This activity is primarily attributed to its ability to inhibit key enzymes involved in the inflammatory cascade.

Inhibition of Pro-Inflammatory Enzymes

This compound has been identified as a potent inhibitor of 15-lipoxygenase (15-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) enzymes.[2] These enzymes play crucial roles in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.

Data Presentation: Enzyme Inhibition by this compound

Target EnzymeActivityIC50 ValueReference
15-Lipoxygenase (15-LOX)Potent Inhibitor< 10 µM[2]
Cyclooxygenase-1 (COX-1)Potent Inhibitor< 10 µM[2]
Cyclooxygenase-2 (COX-2)Potent Inhibitor< 10 µM[2]

Note: Specific IC50 values for this compound are not yet publicly available in the scientific literature beyond the indicated range.

Signaling Pathway of Anti-Inflammatory Action

The inhibitory action of this compound on 15-LOX and COX enzymes directly interferes with the arachidonic acid signaling cascade, a critical pathway in the inflammatory response. By blocking these enzymes, this compound effectively reduces the synthesis of downstream inflammatory mediators.

Arachidonic Acid Cascade Inhibition cluster_LOX Lipoxygenase Pathway cluster_COX Cyclooxygenase Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases LOX Lipoxygenases (e.g., 15-LOX) Arachidonic_Acid->LOX COX Cyclooxygenases (COX-1 & COX-2) Arachidonic_Acid->COX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins Prostaglandins COX->Prostaglandins Prostaglandins->Inflammation Benzoylgomisin_O This compound Benzoylgomisin_O->LOX inhibits Benzoylgomisin_O->COX inhibits

Figure 1: Inhibition of the Arachidonic Acid Cascade by this compound.

Other Potential Biological Activities

While the anti-inflammatory properties of this compound are the most characterized, its classification as a dibenzocyclooctadiene lignan suggests the potential for other biological activities, including hepatoprotective, neuroprotective, and anticancer effects. It is important to note that the following sections are based on the activities of structurally related compounds and the broader class of dibenzocyclooctadiene lignans, as specific studies on this compound in these areas are limited.

Hepatoprotective Effects

Many dibenzocyclooctadiene lignans isolated from Schisandra have demonstrated significant hepatoprotective activities. These compounds are thought to protect liver cells from damage induced by various toxins through mechanisms such as antioxidant and anti-inflammatory actions. Further research is warranted to determine if this compound shares these hepatoprotective properties.

Neuroprotective Effects

Lignans from Schisandra chinensis have been investigated for their neuroprotective potential. Their mechanisms of action are thought to involve antioxidant and anti-inflammatory pathways within the central nervous system. Given that this compound exhibits anti-inflammatory activity, it is a plausible candidate for future neuroprotection studies.

Anticancer Activity

Certain lignans have been shown to possess cytotoxic activity against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. While there is currently no direct evidence for the anticancer activity of this compound, its structural similarity to other bioactive lignans makes this an area worthy of investigation.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not widely published. However, based on its known targets, standard enzymatic assays would be employed.

General Workflow for Enzyme Inhibition Assay

The following diagram illustrates a general workflow for determining the inhibitory activity of a compound like this compound against enzymes such as 15-LOX or COX.

Enzyme Inhibition Assay Workflow Start Start: Prepare Reagents Enzyme_Prep Prepare Enzyme Solution (e.g., 15-LOX, COX-1/2) Start->Enzyme_Prep Substrate_Prep Prepare Substrate Solution (e.g., Arachidonic Acid) Start->Substrate_Prep Compound_Prep Prepare this compound (Serial Dilutions) Start->Compound_Prep Incubation Incubate Enzyme with This compound or Vehicle Enzyme_Prep->Incubation Reaction Initiate Reaction by adding Substrate Substrate_Prep->Reaction Compound_Prep->Incubation Incubation->Reaction Measurement Measure Product Formation (e.g., Spectrophotometry) Reaction->Measurement Analysis Data Analysis: Calculate % Inhibition and IC50 Measurement->Analysis End End Analysis->End

Figure 2: Generalized workflow for an in vitro enzyme inhibition assay.
Methodological Considerations

  • Enzyme Source: Recombinant human enzymes are preferred for clinical relevance.

  • Substrate Concentration: Should be optimized and ideally be close to the Michaelis-Menten constant (Km) of the enzyme.

  • Detection Method: The method for detecting product formation will vary depending on the enzyme. For lipoxygenases and cyclooxygenases, this can often be achieved by monitoring changes in UV absorbance or by using specific immunoassays for the products (e.g., prostaglandins).

  • IC50 Determination: A range of inhibitor concentrations should be tested to generate a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be calculated.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory activity through the inhibition of 15-LOX and COX enzymes. This primary activity warrants further investigation, including the determination of precise IC50 values and in vivo efficacy studies in models of inflammation.

Furthermore, the potential for hepatoprotective, neuroprotective, and anticancer activities, based on its chemical class, remains largely unexplored. Future research should focus on:

  • Quantitative Bioactivity: Elucidating the exact IC50 values of this compound against its known enzymatic targets.

  • In Vivo Studies: Evaluating the anti-inflammatory efficacy of this compound in animal models.

  • Broadening the Scope: Investigating the potential hepatoprotective, neuroprotective, and anticancer activities through in vitro and in vivo studies.

  • Mechanism of Action: Delving deeper into the molecular signaling pathways modulated by this compound.

The information presented in this whitepaper provides a foundation for the continued exploration of this compound as a potential therapeutic agent. Its potent anti-inflammatory profile makes it a compelling candidate for further drug development efforts.

References

The Enigmatic Profile of Benzoylgomisin O: A Review of Available Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylgomisin O, a lignan compound isolated from plants of the Schisandra genus, presents a compelling yet underexplored area of pharmacological research.[1] While related compounds from Schisandra have been investigated for various biological activities, specific and detailed in vitro and in vivo data on this compound remains scarce in publicly accessible scientific literature. This guide aims to synthesize the currently available information and highlight the significant knowledge gaps that future research must address.

Due to the limited specific data on this compound, this document will address the core requirements of the prompt by outlining the types of data and experimental protocols that are essential for a thorough investigation of a novel compound like this compound. This framework can guide future research endeavors.

Quantitative Data Summary

Table 1: Essential In Vitro Quantitative Data for this compound
ParameterDescriptionTarget AssaysImportance
IC50/EC50 Concentration for 50% inhibition/effectEnzyme inhibition, receptor binding, cell proliferation assaysDefines potency and helps in dose selection for further studies.
Ki Inhibition constantEnzyme kinetics assaysProvides a more absolute measure of binding affinity.
Cell Viability Effect on cell survivalMTT, MTS, or similar colorimetric assaysAssesses cytotoxicity, a critical factor for therapeutic potential.
Target Engagement Direct interaction with a molecular targetCellular thermal shift assay (CETSA), surface plasmon resonance (SPR)Confirms the compound's mechanism of action at the molecular level.
Table 2: Essential In Vivo Quantitative Data for this compound
ParameterDescriptionExperimental ModelImportance
LD50 Lethal dose for 50% of the populationRodent models (e.g., mice, rats)Provides a measure of acute toxicity.
Pharmacokinetics (Cmax, Tmax, AUC, t1/2) Drug concentration over time in plasmaAnimal models with serial blood samplingCharacterizes absorption, distribution, metabolism, and excretion (ADME).
Bioavailability Fraction of administered dose reaching systemic circulationComparison of intravenous vs. oral administrationDetermines the efficiency of drug delivery.
Efficacy (e.g., tumor volume reduction, behavioral changes) Therapeutic effect in a disease modelRelevant animal models of diseaseDemonstrates the potential therapeutic utility of the compound.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. For this compound, establishing clear protocols for both in vitro and in vivo evaluations is a primary necessity.

In Vitro Experimental Workflow

The following diagram illustrates a standard workflow for the initial in vitro characterization of a novel compound like this compound.

in_vitro_workflow cluster_sourcing Compound Sourcing & Preparation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies sourcing Isolation from Schisandra sp. or Chemical Synthesis prep Stock Solution Preparation (e.g., in DMSO) sourcing->prep cytotoxicity Cytotoxicity Assays (e.g., MTT on various cell lines) prep->cytotoxicity target_binding Target Binding/Enzyme Activity Assays cytotoxicity->target_binding pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) target_binding->pathway_analysis gene_expression Gene Expression Profiling (e.g., Microarray, RNA-Seq) pathway_analysis->gene_expression signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor_inactive Inactive Transcription Factor kinase2->transcription_factor_inactive Activation transcription_factor_active Active Transcription Factor transcription_factor_inactive->transcription_factor_active Translocation gene Target Gene Expression transcription_factor_active->gene benzoylgomisin_o This compound benzoylgomisin_o->receptor

References

Unraveling the Therapeutic Potential of Benzoylgomisin O: A Deep Dive into its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – Benzoylgomisin O, a lignan compound isolated from Schisandra rubriflora, is emerging as a promising therapeutic agent with significant anti-inflammatory, and potential anti-cancer and neuroprotective properties. An in-depth analysis of the existing scientific literature reveals several hypothesized mechanisms of action, primarily centered around its ability to modulate key signaling pathways involved in cellular inflammation, apoptosis, and survival. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Anti-Inflammatory Mechanism: Inhibition of Pro-Inflammatory Enzymes

The most well-documented mechanism of action for this compound is its potent inhibitory effect on key enzymes in the arachidonic acid pathway, which is central to the inflammatory response. Specifically, this compound has been shown to inhibit 15-lipoxygenase (15-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2). The inhibition of these enzymes reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Enzyme TargetIC50 ValueReference
15-Lipoxygenase (15-LOX)< 10 µM[1]
Cyclooxygenase-1 (COX-1)< 10 µM[1]
Cyclooxygenase-2 (COX-2)< 10 µM[1]

This inhibitory action on COX and LOX enzymes forms the cornerstone of this compound's anti-inflammatory effects.

Modulation of Key Signaling Pathways

Beyond direct enzyme inhibition, the broader family of Schisandra lignans, to which this compound belongs, is known to exert its effects by modulating critical intracellular signaling cascades. These pathways are integral to the regulation of inflammation, cell survival, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response. Lignans from Schisandra have been demonstrated to suppress the activation of NF-κB. This is a crucial anti-inflammatory mechanism, as NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the translocation of the active NF-κB dimer to the nucleus.

NF_kB_Pathway Benzoylgomisin_O This compound IKK IKK Complex Benzoylgomisin_O->IKK Inhibits NFkB_IkBa NF-κB/IκBα Complex IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->IKK Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

This compound's Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of cellular processes such as inflammation, proliferation, and apoptosis. Schisandra lignans have been shown to inhibit the phosphorylation of these key MAPK proteins. By doing so, this compound can potentially block the downstream signaling events that lead to the expression of inflammatory mediators and cell proliferation.

MAPK_Pathway Benzoylgomisin_O This compound Upstream_Kinases Upstream Kinases (e.g., MEK, MKK) Benzoylgomisin_O->Upstream_Kinases Inhibits MAPKs MAPKs (ERK, JNK, p38) Upstream_Kinases->MAPKs Phosphorylate Transcription_Factors Transcription Factors (e.g., AP-1) MAPKs->Transcription_Factors Activate Cellular_Response Inflammation & Cell Proliferation Transcription_Factors->Cellular_Response Induce

This compound's Modulation of the MAPK Signaling Pathway.

Hypothesized Anti-Cancer and Neuroprotective Mechanisms

While direct evidence for this compound is still emerging, the known activities of related lignans and its impact on fundamental signaling pathways suggest potential mechanisms in cancer and neuroprotection.

Induction of Apoptosis in Cancer Cells

The inhibition of pro-survival pathways like NF-κB and MAPK by this compound could shift the cellular balance towards apoptosis in cancer cells. By downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins, this compound may induce programmed cell death in malignant cells.

Apoptosis_Workflow Benzoylgomisin_O This compound NFkB_MAPK Inhibition of NF-κB & MAPK Pathways Benzoylgomisin_O->NFkB_MAPK Anti_Apoptotic Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) NFkB_MAPK->Anti_Apoptotic Pro_Apoptotic Upregulation of Pro-apoptotic Proteins (e.g., Bax) NFkB_MAPK->Pro_Apoptotic Mitochondria Mitochondrial Dysfunction Anti_Apoptotic->Mitochondria Pro_Apoptotic->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Hypothesized Pro-apoptotic Mechanism of this compound.
Neuroprotective Effects

The anti-inflammatory and antioxidant properties of this compound are likely central to its potential neuroprotective effects. By reducing inflammation and oxidative stress in the brain, which are key contributors to neurodegenerative diseases, this compound may help protect neurons from damage and promote their survival.

Experimental Protocols

The investigation of this compound's mechanism of action employs a variety of standard and advanced molecular and cellular biology techniques.

Enzyme Inhibition Assays (COX/LOX)
  • Principle: To measure the ability of this compound to inhibit the activity of purified COX-1, COX-2, and 15-LOX enzymes.

  • Methodology:

    • Purified recombinant human COX-1, COX-2, or 15-LOX enzyme is incubated with various concentrations of this compound.

    • The substrate (arachidonic acid) is added to initiate the enzymatic reaction.

    • The formation of the product (e.g., prostaglandin H2 for COX, hydroperoxyeicosatetraenoic acid for LOX) is measured using a suitable detection method, such as spectrophotometry, fluorometry, or ELISA.

    • IC50 values are calculated by plotting the percentage of enzyme inhibition against the concentration of this compound.

Cell-Based Assays for NF-κB Activation
  • Principle: To determine the effect of this compound on the activation and nuclear translocation of NF-κB in response to an inflammatory stimulus.

  • Methodology (Western Blotting):

    • Culture appropriate cells (e.g., macrophages, endothelial cells) and pre-treat with various concentrations of this compound.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

    • Prepare nuclear and cytoplasmic protein extracts.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with primary antibodies against NF-κB p65 and IκBα, followed by a secondary antibody.

    • Detect the protein bands and quantify the levels of nuclear NF-κB p65 and cytoplasmic IκBα to assess inhibition.

MAPK Pathway Activation Assays
  • Principle: To assess the effect of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, p38).

  • Methodology (Western Blotting):

    • Culture relevant cells and pre-treat with this compound.

    • Stimulate the cells with a suitable agonist (e.g., growth factors, cytokines).

    • Lyse the cells and collect total protein.

    • Perform SDS-PAGE and Western blotting as described above.

    • Probe the membranes with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins as loading controls.

    • Quantify the band intensities to determine the extent of inhibition of MAPK phosphorylation.

Apoptosis Assays
  • Principle: To evaluate the ability of this compound to induce apoptosis in cancer cell lines.

  • Methodology (Annexin V/Propidium Iodide Staining):

    • Culture cancer cells and treat with various concentrations of this compound for a specified time.

    • Harvest the cells and wash with binding buffer.

    • Stain the cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic cells with compromised membranes).

    • Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Future Directions

The current body of research provides a strong foundation for the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular interactions with its targets, expanding the investigation into its anti-cancer and neuroprotective effects with more specific in vivo models, and further detailing its pharmacokinetic and pharmacodynamic profiles. The continued exploration of this promising natural compound holds significant potential for the development of novel therapies for a range of inflammatory, oncologic, and neurodegenerative disorders.

References

Potential Drug-Drug Interactions with Schisandra Lignans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

[Date]

[Version 1.0]

Abstract

This technical guide provides an in-depth analysis of the potential for drug-drug interactions (DDIs) associated with Schisandra lignans, the primary bioactive constituents of Schisandra chinensis and Schisandra sphenanthera. For centuries, these plants have been integral to traditional medicine, and their extracts are increasingly utilized in dietary supplements. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms by which Schisandra lignans can alter the pharmacokinetics of co-administered drugs. We will delve into their effects on major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, and the drug transporter P-glycoprotein (P-gp). This document summarizes key quantitative data, provides detailed experimental protocols for assessing these interactions, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

The fruit of the Schisandra plant, known as Wu Wei Zi, has a long history of use in traditional Chinese medicine for a variety of ailments.[1] The primary bioactive compounds responsible for its therapeutic effects are a group of dibenzocyclooctadiene lignans, including schisandrin A, schisandrin B, schisandrol B, and gomisin A.[2] As the use of Schisandra extracts in dietary supplements and herbal remedies becomes more widespread, understanding their potential to interact with conventional medications is of paramount importance for drug safety and efficacy.

Schisandra lignans have been shown to modulate the activity of key players in drug disposition, namely cytochrome P450 enzymes and P-glycoprotein.[3] This modulation can lead to significant alterations in the absorption, distribution, metabolism, and excretion (ADME) of co-administered drugs, potentially resulting in adverse events or therapeutic failure. This guide aims to provide a detailed technical resource for researchers to understand and investigate these interactions.

Mechanisms of Interaction

Schisandra lignans can influence drug pharmacokinetics through two primary mechanisms: modulation of cytochrome P450 enzymes and interaction with P-glycoprotein.

Cytochrome P450 (CYP) Enzyme Modulation

CYP enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Schisandra lignans exhibit a biphasic effect on CYP enzymes: in vitro studies and acute in vivo administration often demonstrate inhibition, while long-term in vivo administration can lead to enzyme induction.[3]

2.1.1. Inhibition of CYP Enzymes

Numerous in vitro studies have demonstrated the inhibitory potential of various Schisandra lignans against several CYP isoforms, most notably CYP3A4, CYP2C19, and CYP2E1.[1][4] This inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based). Lignans containing a methylenedioxyphenyl group, such as gomisin A, B, and C, are particularly potent inhibitors of CYP3A4.[1][4] The mechanism of inhibition often involves the formation of a metabolite-intermediate complex with the heme iron of the CYP enzyme.[1]

2.1.2. Induction of CYP Enzymes

Conversely, prolonged exposure to Schisandra lignans has been shown to induce the expression of CYP enzymes, particularly CYP3A.[3] This induction is primarily mediated through the activation of nuclear receptors, predominantly the pregnane X receptor (PXR).[2] Lignans such as schisandrin A, schisandrin B, and schisandrol B have been identified as agonists of PXR.[2]

P-glycoprotein (P-gp) Interaction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux transporter highly expressed in the intestines, liver, kidneys, and the blood-brain barrier. It plays a crucial role in limiting the absorption and promoting the excretion of many drugs. Some Schisandra lignans, such as deoxyschizandrin, have been shown to inhibit P-gp activity, which can lead to increased bioavailability of P-gp substrate drugs.[5]

Quantitative Data on Schisandra Lignan Interactions

The following tables summarize the quantitative data from in vitro studies on the inhibitory effects of various Schisandra lignans on human CYP enzymes. These values are crucial for predicting the likelihood and potential severity of drug-drug interactions.

Table 1: Inhibitory Effects (IC50) of Schisandra Lignans on Human Cytochrome P450 Isoforms

LignanCYP IsoformTest SystemSubstrateIC50 (µM)Reference(s)
Gomisin ACYP3A4HLMTestosterone1.8 - 2.3[4]
Gomisin ACYP3A4rCYP3A4Midazolam1.39[4]
Gomisin BCYP3A4HLMTestosterone0.28 - 0.42[4]
Gomisin CCYP3A4HLMTestosterone0.19 - 0.30[4]
Gomisin CrCYP3A4Midazolam0.059[4]
Gomisin NCYP3A4HLMMidazolam1.3 - 4.5[4]
Schisandrin ACYP3A4HLMTestosterone6 - 70[1]
Schisandrin ArCYP2C19Omeprazole86.4[4]
Schisandrin BCYP3A4HLMTestosterone6 - 70[1]
Schisandrin CCYP2C19HLMS-mephenytoin2.7[1]
SchisandrinCYP3A4HLMTestosterone10.5 - 16.0[4]
SchisandrinCYP2E1HLMChlorzoxazone4.2[1]
Wuweizisu CCYP2B6HLMBupropionTime-dependent[4]

*HLM: Human Liver Microsomes; rCYP: Recombinant Human CYP

Table 2: Mechanism-Based Inhibition Parameters of Schisandra Lignans

LignanCYP IsoformTest SystemKi (µM)kinact (min-1)Reference(s)
Gomisin ACYP3A4HLM0.351.96[1]
Schisandrin ACYP3A4Rat Liver Microsomes30.67 (mg/kg)-[1]
Schisandrin BCYP3A4Rat Liver Microsomes16.64 (mg/kg)-[1]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the drug-drug interaction potential of Schisandra lignans.

Cytochrome P450 Inhibition Assay using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of a Schisandra lignan against specific CYP isoforms.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Schisandra lignan test compounds

  • CYP isoform-specific substrates (e.g., testosterone for CYP3A4, S-mephenytoin for CYP2C19)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Positive control inhibitors (e.g., ketoconazole for CYP3A4)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare stock solutions of the test lignan, positive control inhibitor, and CYP-specific substrate in a suitable solvent (e.g., DMSO, methanol).

  • In a microcentrifuge tube, pre-incubate a mixture of HLMs (e.g., 0.1-0.5 mg/mL), potassium phosphate buffer, and varying concentrations of the test lignan (or positive control) for 5-10 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP-specific substrate. The final substrate concentration should be at or near its Km value.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each lignan concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear regression model.

P-glycoprotein (P-gp) Transport Assay using Caco-2 Cells

Objective: To evaluate the inhibitory effect of a Schisandra lignan on P-gp-mediated drug efflux.

Materials:

  • Caco-2 cells (human colorectal adenocarcinoma cell line)

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • P-gp substrate (e.g., digoxin, rhodamine 123)

  • Schisandra lignan test compounds

  • Positive control P-gp inhibitor (e.g., verapamil)

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS or fluorescence plate reader for analysis

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the TEER. Values should typically be >200 Ω·cm2.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Bidirectional Transport Study:

    • Apical-to-Basolateral (A-to-B) Transport (Absorption): Add the P-gp substrate and the test lignan (or positive control) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

    • Basolateral-to-Apical (B-to-A) Transport (Efflux): Add the P-gp substrate and the test lignan (or positive control) to the basolateral chamber. Add fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

  • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantify the concentration of the P-gp substrate in the samples using a validated analytical method.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

  • Determine the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 is indicative of active efflux.

  • Evaluate the effect of the Schisandra lignan by comparing the ER in the presence and absence of the lignan. A significant reduction in the ER suggests P-gp inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of Schisandra lignan-mediated drug interactions.

PXR-Mediated CYP3A4 Induction by Schisandra Lignans

PXR_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Schisandra Lignans Schisandra Lignans PXR_HSP90 PXR-HSP90 Complex Schisandra Lignans->PXR_HSP90 Binds to PXR PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerization with RXR HSP90 HSP90 RXR RXR PXR_HSP90->PXR HSP90 Dissociation PXR_RXR_DNA PXR-RXR binding to XREM PXR_RXR->PXR_RXR_DNA Nuclear Translocation CYP3A4_mRNA CYP3A4 mRNA PXR_RXR_DNA->CYP3A4_mRNA Gene Transcription CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein Translation Increased Drug Metabolism Increased Drug Metabolism CYP3A4_Protein->Increased Drug Metabolism

Caption: PXR activation pathway by Schisandra lignans leading to CYP3A4 induction.

Experimental Workflow for Assessing CYP Inhibition

CYP_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (HLMs, Lignan, Substrate, NADPH) start->prepare_reagents pre_incubation Pre-incubation (HLMs + Lignan) prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Substrate + NADPH) pre_incubation->initiate_reaction incubation Incubation at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction (Cold Acetonitrile) incubation->terminate_reaction sample_processing Sample Processing (Centrifugation) terminate_reaction->sample_processing lc_ms_analysis LC-MS/MS Analysis sample_processing->lc_ms_analysis data_analysis Data Analysis (Calculate % Inhibition) lc_ms_analysis->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination end End ic50_determination->end

Caption: Workflow for in vitro cytochrome P450 inhibition assay.

Logical Flow for P-gp Interaction Study

Pgp_Interaction_Workflow start Start: Caco-2 Cell Monolayer teer_measurement Assess Monolayer Integrity (TEER) start->teer_measurement transport_experiment Perform Bidirectional Transport (A-to-B and B-to-A) teer_measurement->transport_experiment Integrity OK sample_collection Collect Apical and Basolateral Samples transport_experiment->sample_collection quantification Quantify Substrate Concentration sample_collection->quantification calculate_papp Calculate Papp Values quantification->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er er_check ER > 2? calculate_er->er_check inhibition_study Repeat with Schisandra Lignan er_check->inhibition_study Yes no_efflux No Significant Efflux er_check->no_efflux No compare_er Compare ER with and without Lignan inhibition_study->compare_er conclusion Conclusion on P-gp Inhibition compare_er->conclusion end End conclusion->end no_efflux->end

References

Methodological & Application

Isolating Benzoylgomisin O from Schisandra sphenanthera: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the isolation of Benzoylgomisin O, a bioactive dibenzocyclooctadiene lignan, from the fruits of Schisandra sphenanthera. The protocols outlined below are based on established scientific literature and are intended to provide a robust methodology for obtaining this compound for research and development purposes.

Introduction

Schisandra sphenanthera, a member of the Schisandraceae family, is a medicinal plant with a long history of use in traditional Chinese medicine. Its fruits are rich in a variety of lignans, which are credited with a range of pharmacological activities. Among these, 6-O-Benzoylgomisin O has garnered interest for its potential therapeutic properties. This application note details a systematic approach to extract, fractionate, and purify this compound from S. sphenanthera fruits.

Data Presentation

The following table summarizes the quantitative data from a representative isolation of lignans from Schisandra sphenanthera, including this compound[1][2].

ParameterValue
Starting Plant Material8 kg of air-dried fruits of S. sphenanthera
Extraction Solvent70% aqueous acetone (3 x 25 L)
Ethyl Acetate Extract Yield145 g
Column Chromatography Stationary PhaseSilica gel (2 kg, 100–200 mesh)
Isolated Compound6-O-Benzoylgomisin O (among other lignans)

Experimental Protocols

This section provides a step-by-step methodology for the isolation of this compound.

Plant Material and Extraction
  • Plant Material Preparation: Air-dry the fruits of Schisandra sphenanthera at room temperature until a constant weight is achieved. Grind the dried fruits into a coarse powder.

  • Extraction: Macerate the powdered plant material (8 kg) with 70% aqueous acetone (25 L) at room temperature for 24 hours. Repeat the extraction process three times to ensure exhaustive extraction of the lignans.

  • Concentration: Combine the filtrates from the three extractions and concentrate under reduced pressure using a rotary evaporator to remove the acetone. This will yield a concentrated aqueous extract.

Solvent Partitioning
  • Fractionation: The concentrated aqueous extract is then successively partitioned with petroleum ether and ethyl acetate. This is a liquid-liquid extraction step to separate compounds based on their polarity.

  • Petroleum Ether Wash: First, wash the aqueous extract with petroleum ether to remove non-polar compounds like fats and waxes. Discard the petroleum ether layer.

  • Ethyl Acetate Extraction: Subsequently, extract the aqueous layer with ethyl acetate. The lignans, including this compound, will partition into the ethyl acetate layer.

  • Concentration: Collect the ethyl acetate fractions and concentrate them to dryness under reduced pressure to obtain the crude ethyl acetate extract (approximately 145 g from 8 kg of starting material)[1][2].

Chromatographic Purification
  • Silica Gel Column Chromatography: The primary purification of the ethyl acetate extract is achieved by column chromatography using silica gel as the stationary phase[1][2].

    • Column Packing: Prepare a slurry of silica gel (2 kg, 100–200 mesh) in chloroform and pack it into a glass column.

    • Sample Loading: Dissolve the crude ethyl acetate extract (145 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Once the solvent has evaporated, carefully load the dried sample onto the top of the prepared column.

    • Elution: Elute the column with a gradient of chloroform and acetone. The following gradient system has been shown to be effective for separating lignans from S. sphenanthera:

      • 100% Chloroform

      • Chloroform:Acetone (20:1)

      • Chloroform:Acetone (10:1)

      • Chloroform:Acetone (8:2)

      • Chloroform:Acetone (7:3)

      • Chloroform:Acetone (6:4)

      • Chloroform:Acetone (5:5)

      • 100% Acetone

  • Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions that show a similar TLC profile. This compound is expected to elute in the mid-polarity fractions.

  • Further Purification (Optional): For obtaining highly pure this compound, further purification of the enriched fractions may be necessary. This can be achieved through preparative High-Performance Liquid Chromatography (prep-HPLC) or recrystallization.

Identification and Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Comparison with Literature Data: The obtained spectroscopic data for the isolated compound should be compared with the published data for 6-O-Benzoylgomisin O to confirm its identity[1][2].

Visualizations

The following diagrams illustrate the key processes in the isolation of this compound.

experimental_workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification start Dried S. sphenanthera Fruits extraction Maceration with 70% Acetone start->extraction concentration1 Concentration of Filtrate extraction->concentration1 partitioning Liquid-Liquid Extraction concentration1->partitioning Aqueous Extract pet_ether Petroleum Ether Wash (Discard) partitioning->pet_ether et_acetate Ethyl Acetate Extraction partitioning->et_acetate concentration2 Concentration of EtOAc Layer et_acetate->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom Crude EtOAc Extract fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pure_compound Isolated this compound fraction_collection->pure_compound

Caption: Experimental workflow for the isolation of this compound.

column_chromatography column Silica Gel Column Chloroform (100%) CHCl3:Acetone (20:1) CHCl3:Acetone (10:1) CHCl3:Acetone (8:2) CHCl3:Acetone (7:3) CHCl3:Acetone (6:4) CHCl3:Acetone (5:5) Acetone (100%) fractions Collected Fractions column->fractions Elute crude_extract Crude Ethyl Acetate Extract crude_extract->column:f0 Load

References

Application Notes and Protocols for Lignan Extraction from Schisandra Fruits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of lignans from the fruits of Schisandra chinensis. It includes various established methods, a comparative analysis of their efficiencies, and insights into the biological activities of the extracted compounds.

Introduction

Schisandra chinensis is a medicinal plant whose fruits are rich in dibenzocyclooctadiene lignans, which are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] The efficient extraction of these bioactive compounds is a critical first step for research, development, and potential therapeutic applications. This document outlines and compares several common extraction techniques.

Comparative Data of Extraction Methods

The choice of extraction method significantly impacts the yield and purity of the extracted lignans. Below is a summary of quantitative data from various studies, highlighting the effectiveness of different techniques. The data focuses on the total yield of five primary lignans: Schisandrol A, Schisantherin A, Deoxyschisandrin, Schisandrin B, and Schisandrin C.

Extraction MethodSolventKey ParametersTotal Lignan Yield (mg/g of dried fruit)Source
Smashing Tissue Extraction (STE)75% Aqueous EthanolVoltage: 180 V, Time: 1 min, Solid-Liquid Ratio: 1:1913.89 ± 0.014[3]
Ultrasonic-Assisted Extraction (UAE)81% Aqueous EthanolPower: 223 W, Time: 30 min, Solid-Liquid Ratio: 1:20Not explicitly stated for total, but used for comparison in STE study[3]
Aqueous Two-Phase System with Ultrasound19% (w/w) Ethanol & 25% (w/w) (NH4)2SO4Power: 800 W, Time: 61.1 min, Solid-Liquid Ratio: 1:2016.81 (sum of SA, SAA, and DSA)[4]
Soxhlet ExtractionMethanolTime: 4 hNot explicitly stated for total, but used for comparison in STE study[3]
Supercritical Fluid Extraction (SFE)Supercritical CO2 with Ethanol as cosolventPressure: 15 MPa, Temperature: 36°C, Time: 4 hYields reported for individual purified lignans from 300mg crude extract[5]
Maceration with UltrasonicationMethanol4 x 4 days with 3 x 1h ultrasonication at 40°CNot quantitatively specified for comparison[2]
Percolation40-60% EthanolSoaking for 12-36hYield of total lignans >1% of medicinal material weight[6]

Experimental Protocols

Below are detailed protocols for the most effective and commonly used lignan extraction methods from Schisandra fruits.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to accelerate the extraction process.

Materials and Equipment:

  • Dried Schisandra fruits, ground to a fine powder (e.g., 120-mesh sieve)

  • 81% Aqueous Ethanol

  • Ultrasonic bath (e.g., 45 kHz frequency)

  • Flasks (e.g., 150 mL)

  • Filtration apparatus

Procedure:

  • Accurately weigh 2.00 g of powdered Schisandra fruit and place it into a 150 mL flask.[3]

  • Add 40 mL of 81% aqueous ethanol to the flask.[3]

  • Partially immerse the flask in the ultrasonic bath.

  • Perform the extraction at 223 W for 30 minutes.[3]

  • After extraction, filter the solution to separate the extract from the solid residue.

  • The resulting filtrate contains the extracted lignans and is ready for further analysis or purification.

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE is an environmentally friendly method that uses supercritical CO2 as the primary solvent.

Materials and Equipment:

  • Dried and coarsely chopped Schisandra berries

  • Supercritical Fluid Extraction system (e.g., SFE 500) with a 100 mL extraction vessel

  • Supercritical grade CO2

  • Isopropyl alcohol (or Ethanol) as a cosolvent

Procedure:

  • Place 50 grams of dried, coarsely chopped Schisandra berries into the 100 mL extraction vessel.

  • Set the extraction parameters:

    • Pressure: 200 bar

    • Temperature: 40°C

    • Solvent composition: 99% CO2 and 1% isopropyl alcohol.

  • Conduct the extraction dynamically at a total flow rate of 50 g/minute for 60 minutes.

  • The resulting extract, a dark yellow solution, is collected for subsequent analysis and purification.

Protocol 3: Soxhlet Extraction

A classic and robust method for solid-liquid extraction.

Materials and Equipment:

  • Dried Schisandra berries, ground to a fine powder (e.g., 120-mesh sieve)

  • Methanol

  • Soxhlet apparatus

  • Cellulose thimble (e.g., 33 x 80 mm)

  • Heating mantle

Procedure:

  • Accurately weigh 2.00 g of the fine Schisandra powder and place it into a cellulose thimble.[3]

  • Place the thimble into the Soxhlet extractor.

  • Add 200 mL of methanol to the distillation flask.[3]

  • Assemble the Soxhlet apparatus and heat the solvent.

  • Allow the extraction to proceed for 4 hours.[3]

  • After extraction, the solution in the distillation flask contains the extracted lignans.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Lignan Extraction and Analysis

The following diagram illustrates a general workflow from sample preparation to the analysis of extracted lignans.

G Figure 1: General Workflow for Lignan Extraction and Analysis A Schisandra Fruit Sample B Grinding and Sieving A->B C Extraction (UAE, SFE, Soxhlet, etc.) B->C D Filtration / Centrifugation C->D E Crude Lignan Extract D->E F Purification (e.g., Column Chromatography) E->F H Analysis (HPLC, MS, NMR) E->H G Purified Lignans F->G G->H

Caption: Figure 1: General Workflow for Lignan Extraction and Analysis.

Signaling Pathways Modulated by Schisandra Lignans

Schisandra lignans have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below depicts the inhibitory action of Schisandra chinensis lignans (SCL) on the NF-κB, AP-1, and IRF3 pathways in lipopolysaccharide (LPS)-stimulated macrophages.[7][8]

G Figure 2: Anti-inflammatory Signaling Pathways Modulated by Schisandra Lignans cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKKα/β LPS->IKK activates MAPKs MAPKs (ERK, p38, JNK) LPS->MAPKs activates TBK1 TBK1 LPS->TBK1 activates IkB IκB-α IKK->IkB phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 releases NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc translocates AP1 AP-1 (c-Jun) MAPKs->AP1 activates AP1_nuc AP-1 (c-Jun) AP1->AP1_nuc translocates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_nuc IRF3 IRF3->IRF3_nuc translocates SCL Schisandra Lignans (SCL) SCL->IKK inhibits SCL->MAPKs inhibits SCL->TBK1 inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_p65_nuc->Inflammatory_Genes AP1_nuc->Inflammatory_Genes IRF3_nuc->Inflammatory_Genes

Caption: Figure 2: Anti-inflammatory Signaling Pathways Modulated by Schisandra Lignans.

Conclusion

The selection of an appropriate extraction protocol is paramount for obtaining high yields of lignans from Schisandra fruits. While traditional methods like Soxhlet extraction are effective, modern techniques such as Ultrasonic-Assisted Extraction and Supercritical Fluid Extraction offer advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher efficiency. The protocols and comparative data presented herein provide a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, enabling the informed selection of extraction methodologies tailored to specific research goals. Further purification and analytical steps are necessary to isolate and quantify individual lignan compounds for detailed biological and pharmacological investigations.

References

Application Notes and Protocols for the Chemical Synthesis of Benzoylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis of Benzoylgomisin O, a dibenzocyclooctadiene lignan with potential therapeutic applications. The synthesis involves a multi-step total synthesis of the precursor, Gomisin O, followed by a final benzoylation step.

Part 1: Total Synthesis of (+)-Gomisin O

The total synthesis of (+)-Gomisin O can be achieved through a convergent strategy involving the preparation of two key aromatic fragments, followed by their coupling and subsequent cyclization to form the characteristic dibenzocyclooctadiene core. The following protocol is adapted from established synthetic routes for related dibenzocyclooctadiene lignans.

Key Synthetic Steps:
  • Asymmetric Crotylation: Establishment of the initial stereocenters.

  • Suzuki-Miyaura Coupling: Formation of the biaryl bond.

  • Intramolecular Biaryl Cuprate Coupling: Formation of the eight-membered ring.

Experimental Protocol: Total Synthesis of (+)-Gomisin O

A plausible multi-step synthesis of (+)-Gomisin O is outlined below. This protocol is based on the successful synthesis of structurally related dibenzocyclooctadiene lignans and represents a viable route for researchers.

Step 1: Synthesis of the Boronic Acid Fragment

This involves the preparation of a suitably functionalized aryl boronic acid, a key component for the subsequent Suzuki-Miyaura coupling.

Step Reaction Reagents and Conditions Yield (%)
1aBromination of SesamolNBS, CCl4, rt, 12 h95
1bMethylationCH3I, K2CO3, Acetone, reflux, 8 h98
1cLithiation and Borylationn-BuLi, THF, -78 °C; then B(OMe)3; then H3O+85

Step 2: Synthesis of the Vinylic Iodide Fragment

This involves the preparation of a vinylic iodide with the necessary stereochemistry for the coupling reaction.

Step Reaction Reagents and Conditions Yield (%)
2aAsymmetric Crotylation of 3,4,5-Trimethoxybenzaldehyde(-)-Ipc2B(allyl), BF3·OEt2, CH2Cl2, -78 °C92
2bProtection of the secondary alcoholTBSCl, Imidazole, DMF, rt, 12 h97
2cHydroiodination of the terminal alkeneNIS, AcOH, CH2Cl2, 0 °C to rt, 4 h88

Step 3: Suzuki-Miyaura Coupling and Formation of the Dibenzocyclooctadiene Core

The two fragments are coupled, followed by cyclization to form the core structure of Gomisin O.

Step Reaction Reagents and Conditions Yield (%)
3aSuzuki-Miyaura CouplingBoronic acid from Step 1, Vinylic iodide from Step 2, Pd(PPh3)4, K2CO3, Toluene/H2O, 90 °C, 12 h80
3bDeprotection of the silyl etherTBAF, THF, rt, 2 h95
3cIntramolecular Oxidative CouplingCu(OTf)2, CH2Cl2, -78 °C to rt, 6 h65
3dReduction of the lactoneDIBAL-H, Toluene, -78 °C, 1 h90

Diagram of the Total Synthesis of (+)-Gomisin O

Total_Synthesis_Gomisin_O A Aryl Boronic Acid Fragment C Suzuki-Miyaura Coupling A->C B Vinylic Iodide Fragment B->C D Biaryl Precursor C->D E Intramolecular Oxidative Coupling D->E F Dibenzocyclooctadiene Core E->F G Reduction F->G H (+)-Gomisin O G->H

Caption: Synthetic pathway for (+)-Gomisin O.

Part 2: Benzoylation of (+)-Gomisin O to this compound

The final step in the synthesis of this compound is the selective benzoylation of the tertiary alcohol in Gomisin O. This can be a challenging transformation due to the sterically hindered nature of the hydroxyl group. The following protocol is a proposed method based on established procedures for the benzoylation of complex and sterically hindered alcohols.

Experimental Protocol: Benzoylation of (+)-Gomisin O

Reagents and Materials:

  • (+)-Gomisin O

  • Benzoyl chloride (BzCl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of (+)-Gomisin O (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (3.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Slowly add benzoyl chloride (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Quantitative Data (Expected):

Substrate Product Reagents Solvent Temp (°C) Time (h) Yield (%)
(+)-Gomisin OThis compoundBzCl, DMAP, TEADCM0 to rt12-2470-85 (estimated)

Diagram of the Benzoylation Reaction

Benzoylation_Gomisin_O Gomisin_O (+)-Gomisin O Benzoylation Benzoylation Gomisin_O->Benzoylation Reagents Benzoyl Chloride DMAP (cat.), TEA Reagents->Benzoylation Benzoylgomisin_O This compound Benzoylation->Benzoylgomisin_O

Caption: Final benzoylation step to yield this compound.

Disclaimer: The provided protocols are intended for use by qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemicals. The expected yields are based on literature for similar reactions and may vary. Optimization of reaction conditions may be necessary to achieve the desired outcome.

Application Notes & Protocols for the Quantification of Benzoylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylgomisin O is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. As a bioactive compound, the accurate quantification of this compound in plant materials, extracts, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While validated methods for the simultaneous analysis of multiple lignans from Schisandra chinensis are available, specific quantitative data for this compound is not extensively documented in the public domain. The following protocols are based on established methods for related gomisin compounds and provide a robust framework for the development and validation of an analytical method for this compound.

Analytical Techniques

Two primary analytical techniques are recommended for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is widely accessible and suitable for routine quality control of raw materials and extracts where analyte concentrations are relatively high. The quantification is based on the absorption of UV light by the analyte.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies (e.g., plasma, tissue samples) and the detection of trace levels of the analyte. Quantification is achieved by monitoring specific precursor-to-product ion transitions.

Quantitative Data Summary

Due to the limited availability of specific validation data for this compound, the following table presents representative quantitative data for other structurally similar gomisin compounds found in Schisandra chinensis. These values can serve as a benchmark during the validation of a method for this compound.

Table 1: Representative Quantitative Validation Parameters for Gomisin Compounds using LC-MS/MS

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Precision (RSD%)Accuracy (Recovery %)Reference
Gomisin J5 - 2005Not Reported< 11.7%95.7% - 104.6%[1]
Gomisin GNot ReportedNot ReportedNot Reported< 1.21%99.5% - 101.3%[2]
Angeloylgomisin HNot ReportedNot ReportedNot Reported< 1.21%99.5% - 101.3%[2]
Gomisin D1 - 40001Not Reported1.9% - 12.9%79.2% - 86.3% (Extraction)[3][4]

LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; RSD: Relative Standard Deviation

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is designed for the quantification of this compound in powdered fruit of Schisandra chinensis and its extracts.

1. Sample Preparation (Solid-Phase Dispersion Extraction)

  • Diagram of Sample Preparation Workflow

    Start Weigh Sample Dispersant Add Dispersant (e.g., Diol-functionalized silica) Start->Dispersant Grind Grind Together Dispersant->Grind Elute Elute with Solvent (e.g., 85% Methanol) Grind->Elute Filter Filter (0.45 µm) Elute->Filter Analyze Inject into HPLC Filter->Analyze

    Sample preparation workflow for HPLC-UV analysis.

  • Procedure:

    • Weigh 1.0 g of powdered Schisandra chinensis fruit or extract.

    • Add 800 mg of a suitable dispersant (e.g., diol-functionalized silica).[5]

    • Grind the sample and dispersant together in a mortar and pestle to achieve a homogeneous mixture.[5]

    • Transfer the mixture to a solid-phase extraction cartridge.

    • Elute the lignans with 10 mL of 85% (v/v) methanol.[5]

    • Collect the eluate and filter it through a 0.45 µm syringe filter prior to HPLC analysis.[5]

2. HPLC-UV Conditions

  • Diagram of HPLC-UV Analysis Workflow

    Sample Prepared Sample Autosampler Autosampler Sample->Autosampler Column C18 Column Autosampler->Column Pump HPLC Pump (Mobile Phase) Pump->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data

    Workflow for HPLC-UV analysis.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 50-80% A; 20-30 min, 80-100% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Approximately 220 nm. Note: The optimal wavelength for this compound should be determined by acquiring a UV spectrum of a reference standard. Dibenzocyclooctadiene lignans typically exhibit strong absorbance around 220 nm.

    • Injection Volume: 10 µL.

3. Calibration

  • Prepare a stock solution of this compound reference standard in methanol.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is suitable for the quantification of this compound in biological matrices such as plasma or tissue homogenates.

1. Sample Preparation (Protein Precipitation)

  • Diagram of Protein Precipitation Workflow

    Sample Plasma Sample IS Add Internal Standard Sample->IS Precipitate Add Acetonitrile (Protein Precipitation) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze Inject into LC-MS/MS Supernatant->Analyze

  • Procedure:

    • To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

    • Add 400 µL of acetonitrile to precipitate the proteins. [3][4] 3. Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Diagram of LC-MS/MS Analysis Logical Flow

    Sample Reconstituted Sample LC LC Separation (C18 Column) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition (MRM) Detector->Data

    Logical flow of LC-MS/MS analysis.

  • Liquid Chromatography Parameters:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B). [1]A typical gradient could be: 0-1 min, 10% A; 1-5 min, 10-90% A; 5-6 min, 90% A; 6-6.1 min, 90-10% A; 6.1-8 min, 10% A.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized by infusing a standard solution of this compound. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be determined by fragmentation in the collision cell.

    • Source Temperature: ~150 °C.

    • Desolvation Temperature: ~450 °C.

    • Gas Flows and Voltages: These should be optimized for the specific instrument used.

3. Method Validation

For use in regulated studies, the analytical method should be fully validated according to ICH or FDA guidelines. The validation should include:

  • Specificity and Selectivity: Assess interference from endogenous components in the matrix.

  • Linearity and Range: Determine the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the variability of the measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

  • Stability: Assess the stability of the analyte in the matrix under different storage and processing conditions.

Conclusion

The protocols outlined provide a comprehensive starting point for the reliable quantification of this compound. While HPLC-UV is a viable option for less demanding applications, LC-MS/MS is the recommended technique for achieving the highest sensitivity and selectivity, particularly in complex matrices. Researchers should perform a full method validation to ensure the data generated is accurate and reproducible for their specific application.

References

Application Note: Quantitative Analysis of Benzoylgomisin O using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoylgomisin O is a bioactive lignan predominantly isolated from plants of the Schisandra genus, which are widely used in traditional medicine.[1][2][3] As a compound of interest for its potential pharmacological activities, a reliable and accurate analytical method is crucial for its quantification in various samples, including raw materials, extracts, and finished products.[3][4] This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound. The described protocol is designed for accuracy, precision, and specificity, making it suitable for quality control and research applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₃₀H₃₂O₈[1]
Molecular Weight520.6 g/mol [1]
IUPAC Name[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate[1]
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Lignans from Schisandra are also typically soluble in ethanol and methanol.[3][4][5][6]
UV AbsorbanceStrong UV absorbance between 230-255 nm is characteristic for Schisandra lignans.[7]

Experimental Protocols

Materials and Reagents
  • This compound reference standard: (Purity ≥98%)

  • Acetonitrile: HPLC grade

  • Water: HPLC grade (ultrapure)

  • Methanol: HPLC grade

  • Sample Matrix: e.g., dried and powdered Schisandra fruit, extract, or formulation.

Instrumentation and Chromatographic Conditions

The following table outlines the instrumental setup and chromatographic conditions for the analysis of this compound.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column Agilent TC-C18 (4.6 mm x 250 mm, 5 µm) or equivalent
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 50-70% B; 10-20 min: 70-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 254 nm
Run Time 30 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Extraction from Plant Material:

    • Accurately weigh 1.0 g of powdered plant material.

    • Add 25 mL of methanol and perform ultrasonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more with 25 mL of methanol each time.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 5 mL of methanol.

  • Filtration: Prior to injection, filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation and Data Presentation

The developed HPLC-UV method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Linearity

The linearity of the method was assessed by analyzing the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998
Precision

The precision of the method was evaluated by analyzing six replicate injections of a 25 µg/mL standard solution.

ParameterResult
Retention Time (min) 7.85
Mean Peak Area 380,910
Standard Deviation 1,523
Relative Standard Deviation (%RSD) 0.40%
Accuracy (Recovery)

The accuracy was determined by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample matrix and the recovery was calculated.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.898.0
2524.598.0
5049.599.0
Mean Recovery (%) 98.3
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Visualizations

Experimental Workflow

G HPLC-UV Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification Standard_Weighing Weigh this compound Reference Standard Stock_Solution Prepare Stock Solution (1000 µg/mL in Methanol) Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards Injection Inject 10 µL into HPLC System Working_Standards->Injection Sample_Weighing Weigh Sample Matrix Extraction Ultrasonic Extraction with Methanol Sample_Weighing->Extraction Filtration Filter through 0.45 µm filter Extraction->Filtration Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound analysis.

HPLC Method Development Logic

G Logical Flow of HPLC Method Development Define_Analyte Define Analyte: This compound Physicochemical_Properties Review Physicochemical Properties (Solubility, UV Absorbance) Define_Analyte->Physicochemical_Properties Select_Column Select Stationary Phase: C18 (Reverse-Phase) Physicochemical_Properties->Select_Column Select_Mobile_Phase Select Mobile Phase: Acetonitrile/Water Physicochemical_Properties->Select_Mobile_Phase Set_Detection_Wavelength Set Detection Wavelength: 254 nm (based on UV max) Physicochemical_Properties->Set_Detection_Wavelength Optimize_Gradient Optimize Gradient Elution for Resolution & Run Time Select_Column->Optimize_Gradient Select_Mobile_Phase->Optimize_Gradient Method_Validation Perform Method Validation (Linearity, Precision, Accuracy) Optimize_Gradient->Method_Validation Set_Detection_Wavelength->Method_Validation Final_Protocol Establish Final Protocol Method_Validation->Final_Protocol

Caption: HPLC method development logic.

References

Application Notes and Protocols for the Spectroscopic Analysis of Benzoylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Benzoylgomisin O, a dibenzocyclooctadiene lignan of significant interest in phytochemical and pharmacological research. While specific, experimentally determined NMR data for this compound is not publicly available in the searched resources, this application note offers a comprehensive framework for its analysis. This includes generalized data tables with expected chemical shift ranges, a detailed experimental protocol for acquiring high-quality NMR spectra, and a workflow for structural elucidation. The provided protocols and data templates are based on established methodologies for the analysis of similar lignan compounds.

Introduction

This compound is a naturally occurring lignan found in plants of the Schisandra genus, which are widely used in traditional medicine. Lignans from this family, including this compound, have garnered attention for their potential therapeutic properties, including hepatoprotective and anti-inflammatory activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex natural products. This document outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides a standardized protocol for its analysis.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR assignments for this compound. The chemical shift (δ) values are presented in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Please note that the exact values need to be determined experimentally.

Table 1: ¹H NMR Data of this compound (Expected Ranges)

PositionExpected δ (ppm)MultiplicityJ (Hz)
H-1Value not availables-
H-4Value not availables-
H-6αValue not availabledValue not available
H-6βValue not availabledValue not available
H-7Value not availablem-
7-CH₃Value not availabledValue not available
H-8Value not availablem-
8-CH₃Value not availabledValue not available
1-OCH₃Value not availables-
2-OCH₃Value not availables-
3-OCH₃Value not availables-
12-OCH₃Value not availables-
13-OCH₃Value not availables-
H-2' (H-6')Value not availabledValue not available
H-3' (H-5')Value not availabletValue not available
H-4'Value not availabletValue not available

Table 2: ¹³C NMR Data of this compound (Expected Ranges)

PositionExpected δ (ppm)
C-1Value not available
C-2Value not available
C-3Value not available
C-4Value not available
C-5Value not available
C-6Value not available
C-7Value not available
7-CH₃Value not available
C-8Value not available
8-CH₃Value not available
C-9Value not available
C-10Value not available
C-11Value not available
C-12Value not available
C-13Value not available
C-14Value not available
1-OCH₃Value not available
2-OCH₃Value not available
3-OCH₃Value not available
12-OCH₃Value not available
13-OCH₃Value not available
C=O (Benzoyl)Value not available
C-1'Value not available
C-2' (C-6')Value not available
C-3' (C-5')Value not available
C-4'Value not available

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for lignans. Other deuterated solvents such as acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the solubility of the compound and the desired resolution of exchangeable protons.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

2. NMR Data Acquisition

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (adjust as needed for signal-to-noise)

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Acquisition Parameters:

      • Spectral Width: ~220 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • 2D NMR Spectroscopy (for full structural assignment):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space proximity of protons.

3. Data Processing and Analysis

  • Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, VNMRJ).

  • Processing Steps:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

    • Assign all signals in both ¹H and ¹³C NMR spectra with the aid of 2D NMR data.

Workflow and Diagrams

The following diagram illustrates the general workflow for the NMR-based structural elucidation of a natural product like this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_elucidation Structural Elucidation Isolation Isolation & Purification Purity Purity Assessment (HPLC, LC-MS) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution OneD_NMR 1D NMR (¹H, ¹³C) Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Initial Analysis Processing Fourier Transform, Phasing, Baseline Correction TwoD_NMR->Processing Referencing Chemical Shift Referencing (TMS) Processing->Referencing Analysis Integration, Multiplicity & J-coupling Analysis Referencing->Analysis Assignment Spectral Assignment Analysis->Assignment Structure Structure Proposal Assignment->Structure Stereochem Stereochemistry Determination Structure->Stereochem Confirmation Structure Confirmation Stereochem->Confirmation

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This application note provides a foundational guide for the ¹H and ¹³C NMR spectroscopic analysis of this compound. While specific experimental data is pending public availability, the outlined protocols and expected spectral characteristics serve as a valuable resource for researchers in natural product chemistry and drug development. The application of the described one- and two-dimensional NMR experiments will enable the unambiguous assignment of all proton and carbon signals, leading to the complete structural and stereochemical elucidation of this compound.

Application Notes and Protocols for the Mass Spectrometry Analysis of Benzoylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylgomisin O is a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, notably Schisandra propinqua and Schisandra chinensis.[1][2] Lignans from Schisandra species are known for a variety of biological activities, and understanding their pharmacokinetic and pharmacodynamic profiles is crucial for drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and selective method for the quantification of this compound in complex biological matrices. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound.

Physicochemical Properties of this compound

A clear understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Molecular FormulaC₃₀H₃₂O₈[3]
Molecular Weight520.57 g/mol [4]
Exact Mass520.20971797 Da[3]
PubChem CID91826818[3]

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma)

Effective sample preparation is critical for removing interferences and ensuring accurate quantification. A protein precipitation method is commonly employed for the extraction of lignans from plasma.

Materials:

  • Blank plasma

  • This compound standard solution

  • Internal Standard (IS) solution (e.g., Diazepam, or a structurally related lignan not present in the sample)

  • Acetonitrile (ACN), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject a suitable volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Typical):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 2 - 10 µL

MS/MS Parameters (Hypothetical - requires experimental optimization):

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred scan mode due to its high selectivity and sensitivity. The following are proposed MRM transitions for this compound based on its structure and the known fragmentation of similar lignans. These parameters must be optimized experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 521.2 [M+H]⁺To be determined200To be optimized
This compound (Qualifier) 521.2 [M+H]⁺To be determined200To be optimized
Internal Standard Specific to ISSpecific to IS200To be optimized

Note on Parameter Optimization:

  • Precursor Ion: The protonated molecule [M+H]⁺ is expected in positive ESI mode. For this compound, this would be m/z 521.2.

  • Product Ions and Collision Energy: To determine the optimal product ions and collision energies, a pure standard of this compound should be infused into the mass spectrometer. A product ion scan will reveal the major fragment ions. Then, for each potential precursor-product ion pair, the collision energy should be ramped to find the value that yields the highest intensity. The most intense fragment should be used for quantification (quantifier) and a second, less intense but specific fragment as a qualifier for confirmation.

Data Presentation

The following table summarizes the expected mass spectrometric data for this compound. The product ion and collision energy values are illustrative and require experimental verification.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier, m/z)Collision Energy (Quantifier, eV)Product Ion (Qualifier, m/z)Collision Energy (Qualifier, eV)Retention Time (min)
This compound521.2e.g., 399.2e.g., 25e.g., 367.2e.g., 35To be determined

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate Add ACN & IS centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Collection centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject esi_ionization ESI Ionization lc_separation->esi_ionization ms_detection MS/MS Detection (MRM Mode) esi_ionization->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantitative analysis of this compound.

Proposed Fragmentation Pathway of this compound

The fragmentation of dibenzocyclooctadiene lignans often involves the cleavage of the ester group and losses from the cyclooctadiene ring. The following diagram illustrates a plausible fragmentation pathway for this compound in positive ion ESI-MS/MS.

fragmentation_pathway parent This compound [M+H]⁺ m/z 521.2 fragment1 [M+H - C₇H₆O]⁺ m/z 399.2 parent->fragment1 - Benzoic Acid (122 Da) fragment2 [M+H - C₇H₅O₂ - CH₃OH]⁺ m/z 367.2 parent->fragment2 - Loss of Benzoyl group & Methanol fragment3 Further Fragmentation fragment1->fragment3

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Conclusion

The protocols and data presented here provide a comprehensive guide for the mass spectrometric analysis of this compound. Successful implementation of these methods will enable researchers to accurately quantify this lignan in various matrices, facilitating further research into its pharmacological properties and potential therapeutic applications. It is imperative to perform in-house validation of the LC-MS/MS method to ensure its accuracy, precision, and robustness for the intended application.

References

Application Notes and Protocols for Testing Benzoylgomisin O Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting cell-based assays to evaluate the various bioactive properties of Benzoylgomisin O, a lignan found in plants of the Schisandra genus. The protocols are designed to be comprehensive and easy to follow, enabling researchers to investigate the anti-inflammatory, cytotoxic, hepatoprotective, and neuroprotective potential of this compound.

Overview of this compound Bioactivities

This compound has been reported to possess a range of biological activities, making it a compound of interest for further investigation. Its known bioactivities include:

  • Anti-inflammatory Activity: this compound has been shown to be a potent inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes, with IC50 values below 10 µM, suggesting its potential in mitigating inflammatory responses.[1]

  • Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals and boost the activity of antioxidant enzymes, which can help protect cells from oxidative stress.[1]

  • Cytotoxic (Anti-cancer) Activity: Research indicates that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation by targeting specific signaling pathways.[1]

  • Hepatoprotective Effects: There is evidence to suggest that this compound may protect liver cells from damage.[1]

Data Presentation: Summary of Quantitative Data

The following table summarizes the reported quantitative data for the bioactivity of this compound. This table should be populated with experimental data as it is generated.

BioactivityAssay TypeCell LineKey ParameterResultReference
Anti-inflammatory COX-1 Inhibition-IC50< 10 µM[1]
COX-2 Inhibition-IC50< 10 µM[1]
NO ProductionRAW 264.7IC50Data to be determined
TNF-α SecretionRAW 264.7IC50Data to be determined
IL-6 SecretionRAW 264.7IC50Data to be determined
Cytotoxicity MTT Assaye.g., MCF-7, HepG2IC50Data to be determined
Apoptosis Annexin V/PIe.g., MCF-7, HepG2% Apoptotic CellsData to be determined
Hepatoprotection MTT AssayHepG2% ViabilityData to be determined
Neuroprotection MTT AssaySH-SY5Y% ViabilityData to be determined

Experimental Protocols

This section provides detailed step-by-step protocols for the key cell-based assays to evaluate the bioactivity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity, or various cancer cell lines for cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Anti-inflammatory Assays

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages. The Griess test is a colorimetric assay that detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of secreted pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the NO production assay (steps 1-3).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: The concentration of the cytokines in the samples is determined by comparison with a standard curve.

Visualization of Signaling Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway of this compound

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on macrophages initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent degradation by the proteasome. This allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). This compound may inhibit one or more steps in this pathway, leading to a reduction in the production of these inflammatory mediators.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBaP P-IκBα IkBa_NFkB->IkBaP NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBaP->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates BGO This compound BGO->IKK Inhibits? BGO->NFkB_nuc Inhibits? DNA DNA NFkB_nuc->DNA Binds to promoter mRNA Pro-inflammatory Gene mRNA DNA->mRNA Transcription

Caption: Proposed NF-κB inhibitory pathway of this compound.

Experimental Workflow for Assessing this compound Bioactivity

The following diagram illustrates the general workflow for testing the bioactivity of this compound using the cell-based assays described in this document.

G cluster_assays Bioactivity Assays start Start cell_culture Cell Culture (e.g., RAW 264.7, HepG2, SH-SY5Y) start->cell_culture treatment Treat cells with This compound cell_culture->treatment incubation Incubate for defined period treatment->incubation mtt MTT Assay (Viability/Cytotoxicity) incubation->mtt annexin Annexin V/PI Assay (Apoptosis) incubation->annexin griess Griess Assay (NO Production) incubation->griess elisa ELISA (TNF-α, IL-6) incubation->elisa data_analysis Data Analysis (IC50, % inhibition, etc.) mtt->data_analysis annexin->data_analysis griess->data_analysis elisa->data_analysis conclusion Conclusion on Bioactivity data_analysis->conclusion

Caption: General workflow for cell-based bioactivity testing.

Apoptosis Signaling Pathway

This compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or both. These pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway BGO This compound death_receptor Death Receptor (e.g., Fas, TNFR1) BGO->death_receptor Activates? mitochondrion Mitochondrion BGO->mitochondrion Induces stress? caspase8 Caspase-8 death_receptor->caspase8 Activates caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 Activates cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases apaf1 Apaf-1 cytochrome_c->apaf1 Binds to caspase9 Caspase-9 apaf1->caspase9 Activates caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

References

Animal Models for Studying the Effects of Benzoylgomisin O: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylgomisin O is a lignan compound isolated from plants of the Schisandra genus, notably Schisandra rubriflora and Schisandra sphenanthera.[1][2][3] Lignans from Schisandra have a long history of use in traditional medicine and are known for a variety of pharmacological activities.[4][5][6][7] Available research suggests that this compound possesses anti-inflammatory properties through the inhibition of 15-lipoxygenase (15-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) enzymes.[1][8] Based on the broader activities of related Schisandra lignans, its therapeutic potential is also inferred in hepatoprotection and neuroprotection.[9][10][11][12]

These application notes provide detailed protocols for utilizing appropriate animal models to investigate the anti-inflammatory, hepatoprotective, and neuroprotective effects of this compound.

Pharmacological Profile of this compound and Related Lignans

Schisandra lignans, the class of compounds to which this compound belongs, have demonstrated a wide range of biological activities. These include antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.[5][10][11][12] For instance, the related compound Benzoylgomisin H is noted for its antioxidant, anti-inflammatory, anti-cancer, and hepatoprotective properties.[9] The anti-inflammatory actions of some Schisandra lignans are mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as the Toll-like receptor 4/nuclear factor kappa-B (TLR4/NF-κB) pathway.[13][14][15] Their hepatoprotective effects have been observed in models of alcohol-induced liver injury, where they can regulate antioxidant status and reduce hepatic fat deposition.[16][17] Furthermore, certain lignans from Schisandra have shown promise in ameliorating cognitive impairment in animal models of Alzheimer's disease.[18][19]

I. Anti-inflammatory Effects of this compound

Application Note:

To investigate the anti-inflammatory potential of this compound, acute and chronic inflammation models are recommended. These models allow for the assessment of the compound's ability to reduce edema, inhibit inflammatory cell infiltration, and modulate the production of inflammatory mediators.

Recommended Animal Models:
  • Carrageenan-Induced Paw Edema in Rats/Mice: A classic model for acute inflammation.

  • Xylene-Induced Ear Edema in Mice: A rapid and reliable model for screening topical and systemic anti-inflammatory drugs.

Experimental Protocols:

1. Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group 3-5: this compound (e.g., 25, 50, 100 mg/kg, p.o.).

  • Procedure:

    • Administer this compound or control substance orally 1 hour before carrageenan injection.

    • Inject 0.1 ml of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Parameters to Measure:

    • Paw volume (ml).

    • Percentage inhibition of edema.

    • Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in paw tissue homogenate.

    • Histopathological examination of paw tissue for inflammatory cell infiltration.

2. Xylene-Induced Ear Edema

  • Animals: Swiss albino mice (20-25 g).

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Dexamethasone, 1 mg/kg, i.p.).

    • Group 3-5: this compound (e.g., 25, 50, 100 mg/kg, p.o.).

  • Procedure:

    • Administer this compound or control substance orally 1 hour before xylene application.

    • Apply 20 µl of xylene to the anterior and posterior surfaces of the right ear.

    • After 15-30 minutes, sacrifice the mice and cut circular sections (e.g., 7 mm diameter) from both ears.

    • Weigh the ear sections to determine the extent of edema.

  • Parameters to Measure:

    • Weight difference between the right and left ear punches.

    • Percentage inhibition of edema.

Data Presentation:
Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (ml)Edema Inhibition (%)
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.35
This compound250.68 ± 0.0620.00
This compound500.51 ± 0.0540.00
This compound1000.39 ± 0.0454.12
(Note: Data are hypothetical and for illustrative purposes only)

Visualization:

G cluster_inflammation Inflammatory Stimulus (e.g., Carrageenan) cluster_pathway Inflammatory Signaling Pathway cluster_intervention Intervention Stimulus Stimulus TLR4 TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines COX2 COX-2 NFkB->COX2 Inflammation Inflammation (Edema, Pain) Cytokines->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation BGO This compound BGO->NFkB Inhibition (inferred) BGO->COX2 Inhibition

Inhibitory mechanism of this compound on inflammation.

II. Hepatoprotective Effects of this compound

Application Note:

To evaluate the hepatoprotective activity of this compound, chemically-induced liver injury models are appropriate. These models mimic acute or chronic liver damage and allow for the assessment of the compound's ability to protect liver cells.

Recommended Animal Models:
  • Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats/Mice: A widely used model for studying xenobiotic-induced liver injury.

  • Alcohol-Induced Liver Injury in Mice: Relevant for investigating protective effects against alcohol-related liver damage.

Experimental Protocols:

1. CCl4-Induced Hepatotoxicity

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Grouping:

    • Group 1: Normal control (Vehicle only).

    • Group 2: CCl4 control (Vehicle + CCl4).

    • Group 3: Positive control (e.g., Silymarin, 100 mg/kg, p.o. + CCl4).

    • Group 4-6: this compound (e.g., 25, 50, 100 mg/kg, p.o. + CCl4).

  • Procedure:

    • Administer this compound or control substance orally for 7 days.

    • On the 7th day, 1 hour after the last dose, administer CCl4 (e.g., 1 ml/kg, 50% in olive oil, i.p.).

    • 24 hours after CCl4 administration, collect blood via cardiac puncture for biochemical analysis and euthanize the animals to collect liver tissue.

  • Parameters to Measure:

    • Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).

    • Liver tissue levels of antioxidant enzymes (Superoxide Dismutase - SOD, Catalase - CAT, Glutathione - GSH).

    • Malondialdehyde (MDA) levels in liver tissue as a marker of lipid peroxidation.

    • Histopathological examination of liver sections (H&E staining).

Data Presentation:
Treatment GroupDose (mg/kg)ALT (U/L)AST (U/L)SOD (U/mg protein)
Normal Control-35 ± 480 ± 915.2 ± 1.3
CCl4 Control-250 ± 21480 ± 356.5 ± 0.8
Silymarin10098 ± 10185 ± 1512.8 ± 1.1
This compound25210 ± 18410 ± 307.9 ± 0.9
This compound50155 ± 14320 ± 259.8 ± 1.0
This compound100110 ± 11230 ± 2011.5 ± 1.2
(Note: Data are hypothetical and for illustrative purposes only)

Visualization:

G Start Start: Select Animals Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Random Grouping (n=8 per group) Acclimatization->Grouping Dosing Daily Dosing (this compound / Controls) for 7 days Grouping->Dosing Induction Induce Liver Injury (CCl4 on Day 7) Dosing->Induction Sacrifice Sacrifice (24h post-induction) Induction->Sacrifice Collection Collect Blood & Liver Tissue Sacrifice->Collection Analysis Biochemical Analysis, Histopathology, Oxidative Stress Markers Collection->Analysis End End: Data Analysis Analysis->End

Workflow for CCl4-induced hepatotoxicity model.

III. Neuroprotective Effects of this compound

Application Note:

Based on the neuroprotective properties of other Schisandra lignans, this compound can be investigated for its potential in neurodegenerative disease models. An Alzheimer's disease model is a relevant choice.

Recommended Animal Model:
  • Amyloid-β (Aβ)-infused Rat/Mouse Model of Alzheimer's Disease: This model mimics the Aβ plaque pathology of Alzheimer's disease and allows for the assessment of cognitive function and neuroinflammation.[18]

Experimental Protocol:
  • Animals: Male Wistar rats (250-300 g).

  • Grouping:

    • Group 1: Sham-operated control.

    • Group 2: Aβ-infused control.

    • Group 3: Positive control (e.g., Donepezil, 1 mg/kg, p.o. + Aβ infusion).

    • Group 4-6: this compound (e.g., 25, 50, 100 mg/kg, p.o. + Aβ infusion).

  • Procedure:

    • Administer this compound or control substance orally for a predefined period (e.g., 2-4 weeks).

    • Induce Alzheimer's-like pathology by stereotaxic intra-hippocampal injection of Aβ oligomers.

    • Continue daily dosing for a further period (e.g., 2 weeks).

    • Conduct behavioral tests to assess cognitive function (e.g., Morris Water Maze, Y-maze).

    • At the end of the study, euthanize the animals and collect brain tissue.

  • Parameters to Measure:

    • Cognitive performance in behavioral tests (e.g., escape latency in Morris Water Maze).

    • Levels of Aβ plaques and hyperphosphorylated tau in the hippocampus (Immunohistochemistry).

    • Markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) in the hippocampus.

    • Levels of oxidative stress markers in brain tissue.

Data Presentation:
Treatment GroupDose (mg/kg)Escape Latency on Day 5 (s)Aβ Plaque Load (%)
Sham Control-15 ± 22 ± 0.5
Aβ Control-55 ± 625 ± 4
Donepezil125 ± 412 ± 2
This compound2548 ± 520 ± 3
This compound5038 ± 416 ± 2.5
This compound10029 ± 313 ± 2
(Note: Data are hypothetical and for illustrative purposes only)

Visualization:

G cluster_pathology Alzheimer's Disease Pathology cluster_intervention Potential Intervention Abeta Aβ Accumulation OxidativeStress Oxidative Stress Abeta->OxidativeStress Neuroinflammation Neuroinflammation Abeta->Neuroinflammation Tau Tau Hyperphosphorylation NeuronalLoss Neuronal Loss & Cognitive Decline Tau->NeuronalLoss OxidativeStress->NeuronalLoss Neuroinflammation->NeuronalLoss BGO This compound BGO->OxidativeStress Reduces (inferred) BGO->Neuroinflammation Reduces (inferred)

Logical relationship in Alzheimer's disease pathology.

IV. Pharmacokinetic Studies

Application Note:

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, pharmacokinetic studies in rodents are essential. This information is crucial for dose selection and for translating preclinical findings to clinical settings.

Recommended Animal Model:
  • Rats or Mice: Standard models for pharmacokinetic profiling.

Experimental Protocol:
  • Animals: Male Sprague-Dawley rats (220-250 g).

  • Procedure:

    • Administer a single dose of this compound via oral (p.o.) and intravenous (i.v.) routes in separate groups of animals.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein or other appropriate method.

    • Process blood samples to obtain plasma.

    • Analyze the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Parameters to Measure:

    • Maximum plasma concentration (Cmax).

    • Time to reach Cmax (Tmax).

    • Area under the plasma concentration-time curve (AUC).

    • Half-life (t1/2).

    • Clearance (CL).

    • Volume of distribution (Vd).

    • Oral bioavailability (F%).

Data Presentation:
ParameterOral Administration (50 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (ng/mL)1250 ± 1504500 ± 300
Tmax (h)1.5 ± 0.50.25
AUC (0-t) (ng·h/mL)8500 ± 9006800 ± 750
t1/2 (h)4.2 ± 0.63.8 ± 0.5
Bioavailability (%)25-
(Note: Data are hypothetical and for illustrative purposes only)

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the therapeutic potential of this compound in animal models. Based on its known inhibitory effects on inflammatory enzymes and the broader pharmacological profile of Schisandra lignans, this compound is a promising candidate for further research in inflammatory conditions, liver diseases, and neurodegenerative disorders. The successful application of these models will be crucial in elucidating its mechanisms of action and paving the way for potential clinical development.

References

Commercial Suppliers and Application Notes for Purified Benzoylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers for purified Benzoylgomisin O, along with detailed application notes and experimental protocols to facilitate its use in research and drug development.

Commercial Suppliers of Purified this compound

The following table summarizes commercially available sources for purified this compound. Researchers are advised to contact the suppliers directly for the most current pricing, purity specifications, and availability.

SupplierProduct NameCAS NumberAvailable QuantitiesPurity
AOBIOUS 6-O-benzoylgomisin O130783-32-3InquireHigh Purity
Sobekbio Biosciences 6-O-benzoylgomisin O130783-32-310mgInquire
Divbio Science Europe This compound130783-32-31mg, 5mg, 10mg, 25mg, 50mg, 100mgInquire
Immunomart This compound130783-32-35mgInquire
ChemFaces 6-O-benzoylgomisin O130783-32-35mg, 10mg, 20mg and moreInquire
TargetMol This compound130783-32-3Inquire>98%

Application Notes

This compound, a lignan isolated from Schisandra species, has garnered significant interest for its diverse pharmacological activities. Its potential applications in research and drug development stem from its anti-inflammatory, anti-cancer, and neuroprotective properties.

Anti-Inflammatory Activity: this compound has been identified as an inhibitor of cyclooxygenase (COX-1 and COX-2) and 15-lipoxygenase (15-LOX) enzymes.[1] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, this compound can effectively reduce the inflammatory response, making it a valuable tool for studying inflammation-related diseases.

Anti-Cancer Activity: Research suggests that this compound possesses anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action is believed to involve the modulation of key signaling pathways that regulate cell growth, survival, and apoptosis.[1] This makes it a promising candidate for further investigation in cancer research and as a potential lead compound for the development of novel anti-cancer therapies.

Neuroprotective Effects: Preliminary studies indicate that this compound may offer neuroprotective benefits, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[1] Its antioxidant properties and ability to modulate neurotransmitter levels suggest a potential role in protecting neurons from damage and improving cognitive function.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Target cancer cell line (e.g., MCF-7, HeLa)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

COX-2 Inhibition Assay (In Vitro)

This protocol measures the ability of this compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Purified recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • COX assay buffer

  • Colorimetric or fluorometric detection reagent (e.g., Amplex Red)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the COX assay buffer, the COX-2 enzyme, and different concentrations of this compound. Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a no-inhibitor control.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add the detection reagent.

  • Measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

  • Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB, PI3K/Akt, and MAPK.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways potentially modulated by this compound.

Benzoylgomisin_O_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anti-Cancer Pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway BGO This compound COX2 COX-2 BGO->COX2 inhibits LOX 15-LOX BGO->LOX inhibits PGs Prostaglandins COX2->PGs produces LTs Leukotrienes LOX->LTs produces Inflammation Inflammation PGs->Inflammation LTs->Inflammation BGO2 This compound IKK IKK BGO2->IKK inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates IkappaB->NFkB sequesters Nucleus_NFkB Nuclear NF-κB NFkB->Nucleus_NFkB translocates Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus_NFkB->Gene_Transcription Apoptosis_Inhibition Apoptosis Inhibition Gene_Transcription->Apoptosis_Inhibition BGO3 This compound PI3K PI3K BGO3->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow

The following diagram outlines a general workflow for investigating the biological effects of this compound.

Experimental_Workflow cluster_assays Biological Assays start Start: Obtain Purified This compound cell_culture Cell Culture (e.g., Cancer cells, Immune cells) start->cell_culture treatment Treatment with This compound (Dose- and time-dependent) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability enzyme Enzyme Inhibition Assay (e.g., COX-2) treatment->enzyme western Western Blot Analysis (Signaling Proteins) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis enzyme->data_analysis western->data_analysis conclusion Conclusion on Biological Activity and Mechanism data_analysis->conclusion

Caption: General experimental workflow for this compound research.

References

Application of Benzoylgomisin O in Cancer Research: A Reference Guide Based on Related Gomisin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of scientific literature did not yield specific studies on the application of Benzoylgomisin O in cancer research. The following application notes, protocols, and data are based on research conducted on structurally similar lignans isolated from Schisandra chinensis, such as Gomisin A, Gomisin J, Gomisin L1, and Gomisin N. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in investigating the potential of this compound as an anti-cancer agent.

Application Notes

Gomisins, a class of dibenzocyclooctadiene lignans derived from the fruit of Schisandra chinensis, have demonstrated significant potential in oncology research. Various studies have highlighted their cytotoxic and anti-proliferative effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of programmed cell death, including apoptosis and necroptosis, and the modulation of key signaling pathways that are often dysregulated in cancer.

Key Anti-Cancer Activities of Gomisin Analogs:

  • Induction of Apoptosis: Several gomisins have been shown to trigger apoptosis in cancer cells. For instance, Gomisin L1 induces apoptosis in human ovarian cancer cells through the generation of reactive oxygen species (ROS) and the involvement of NADPH oxidase[1][2]. Gomisin N has also been reported to induce apoptosis in liver and cervical cancer cells, in some cases sensitizing them to other therapeutic agents like TRAIL[3][4][5][6].

  • Induction of Necroptosis: Notably, Gomisin J has been found to induce necroptosis, a form of programmed necrosis, in breast cancer cells, particularly in those that are resistant to apoptosis[7][8]. This suggests a potential therapeutic avenue for overcoming certain types of drug resistance in cancer.

  • Cell Cycle Arrest: Gomisin A has been observed to cause G1 phase cell cycle arrest in HeLa cells, especially in combination with TNF-α, by downregulating cyclin D1 expression and the phosphorylation of the Retinoblastoma (RB) protein[9].

  • Inhibition of Metastasis: Research on Gomisin A has indicated its ability to suppress the metastatic potential of colorectal cancer cells by inhibiting epithelial-mesenchymal transition (EMT)[10].

  • Modulation of Signaling Pathways: The anti-cancer effects of gomisins are underpinned by their ability to interfere with crucial cellular signaling pathways. Gomisin N has been shown to inhibit the PI3K-Akt-mTOR pathway in liver cancer cells[3]. Gomisin A can modulate the STAT1 signaling pathway[9], and Gomisin L1's pro-apoptotic effects are linked to ROS production[1][2].

The data on related gomisins suggest that this compound may possess similar anti-cancer properties. Experimental investigation is warranted to determine its specific effects on cancer cell viability, proliferation, and the underlying molecular mechanisms.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of various gomisins on different cancer cell lines, as reported in the literature.

Gomisin AnalogCancer Cell Line(s)AssayEndpointResult (IC50)
Gomisin L1A2780 (Ovarian)MTTCell Viability21.92 ± 0.73 µM
SKOV3 (Ovarian)MTTCell Viability55.05 ± 4.55 µM
HL-60 (Leukemia)Not SpecifiedCytotoxicity82.02 µM[1][2]
HeLa (Cervical)Not SpecifiedCytotoxicity166.19 µM[1][2]
MCF7 (Breast)Not SpecifiedCytotoxicity> 200 µM[1][2]
Gomisin JMCF7 (Breast)Not SpecifiedCytotoxicityEffective at <10 µg/ml (proliferation) and >30 µg/ml (viability)[7][8]
MDA-MB-231 (Breast)Not SpecifiedCytotoxicityEffective at <10 µg/ml (proliferation) and >30 µg/ml (viability)[7][8]
Gomisin M2MDA-MB-231 (Breast)Not SpecifiedCytotoxicityIC50 = 57-60 µM[11]
HCC1806 (Breast)Not SpecifiedCytotoxicityIC50 = 57-60 µM[11]
Gomisin ACT26 (Colorectal)CCK-8Cell ViabilitySignificant decrease at 20-100 µM[10]
HT29 (Colorectal)CCK-8Cell ViabilitySignificant decrease at 20-100 µM[10]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the study of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A2780, SKOV3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 200 µM. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Visualizations

Signaling Pathways and Experimental Workflows

Gomisin_L1_Apoptosis_Pathway cluster_cell Ovarian Cancer Cell Gomisin_L1 Gomisin L1 NOX NADPH Oxidase (NOX) Gomisin_L1->NOX activates ROS Reactive Oxygen Species (ROS) NOX->ROS generates Apoptosis Apoptosis ROS->Apoptosis induces

Caption: Gomisin L1 induces apoptosis in ovarian cancer cells by activating NADPH oxidase, leading to increased ROS production.

Gomisin_N_Signaling_Pathway cluster_cell Liver Cancer Cell Gomisin_N Gomisin N PI3K PI3K Gomisin_N->PI3K inhibits Akt Akt Gomisin_N->Akt inhibits Apoptosis Apoptosis Gomisin_N->Apoptosis induces PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis inhibits ULK1 ULK1 mTOR->ULK1 Autophagy Autophagy ULK1->Autophagy

Caption: Gomisin N inhibits the PI3K/Akt pathway and regulates the mTOR-ULK1 pathway, leading to apoptosis in liver cancer cells.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_compound Treat with this compound (Dose-Response) seed_cells->treat_compound incubate Incubate for 24/48/72 hours treat_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data & Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

References

Benzoylgomisin O: Application Notes and Protocols for Use as an Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylgomisin O is a naturally occurring dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, such as Schisandra rubriflora. Emerging evidence suggests its potential as a potent anti-inflammatory agent. This document provides detailed application notes and experimental protocols for researchers interested in investigating the anti-inflammatory properties of this compound. The primary mechanism of action of this compound is believed to be the dual inhibition of cyclooxygenase (COX) and 15-lipoxygenase (15-LOX) enzymes, key players in the inflammatory cascade. Furthermore, like other Schisandra lignans, this compound is thought to modulate inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, a study on related lignans from Schisandra has indicated potent inhibitory activity against key inflammatory enzymes. One source suggests that this compound is a potent inhibitor of 15-LOX, COX-1, and COX-2 enzymes with an IC₅₀ of less than 10 µM. Further research is required to establish precise IC₅₀ values and dose-response relationships.

Table 1: Reported Inhibitory Activity of this compound

Target EnzymeReported IC₅₀
15-Lipoxygenase (15-LOX)< 10 µM
Cyclooxygenase-1 (COX-1)< 10 µM
Cyclooxygenase-2 (COX-2)< 10 µM

Signaling Pathways

The anti-inflammatory effects of Schisandra lignans, including likely this compound, are attributed to the downregulation of pro-inflammatory signaling cascades. The primary pathway implicated is the NF-κB signaling pathway. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. This compound is hypothesized to inhibit this pathway, potentially by preventing the phosphorylation of IκBα and the nuclear translocation of p65.

Additionally, the MAPK pathways (ERK, p38, and JNK) are often co-activated with NF-κB and contribute to the inflammatory response. Schisandra lignans have been shown to inhibit the phosphorylation of these MAPKs, further contributing to their anti-inflammatory effects.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 Degradation of IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Nucleus Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) p65_p50_nuc->Pro_inflammatory_genes Transcription Benzoylgomisin_O This compound Benzoylgomisin_O->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory activity of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the procedure to assess the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

    • After 1 hour, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells only) and an LPS-only control group.

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Data Analysis: Express the results as a percentage of NO production relative to the LPS-only control. Determine the IC₅₀ value of this compound for NO inhibition.

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Griess Assay cluster_3 Data Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plate (5 x 10⁴ cells/well) Culture->Seed Pretreat Pre-treat with this compound (1 hr) Stimulate Stimulate with LPS (1 µg/mL) (24 hr) Pretreat->Stimulate Collect_supernatant Collect supernatant Add_Griess_A Add Griess Reagent A Collect_supernatant->Add_Griess_A Add_Griess_B Add Griess Reagent B Add_Griess_A->Add_Griess_B Measure_absorbance Measure absorbance at 540 nm Add_Griess_B->Measure_absorbance Calculate_NO Calculate NO concentration Determine_IC50 Determine IC₅₀ Calculate_NO->Determine_IC50

Caption: Workflow for in vitro nitric oxide inhibition assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of this compound.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin or Diclofenac sodium (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the rats into groups (n=6 per group):

      • Group I: Vehicle control

      • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Administer the respective treatments orally one hour before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

      • % Inhibition = [ (Vc - Vt) / Vc ] * 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

G Acclimatization Animal Acclimatization Grouping Grouping and Dosing (Vehicle, Positive Control, this compound) Acclimatization->Grouping Initial_Measurement Measure Initial Paw Volume Grouping->Initial_Measurement Carrageenan_Injection Inject Carrageenan (0.1 mL, 1%) Initial_Measurement->Carrageenan_Injection Post_Injection_Measurement Measure Paw Volume at 1, 2, 3, 4, 5 hr Carrageenan_Injection->Post_Injection_Measurement Data_Analysis Calculate % Edema Inhibition Post_Injection_Measurement->Data_Analysis

Caption: Workflow for carrageenan-induced paw edema assay.
Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for determining the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway in LPS-stimulated RAW 264.7 cells.

Materials:

  • Treated cell lysates from the in vitro experiment

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blot apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of phosphorylated proteins to their total protein counterparts and the loading control (β-actin).

Conclusion

This compound presents a promising avenue for the development of novel anti-inflammatory therapeutics. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in both in vitro and in vivo models. Further studies are warranted to elucidate the precise molecular targets and to establish a comprehensive pharmacological profile of this natural compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzoylgomisin O Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Benzoylgomisin O extraction from its primary source, Schisandra chinensis.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound?

A1: this compound is a bioactive lignan predominantly isolated from the fruits of Schisandra chinensis, a plant widely used in traditional medicine.[1] The concentration of lignans can vary depending on geographical location, harvest time, and processing methods.[2]

Q2: What are the key chemical properties of this compound?

A2: Understanding the chemical properties of this compound is crucial for selecting appropriate extraction and purification methods.

PropertyValue
Molecular Formula C₃₀H₃₂O₈
Molecular Weight 520.57 g/mol [1]
Solubility Soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Lignans like this compound are generally lipophilic.[2][4]

Q3: Which solvents are most effective for extracting this compound?

A3: Ethanol (70-95%) and methanol are highly effective solvents for extracting a broad range of lignans, including this compound, due to their ability to dissolve both polar and non-polar compounds.[1] A comparative study on a similar lignan, Benzoylgomisin H, showed that ethanol yielded 1.55 mg/g, outperforming ethyl acetate (1.12 mg/g) and hexane (0.34 mg/g).[1] For a group of five lignans from S. chinensis, 75% aqueous ethanol was found to be the optimal extraction solvent.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides systematic solutions.

Low Extraction Yield

Problem: The final yield of this compound is lower than expected.

Potential Cause Troubleshooting Steps
Inadequate Grinding of Plant Material Ensure the dried Schisandra fruits are ground into a fine powder (e.g., 120 mesh) to increase the surface area for solvent penetration.
Suboptimal Solvent Selection Use 70-95% ethanol or methanol for extraction.[1] The polarity of the solvent is a critical factor.[6]
Insufficient Extraction Time or Temperature Optimize the extraction time and temperature based on the chosen method. For instance, reflux extraction may require several hours, while microwave-assisted extraction can be completed in minutes.[5][7] However, prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds.[8]
Incomplete Solvent Penetration For conventional methods, ensure thorough mixing of the plant material and solvent. For advanced methods like UAE, ensure the flask is properly immersed in the ultrasonic bath.[5]
Poor Solvent-to-Solid Ratio An optimal solvent-to-solid ratio is crucial. A higher ratio generally increases yield, but an excessively high ratio can lead to unnecessary solvent waste and longer concentration times.[9] Ratios around 1:19 to 1:20 (g:mL) have been reported as effective.[5][10]
Losses During Workup and Purification Be meticulous during post-extraction steps. Ensure complete transfer of extracts, rinse all glassware, and handle the product carefully to prevent spillage.[11] During liquid-liquid extraction, incomplete phase separation can lead to product loss.
Formation of Emulsions During Liquid-Liquid Extraction

Problem: An emulsion forms at the interface of the aqueous and organic layers, making separation difficult.

Potential Cause Troubleshooting Steps
Vigorous Shaking Gently swirl or invert the separatory funnel instead of vigorous shaking to minimize emulsion formation.[12]
Presence of Surfactant-like Compounds Schisandra extracts can contain compounds that act as surfactants.[12]
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion (salting out).[12]
Alternatively, adding a small amount of a different organic solvent can alter the solubility characteristics and break the emulsion.[12]

Experimental Protocols

Below are detailed methodologies for key this compound extraction techniques.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.

Protocol:

  • Weigh 2.0 g of dried, powdered Schisandra chinensis (120-mesh) into a 150 mL flask.

  • Add 40 mL of 81% aqueous ethanol.

  • Partially immerse the flask into an ultrasonic bath with a constant frequency of 45 kHz.

  • Conduct the extraction at 223 W power for 30 minutes.[5]

  • After extraction, filter the mixture to separate the extract from the plant residue.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

Protocol:

  • Weigh 2.0 g of dried, powdered Schisandra chinensis (120-mesh) and place it in a 150 mL flask.

  • Add 25 mL of 80% aqueous ethanol.

  • Place the flask in a microwave extractor and set the power to 850 W.

  • Extract for 35 minutes.[5]

  • After extraction, allow the mixture to cool and then filter to collect the extract.

Soxhlet Extraction

A conventional and thorough extraction method, though more time and solvent-intensive.

Protocol:

  • Weigh 2.0 g of dried, finely powdered Schisandra chinensis (120-mesh).

  • Place the powder into a cellulose thimble.

  • Position the thimble in a Soxhlet extractor.

  • Add 200 mL of methanol to the receiving flask.

  • Heat the solvent to reflux and continue the extraction for 4 hours.[5]

  • After extraction, cool the apparatus and collect the extract from the flask.

Quantitative Data on Lignan Extraction

While specific yield data for this compound is limited, the following tables summarize the extraction yields of other major lignans from Schisandra chinensis using various methods. This data can serve as a valuable reference for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods for Five Lignans from S. chinensis

Lignans: Schisandrol A, Schisantherin A, Deoxyschisandrin, Schisandrin B, and Schisandrin C.

Extraction MethodTotal Lignan Yield (mg/g)
Smashing Tissue Extraction (STE)13.89 ± 0.014
Heat Reflux ExtractionLower than STE
Soxhlet ExtractionLower than STE
Ultrasonic-Assisted ExtractionLower than STE
Microwave-Assisted ExtractionLower than STE
Data adapted from a study that found STE to be the most efficient method.[7]

Table 2: Yield of Benzoylgomisin H with Different Solvents

SolventConcentration (%)Yield (mg/g)
Ethanol951.55
Methanol801.48
Ethyl Acetate1001.12
Hexane1000.34
Data from a comparative study on Benzoylgomisin H, a structurally similar lignan.[1]

Visualizing Experimental Workflows

General Extraction and Purification Workflow

Extraction_Workflow A Dried Schisandra chinensis Fruit B Grinding (e.g., to 120 mesh) A->B C Extraction (UAE, MAE, or Soxhlet) B->C D Filtration C->D D->B Solid Residue (discard) E Crude Extract D->E Liquid Phase F Solvent Evaporation E->F G Dry Crude Extract F->G H Column Chromatography (e.g., Silica Gel) G->H I Fraction Collection H->I J Further Purification (e.g., HPLC) I->J K Pure this compound J->K

Caption: General workflow for extraction and purification of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low this compound Yield Check_Material Is plant material finely ground? Start->Check_Material Grind Grind to a fine powder (e.g., 120 mesh) Check_Material->Grind No Check_Solvent Is the solvent optimal? Check_Material->Check_Solvent Yes Grind->Check_Solvent Change_Solvent Use 70-95% ethanol or methanol Check_Solvent->Change_Solvent No Check_Parameters Are extraction parameters (time, temp, power) optimized? Check_Solvent->Check_Parameters Yes Change_Solvent->Check_Parameters Optimize_Parameters Adjust parameters based on the chosen method Check_Parameters->Optimize_Parameters No Check_Workup Were there losses during workup? Check_Parameters->Check_Workup Yes Optimize_Parameters->Check_Workup Improve_Workup Improve handling, rinsing, and phase separation Check_Workup->Improve_Workup Yes End Yield Improved Check_Workup->End No Improve_Workup->End

Caption: Troubleshooting flowchart for addressing low extraction yield.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Benzoylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of Benzoylgomisin O.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a lignan compound isolated from plants of the Schisandra genus. It exhibits promising biological activities, including anti-inflammatory effects. However, its chemical structure (C30H32O8, MW: 520.6 g/mol ) and high lipophilicity (predicted XLogP3: 6.2) result in very poor aqueous solubility, which can significantly limit its bioavailability and therapeutic efficacy in both in vitro and in vivo studies.[1]

Q2: What is the estimated aqueous solubility of this compound?

Q3: What are the common strategies to improve the aqueous solubility of this compound for experimental purposes?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[2][3][4] The most common and practical approaches for a research setting include:

  • Co-solvency: Using a mixture of a water-miscible organic solvent and water.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.

Q4: Which solvent system is recommended for preparing a stock solution of this compound?

A4: Due to its lipophilic nature, this compound is readily soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions for in vitro assays.[5][6] It is important to note that the final concentration of DMSO in the aqueous experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[7]

Q5: How does this compound exert its anti-inflammatory effects?

A5: The anti-inflammatory effects of compounds structurally related to this compound are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. These pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines and enzymes.[6][7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the solubilization of this compound.

Co-Solvent Method

Problem: Precipitation of this compound is observed when diluting the organic stock solution with an aqueous buffer.

Potential Cause Troubleshooting Step
Insufficient co-solvent concentration in the final solution. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, be mindful of the tolerance of your experimental system to the co-solvent.
Rapid addition of the aqueous phase. Add the aqueous buffer to the organic stock solution slowly and with continuous vortexing or stirring to allow for gradual mixing and prevent localized supersaturation.
pH of the aqueous buffer. While this compound is a neutral molecule and its solubility is largely pH-independent, extreme pH values can affect the stability of the compound. Ensure the pH of your buffer is within a stable range for your experiment.
Low temperature. Solubility can be temperature-dependent. If your experimental conditions allow, preparing the final solution at a slightly elevated temperature (e.g., 37°C) may help. Ensure the solution remains stable upon cooling to the experimental temperature.
Solid Dispersion Method

Problem: The prepared solid dispersion does not show a significant improvement in dissolution rate.

Potential Cause Troubleshooting Step
Incomplete amorphization of this compound. The crystalline form of the drug may still be present. Confirm the amorphous nature of the solid dispersion using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). If crystalline peaks are present, optimize the preparation method (e.g., faster solvent evaporation, higher cooling rate in the melting method).
Inappropriate drug-to-polymer ratio. The drug loading may be too high, leading to the formation of crystalline drug domains within the polymer matrix. Prepare solid dispersions with varying drug-to-polymer ratios to find the optimal loading that maintains the amorphous state.[9]
Poor choice of polymer carrier. The selected polymer may not be sufficiently hydrophilic or may have poor interaction with this compound. Screen different hydrophilic polymers such as Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000, or Hydroxypropyl Methylcellulose (HPMC).
Phase separation during storage. Amorphous solid dispersions can be physically unstable and may recrystallize over time, especially under high humidity and temperature. Store the solid dispersion in a desiccator at a low temperature.
Cyclodextrin Inclusion Complexation

Problem: The solubility enhancement with cyclodextrins is lower than expected.

Potential Cause Troubleshooting Step
Incorrect type or concentration of cyclodextrin. The size of the cyclodextrin cavity is crucial for effective complexation. For a molecule of the size of this compound, β-cyclodextrin or its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are good starting points.[10][11] Perform a phase solubility study to determine the optimal concentration and stoichiometry of the complex.[12]
Inefficient complexation method. The method used to prepare the inclusion complex may not be optimal. Compare different preparation techniques such as co-precipitation, kneading, and freeze-drying to find the most effective one for your system.[13][14]
Competitive inhibition. Components of your experimental medium (e.g., other hydrophobic molecules) may compete with this compound for the cyclodextrin cavity, reducing the complexation efficiency.[15]
Limited solubility of the cyclodextrin itself. Natural cyclodextrins like β-cyclodextrin have limited aqueous solubility.[15] Using more soluble derivatives like HP-β-CD can overcome this limitation.

Quantitative Data on Solubility Enhancement

The following tables summarize the expected solubility enhancements for this compound using different methods. These are estimated values based on typical improvements for BCS Class II drugs and should be experimentally verified.

Table 1: Estimated Solubility of this compound in Co-solvent Systems

Co-solventConcentration (% v/v) in WaterEstimated Solubility (µg/mL)Fold Increase
None (Water)0%< 1-
DMSO1%~10 - 20~10 - 20
DMSO5%~50 - 100~50 - 100
Ethanol5%~20 - 40~20 - 40
Ethanol10%~80 - 150~80 - 150

Table 2: Estimated Solubility Enhancement with Solid Dispersions

Polymer CarrierDrug:Polymer Ratio (w/w)Preparation MethodEstimated Solubility (µg/mL)Fold Increase
PVP K301:5Solvent Evaporation~100 - 200~100 - 200
PVP K301:10Solvent Evaporation~200 - 400~200 - 400
PEG 60001:5Melting Method~80 - 150~80 - 150
HPMC1:10Spray Drying~150 - 300~150 - 300

Table 3: Estimated Solubility Enhancement with Cyclodextrin Complexation

CyclodextrinMolar Ratio (Drug:CD)Preparation MethodEstimated Solubility (µg/mL)Fold Increase
β-Cyclodextrin1:1Kneading~50 - 100~50 - 100
HP-β-Cyclodextrin1:1Co-precipitation~200 - 500~200 - 500
HP-β-Cyclodextrin1:2Freeze-Drying~500 - 1000~500 - 1000

Experimental Protocols

Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 10 mg of this compound and 100 mg of PVP K30 (1:10 ratio) in a suitable volatile organic solvent (e.g., 5 mL of methanol or ethanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C until a thin film is formed on the flask wall.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.

  • Storage: Store the resulting solid dispersion in a desiccator at room temperature.

Preparation of a Cyclodextrin Inclusion Complex by Kneading
  • Mixing: In a mortar, mix 52 mg of this compound (0.1 mmol) with 113.5 mg of β-cyclodextrin (0.1 mmol) for a 1:1 molar ratio.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) dropwise to the powder mixture while continuously triturating to form a thick, uniform paste.

  • Drying: Dry the paste in an oven at 40-50°C for 24 hours.

  • Pulverization: Pulverize the dried mass into a fine powder.

  • Storage: Store the inclusion complex in a desiccator.

Visualization of Concepts

Logical Workflow for Solubility Enhancement

G A Low Aqueous Solubility of this compound B Solubility Enhancement Strategies A->B C Co-solvency B->C D Solid Dispersion B->D E Cyclodextrin Complexation B->E F Improved Bioavailability for In Vitro/In Vivo Studies C->F D->F E->F

Caption: Workflow for addressing the low solubility of this compound.

Anti-inflammatory Signaling Pathway of Benzoylgomisin Odot

G A Inflammatory Stimuli (e.g., LPS) C IKK Activation A->C F MAPK Activation (p38, ERK, JNK) A->F B This compound B->C Inhibition B->F Inhibition D IκBα Degradation C->D E NF-κB Nuclear Translocation D->E G Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) E->G F->G H Inflammatory Response G->H

References

Troubleshooting Benzoylgomisin O instability in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Benzoylgomisin O in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over a short period. What are the most likely causes?

A1: this compound, a dibenzocyclooctadiene lignan containing a benzoyl ester group, is susceptible to degradation in solution. The most common cause of instability is hydrolysis of the benzoyl ester linkage, particularly under basic pH conditions. Other contributing factors can include exposure to elevated temperatures, and prolonged exposure to light (photodegradation).

Q2: What is the primary degradation product of this compound?

A2: The primary degradation pathway is likely the hydrolysis of the benzoyl ester group. This would result in the formation of Gomisin O and benzoic acid.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, it is recommended to:

  • Control pH: Prepare solutions in a slightly acidic buffer (pH 4-6) to reduce base-catalyzed hydrolysis. Avoid alkaline conditions.

  • Temperature: Store stock solutions and experimental samples at low temperatures (-20°C or -80°C for long-term storage). For short-term handling, keep samples on ice.

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long experiments.

  • Solvent Choice: Use aprotic solvents like DMSO or ethanol for initial stock solutions. For aqueous experiments, prepare fresh dilutions from the stock solution immediately before use.

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: For optimal stability:

  • Solvent: Dissolve this compound in anhydrous DMSO or ethanol to create a concentrated stock solution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution in your desired experimental buffer (preferably slightly acidic).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of this compound in solution.Prepare fresh working solutions for each experiment from a frozen stock. Verify the pH of your experimental buffer and adjust to a slightly acidic range if possible. Protect solutions from light and elevated temperatures.
Appearance of extra peaks in HPLC/UPLC chromatograms. Formation of degradation products.The primary degradation product is likely Gomisin O. Confirm by comparing the retention time with a Gomisin O standard if available. To minimize degradation, follow the handling and storage recommendations above.
Precipitation of this compound in aqueous solution. Low aqueous solubility.[1]Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in your final working solution, ensuring it is compatible with your experimental system. Do not exceed a final solvent concentration that could affect your assay (typically <0.5% DMSO).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[2]

1. Materials:

  • This compound
  • HPLC-grade methanol, acetonitrile, and water
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • pH meter
  • HPLC-UV or UPLC-MS system
  • Photostability chamber
  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial containing the dry powder in an oven at 80°C for 24, 48, and 72 hours.

    • Reconstitute in methanol before analysis.

  • Photodegradation:

    • Expose a solution of this compound in methanol to a light source in a photostability chamber (e.g., ICH option 1: >1.2 million lux hours and >200 W h/m²).

    • Wrap a control sample in aluminum foil and place it in the same chamber.

    • Analyze samples at appropriate time intervals.

4. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method (see Protocol 2).
  • If available, use UPLC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.[3][4]

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase:
  • A: 0.1% Formic acid in water
  • B: Acetonitrile
  • Gradient Elution:
  • 0-5 min: 30% B
  • 5-25 min: 30% to 90% B
  • 25-30 min: 90% B
  • 30.1-35 min: 30% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dilute the samples from the forced degradation study with the initial mobile phase composition to an appropriate concentration.

3. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the peaks for this compound and its degradation products are well-resolved.
  • Linearity: Establish a linear relationship between the peak area and the concentration of this compound.
  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
  • Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation

Table 1: Example of Forced Degradation Data for this compound

Stress ConditionTime (hours)This compound Remaining (%)Degradation Product 1 (Gomisin O) (%)
0.1 M HCl, 60°C 24~95%~5%
0.1 M NaOH, RT 4~20%~80%
3% H₂O₂, RT 24~85%Minor peaks observed
80°C (solid) 72>98%<2%
Photostability -~90%Minor peaks observed

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual degradation rates should be determined experimentally.

Visualizations

cluster_stress Stress Conditions Acid (HCl) Acid (HCl) Base (NaOH) Base (NaOH) Oxidant (H2O2) Oxidant (H2O2) Heat Heat Light Light This compound This compound Degradation Products Degradation Products This compound->Degradation Products Degradation

Figure 1: Conceptual workflow for a forced degradation study.

This compound This compound Gomisin O Gomisin O This compound->Gomisin O Hydrolysis Benzoic Acid Benzoic Acid This compound->Benzoic Acid Hydrolysis

Figure 2: Postulated primary degradation pathway of this compound.

cluster_pathway Anti-inflammatory and Antioxidant Signaling Schisandra Lignans Schisandra Lignans NF-κB Pathway NF-κB Pathway Schisandra Lignans->NF-κB Pathway Inhibits MAPK Pathway MAPK Pathway Schisandra Lignans->MAPK Pathway Inhibits Nrf2 Pathway Nrf2 Pathway Schisandra Lignans->Nrf2 Pathway Activates Pro-inflammatory Mediators Pro-inflammatory Mediators NF-κB Pathway->Pro-inflammatory Mediators MAPK Pathway->Pro-inflammatory Mediators Antioxidant Enzymes Antioxidant Enzymes Nrf2 Pathway->Antioxidant Enzymes Inflammation Inflammation Pro-inflammatory Mediators->Inflammation Oxidative Stress Oxidative Stress Antioxidant Enzymes->Oxidative Stress Reduces

Figure 3: General signaling pathways modulated by Schisandra lignans.

References

Addressing matrix effects in LC-MS/MS analysis of Benzoylgomisin O.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Benzoylgomisin O.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte of interest by co-eluting, undetected components in the sample matrix.[1] In the context of this compound analysis, components from biological matrices like plasma, urine, or tissue homogenates can interfere with the ionization process in the mass spectrometer's source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). Both phenomena can significantly compromise the accuracy, precision, and sensitivity of the quantitative results.[2][3]

Q2: What are the common causes of matrix effects in the analysis of lignans like this compound?

A2: The primary causes of matrix effects in the LC-MS/MS analysis of lignans from complex matrices include:

  • Endogenous phospholipids: These are major components of biological membranes and are notoriously problematic in plasma and tissue samples, often causing ion suppression.

  • Salts and other small molecules: High concentrations of salts from buffers or the biological matrix itself can interfere with the electrospray ionization (ESI) process.

  • Co-eluting metabolites: Other lignans or metabolites with similar physicochemical properties to this compound can co-elute and compete for ionization.

  • Mobile phase additives: While often necessary for good chromatography, some additives can contribute to ion suppression or enhancement.

Q3: How can I assess the presence and magnitude of matrix effects for this compound?

A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method .[4][3] This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of a pure solution of the analyte at the same concentration. The ratio of these two responses is known as the matrix factor (MF) . An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.

Q4: What are the general strategies to mitigate matrix effects?

A4: Several strategies can be employed to minimize or compensate for matrix effects:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) are commonly used.[5]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve baseline separation of this compound from co-eluting matrix components is crucial.

  • Use of an Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled version of this compound, can compensate for matrix effects as it will be similarly affected by ion suppression or enhancement.

  • Matrix-Matched Calibration: Preparing calibration standards in the same blank biological matrix as the samples can help to normalize the matrix effects.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent stronger than the mobile phase.1. Flush the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure this compound is in a single ionic form.3. Reconstitute the sample in a solvent similar in composition and strength to the initial mobile phase.
Inconsistent Retention Times 1. Leak in the LC system.2. Inadequate column equilibration.3. Changes in mobile phase composition.1. Check all fittings and connections for leaks.2. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.3. Prepare fresh mobile phase and ensure proper mixing.
Low Signal Intensity or High Background Noise 1. Ion suppression due to matrix effects.2. Contamination of the MS ion source.3. Suboptimal MS parameters.1. Implement a more rigorous sample clean-up procedure (e.g., SPE).2. Clean the ion source, capillary, and other relevant MS components.3. Optimize MS parameters such as spray voltage, gas flows, and collision energy for this compound.
Poor Reproducibility of Quantitative Results 1. Variable matrix effects between samples.2. Inconsistent sample preparation.3. Instability of this compound in the matrix or final extract.1. Use a stable isotope-labeled internal standard.2. Ensure consistent and precise execution of the sample preparation protocol.3. Investigate the stability of this compound under different storage and processing conditions.

Quantitative Data on Matrix Effects

While a specific bioanalytical validation report with detailed matrix effect data for this compound is not publicly available, the following table represents typical acceptance criteria for matrix factor in regulated bioanalysis. These values are based on general guidelines from regulatory agencies. For a specific assay, these values would be determined experimentally.

AnalyteMatrixNumber of LotsMean Matrix FactorCV (%) of Matrix FactorAssessment
This compoundHuman Plasma60.95≤ 15%Acceptable (within 0.85-1.15)
This compoundRat Plasma61.02≤ 15%Acceptable (within 0.85-1.15)
Internal StandardHuman Plasma60.98≤ 15%Acceptable (within 0.85-1.15)
Internal StandardRat Plasma61.05≤ 15%Acceptable (within 0.85-1.15)

Note: The values presented in this table are illustrative and based on typical bioanalytical method validation acceptance criteria. Actual values must be determined experimentally.

Experimental Protocols

Detailed Methodology for Quantification of this compound in Rat Plasma

This protocol is a synthesized example based on methods for related lignans.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a structurally similar lignan not present in the sample).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30% to 90% B

    • 5.0-6.0 min: 90% B

    • 6.0-6.1 min: 90% to 30% B

    • 6.1-8.0 min: 30% B

  • Injection Volume: 5 µL.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of this compound and the internal standard.

  • MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Curtain Gas: 35 psi

    • Ion Source Gas 1: 55 psi

    • Ion Source Gas 2: 60 psi

    • Collision Gas: 9 psi

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge1 Centrifuge vortex2->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 analysis_sample Sample for Analysis centrifuge2->analysis_sample lc_separation LC Separation analysis_sample->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_troubleshooting issue Analytical Issue Encountered? check_lc Check LC Performance (Pressure, Peak Shape, Retention Time) issue->check_lc lc_ok LC OK? check_lc->lc_ok check_ms Check MS Performance (Sensitivity, Background) ms_ok MS OK? check_ms->ms_ok check_sample_prep Review Sample Preparation (Consistency, Recovery) resolve_sample_prep Troubleshoot Sample Prep: - Use internal standard - Optimize clean-up - Check analyte stability check_sample_prep->resolve_sample_prep lc_ok->check_ms Yes resolve_lc Troubleshoot LC: - Check for leaks - Flush/replace column - Prepare fresh mobile phase lc_ok->resolve_lc No ms_ok->check_sample_prep Yes resolve_ms Troubleshoot MS: - Clean ion source - Optimize parameters - Calibrate instrument ms_ok->resolve_ms No

Caption: Logical workflow for troubleshooting LC-MS/MS issues.

References

Strategies to reduce cytotoxicity of Benzoylgomisin O in normal cells.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzoylgomisin O. The focus is on strategies to mitigate its cytotoxic effects in normal cells while maintaining its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity of this compound in our normal cell line controls. What are the potential strategies to reduce this off-target toxicity?

A1: Several strategies can be employed to reduce the cytotoxicity of this compound in normal cells. These approaches are based on findings from studies on related dibenzocyclooctadiene lignans isolated from Schisandra species. The primary strategies include:

  • Dose Optimization: Systematically determine the optimal concentration of this compound that maximizes cancer cell death while minimizing the impact on normal cells. Some related gomisins have shown a therapeutic window, exhibiting stronger cytotoxicity against cancer cells than normal cells.

  • Combination Therapy: Co-administer this compound with a protective agent. Antioxidants and anti-inflammatory compounds have been shown to mitigate cellular stress, a potential mechanism of cytotoxicity for some lignans.

  • Advanced Drug Delivery Systems: Encapsulating this compound in nanocarriers, such as liposomes or polymeric nanoparticles, can control its release and potentially target it more specifically to cancer cells, thereby reducing systemic toxicity.

  • Metronomic Dosing: Instead of a single high dose, administering lower, more frequent doses of this compound might maintain its therapeutic effect while allowing normal cells to recover from cytotoxic stress.

Q2: What is the likely mechanism of this compound-induced cytotoxicity in normal cells?

A2: While the specific mechanism for this compound is still under investigation, studies on related dibenzocyclooctadiene lignans suggest that cytotoxicity may be mediated through the induction of oxidative stress and inflammatory pathways. Lignans from Schisandra have been shown to modulate reactive oxygen species (ROS) production and affect signaling pathways such as NF-κB and MAPK.[1]

Q3: Are there any known protective agents that can be used in combination with this compound?

A3: Direct studies on protective agents for this compound are limited. However, based on the known antioxidant and anti-inflammatory properties of Schisandra lignans themselves, co-treatment with potent antioxidants could be a viable strategy. Some Schisandra lignans have demonstrated protective effects in normal cells against toxins by enhancing the glutathione defense system.[2] Experimenting with well-established antioxidants like N-acetylcysteine (NAC) or Vitamin E could be a starting point.

Q4: How can we design an experiment to test the efficacy of a drug delivery system for this compound?

A4: To evaluate a drug delivery system, you would typically compare the in vitro cytotoxicity of free this compound versus the encapsulated form on both cancer and normal cell lines. Key steps include:

  • Formulation: Prepare and characterize the this compound-loaded nanoparticles or liposomes, assessing size, charge, and encapsulation efficiency.

  • In Vitro Cytotoxicity Assay: Treat cancer and normal cell lines with equivalent concentrations of free and encapsulated this compound.

  • Data Analysis: Determine the IC50 values for both formulations in all cell lines. A successful delivery system would ideally show a higher IC50 in normal cells (indicating lower toxicity) and a comparable or lower IC50 in cancer cells (indicating maintained or enhanced efficacy).

Troubleshooting Guides

Issue 1: High variability in cytotoxicity results between experiments.

Potential Cause Troubleshooting Step
Inconsistent Drug Concentration Ensure accurate and consistent preparation of this compound stock solutions. Use freshly prepared solutions for each experiment.
Cell Culture Conditions Standardize cell seeding density, passage number, and growth media components. Monitor for any signs of contamination.
Assay Protocol Variations Adhere strictly to the incubation times and reagent concentrations for your chosen cytotoxicity assay (e.g., MTT, LDH).

Issue 2: No significant difference in cytotoxicity between cancer and normal cells.

Potential Cause Troubleshooting Step
Inappropriate Concentration Range Widen the concentration range of this compound tested to identify a potential therapeutic window.
Cell Line Selection The selected normal and cancer cell lines may have similar sensitivities. Consider using a panel of different cell lines.
Lack of Targeting Moiety For drug delivery systems, the formulation may lack a specific targeting ligand for the cancer cells.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound and its liposomal formulation in a cancer cell line (A549) and a normal lung fibroblast cell line (IMR-90), illustrating a potential strategy to reduce cytotoxicity.

Compound Cell Line IC50 (µM)
This compoundA549 (Cancer)15
This compoundIMR-90 (Normal)20
Liposomal this compoundA549 (Cancer)12
Liposomal this compoundIMR-90 (Normal)45

Note: The data in this table is illustrative and intended to demonstrate the potential outcome of a successful cytotoxicity reduction strategy. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (free or encapsulated) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Signaling Pathway: Potential Mechanism of Lignan-Induced Cytotoxicity

G Potential Cytotoxicity Pathway of Dibenzocyclooctadiene Lignans This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress ROS Production ROS Production This compound->ROS Production NF-kB Activation NF-kB Activation Cellular Stress->NF-kB Activation MAPK Activation MAPK Activation Cellular Stress->MAPK Activation ROS Production->NF-kB Activation ROS Production->MAPK Activation Inflammation Inflammation NF-kB Activation->Inflammation Apoptosis Apoptosis MAPK Activation->Apoptosis Cytotoxicity Cytotoxicity Inflammation->Cytotoxicity Apoptosis->Cytotoxicity

A diagram illustrating the potential signaling pathways involved in cytotoxicity.

Experimental Workflow: Evaluating a Drug Delivery System

G Workflow for Assessing Drug Delivery System Efficacy cluster_0 Formulation & Characterization cluster_1 In Vitro Testing cluster_2 Data Analysis Formulate Nanoparticles Formulate Nanoparticles Characterize Size & Charge Characterize Size & Charge Formulate Nanoparticles->Characterize Size & Charge Determine Encapsulation Efficiency Determine Encapsulation Efficiency Characterize Size & Charge->Determine Encapsulation Efficiency Treat Cancer & Normal Cells Treat Cancer & Normal Cells Determine Encapsulation Efficiency->Treat Cancer & Normal Cells Perform Cytotoxicity Assay (MTT) Perform Cytotoxicity Assay (MTT) Treat Cancer & Normal Cells->Perform Cytotoxicity Assay (MTT) Calculate IC50 Values Calculate IC50 Values Perform Cytotoxicity Assay (MTT)->Calculate IC50 Values Compare Free vs. Encapsulated Drug Compare Free vs. Encapsulated Drug Calculate IC50 Values->Compare Free vs. Encapsulated Drug

A workflow for the evaluation of a drug delivery system to reduce cytotoxicity.

References

Schisandra Extract Batch-to-Batch Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to manage the batch-to-batch variability of Schisandra extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactive compounds in Schisandra extracts responsible for their therapeutic effects?

The main pharmacological activities of Schisandra are attributed to dibenzocyclooctadiene lignans.[1][2][3] Key bioactive lignans include Schisandrin, Schisandrin A, B, and C, Gomisin A, and Schisantherin A.[4][5] The specific type and concentration of these lignans can vary significantly between different Schisandra species, such as Schisandra chinensis (Bei-Wuweizi) and Schisandra sphenanthera (Nan-Wuweizi).[1][5]

Q2: What are the major sources of batch-to-batch variability in Schisandra extracts?

Batch-to-batch variability is a significant challenge arising from the natural variation of botanical materials.[6] Key factors include:

  • Plant Species and Origin: S. chinensis and S. sphenanthera have distinctly different lignan profiles.[1][5] The geographical location, climate, soil composition, and harvest time also significantly impact the chemical composition.[6][7][8]

  • Plant Part Used: Lignans are most concentrated in the seeds of the Schisandra fruit.[4][9]

  • Extraction Method: The choice of solvent (polar vs. non-polar) and extraction technique (e.g., CO₂ supercritical extraction, refluxing, ultrasonic) dramatically affects the yield and profile of extracted compounds.[10][11][12] For instance, non-polar solvents tend to yield extracts with higher lignan content.[12]

  • Processing: Different processing methods, such as wine-processing or steaming, can alter the chemical composition and content of marker compounds in the final product.[9][13]

Q3: Which analytical methods are recommended for the quality control of Schisandra extracts?

For routine quality control, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for quantitative analysis of the primary lignans.[1][5] For more detailed analysis or to identify compounds at low concentrations, hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) are effective.[1][4][9] Thin-Layer Chromatography (TLC) is a simple and convenient method for initial identification and differentiation between S. chinensis and S. sphenanthera.[1]

Q4: Are there established standards for the composition of Schisandra extracts?

Standardization is crucial for ensuring consistent product quality and reproducible results.[7][14] Many commercial extracts are standardized to a minimum content of total lignans or specific marker compounds like Schisandrin A.[11][15] For example, some suppliers guarantee a total lignan content of ≥2% and Schisandrin A at ≥1.2%, with batch-to-batch variation in schisandrin concentration as low as ±3%.[11][14]

Q5: Can Schisandra extracts interact with other drugs?

Yes, lignans in Schisandra extracts can inhibit cytochrome P450 enzymes, particularly CYP3A4, and P-glycoprotein.[5][16] This can affect the metabolism and blood concentration of co-administered drugs, such as tacrolimus and warfarin.[5][17] It is essential to consult a healthcare professional if taking Schisandra supplements with other medications.[11]

Troubleshooting Guide

Issue 1: Significant Variation in Lignan Content Between Batches

You've analyzed two different batches of Schisandra extract via HPLC and observed a >20% difference in the concentration of key lignans like Schisandrin A.

  • Potential Cause 1: Different Raw Material Source. The batches may have originated from different species (S. chinensis vs. S. sphenanthera) or the same species grown in different geographical locations.[1][7]

    • Action: Request a Certificate of Analysis (COA) for each batch from the supplier, specifying the species and origin. Perform a TLC analysis for a quick identity check against a qualified botanical reference material.[1]

  • Potential Cause 2: Different Extraction or Processing Methods. The supplier may have altered their manufacturing process.

    • Action: Inquire with the supplier about the extraction solvent and method used for each batch. Non-polar solvents typically yield higher lignan content.[12]

  • Potential Cause 3: Improper Storage. Degradation of bioactive compounds can occur if the extract is not stored correctly.

    • Action: Review storage conditions (temperature, humidity, light exposure). Store extracts in sealed containers at the recommended temperature (e.g., 25°C/60% RH) to ensure stability.[11]

G Troubleshooting Workflow: Lignan Content Variability start High Lignan Variability (>20%) Detected via HPLC check_coa Request & Compare Certificates of Analysis (COA) start->check_coa check_supplier Contact Supplier Regarding Extraction/Processing Methods start->check_supplier check_storage Verify Storage Conditions start->check_storage perform_tlc Perform TLC Identity Test vs. Reference Material check_coa->perform_tlc Discrepancies in Species/Origin quarantine Quarantine Deviant Batch check_supplier->quarantine Process Change Confirmed check_storage->quarantine Improper Storage Confirmed perform_tlc->quarantine Identity Fails retest Re-test and Re-qualify New Batches quarantine->retest

Caption: Troubleshooting workflow for high lignan variability.

Issue 2: Poor Chromatographic Resolution or Unexpected Peaks in HPLC Analysis

Your HPLC chromatogram shows poor peak separation or extraneous peaks that are not present in the reference chromatogram.

  • Potential Cause 1: Improper Sample Preparation. Incomplete extraction or filtration can introduce interfering substances.

    • Action: Ensure the sample is fully dissolved in the mobile phase or an appropriate solvent. Use a syringe filter (e.g., 0.22 µm) before injection to remove particulates.[11]

  • Potential Cause 2: Column Degradation. The HPLC column performance has deteriorated.

    • Action: Flush the column with a strong solvent. If performance does not improve, replace the column with one matching the specifications of the validated method.

  • Potential Cause 3: Mobile Phase Issues. Incorrect preparation, degradation, or contamination of the mobile phase.

    • Action: Prepare fresh mobile phase daily. Ensure all solvents are HPLC-grade and have been properly degassed.

  • Potential Cause 4: Contamination. Contamination could originate from the sample, solvent, or the HPLC system itself.

    • Action: Run a blank injection (mobile phase only) to determine if the extraneous peaks are from the system. If so, clean the injector and flow path.

Data on Lignan Variability

The concentration of key lignans can vary substantially, impacting the extract's quality and efficacy.

Table 1: Variation in Lignan Content in Schisandra chinensis Fruit from Different Origins.

LignanOrigin 1 (mg/g)Origin 2 (mg/g)Origin 3 (mg/g)Origin 4 (mg/g)
Schisandrin2.1995.3323.5111.08
Schisantherin A--2.2636.36
Gomisin A----
Schisandrin B----
Data compiled from studies analyzing multiple fruit samples.[7] Dashes indicate data not reported in the specific study cited.

Table 2: Comparison of Major Lignan Content in S. chinensis vs. S. sphenanthera.

LignanS. chinensis (North Wu Wei Zi)S. sphenanthera (South Wu Wei Zi)
Schisandrin BMajor ComponentLower Levels
SchisandrinMajor ComponentLower Levels
Gomisin AMajor ComponentLower Levels
AnwulignanLower LevelsHigher Levels
Schisandrin ALower LevelsHigher Levels
Gomisin CLower LevelsHigher Levels
Source: Compiled from literature comparing the two species.[5]

Experimental Protocols

Protocol 1: Quantitative Analysis of Lignans via HPLC-UV

This protocol provides a general framework for the quantitative analysis of schisandrins in Schisandra extract. Method optimization and validation are required for specific applications.

1. Equipment and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV/DAD detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reference standards (Schisandrin, Schisandrin A, etc.).

  • HPLC-grade acetonitrile and water.

  • Formic acid or phosphoric acid.

  • Volumetric flasks, pipettes, and vials.

  • Syringe filters (0.22 µm).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might be: 0-10 min, 30-40% B; 10-25 min, 40-60% B; 25-35 min, 60-80% B. This must be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard Preparation:

  • Accurately weigh ~5 mg of each reference standard and dissolve in methanol to create 1 mg/mL stock solutions.

  • Prepare a series of working standards by diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Accurately weigh ~100 mg of the Schisandra extract powder.

  • Dissolve in 10 mL of methanol in a volumetric flask.

  • Sonicate for 30 minutes to ensure complete dissolution.

  • Allow to cool to room temperature and dilute to volume with methanol.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

5. Analysis:

  • Inject the prepared standards to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the lignan peaks in the sample chromatogram by comparing retention times with the standards.

  • Quantify the amount of each lignan in the sample using the calibration curve.

Visualizations

G General Workflow for Schisandra Extract Quality Control cluster_0 Raw Material Qualification cluster_1 Processing & Extraction cluster_2 Finished Product QC rm Raw Botanical Material (Schisandra Fruit) macro Macroscopic/Microscopic Identification rm->macro tlc TLC Fingerprinting macro->tlc extraction Extraction (e.g., Supercritical CO2) tlc->extraction purification Purification & Drying extraction->purification hplc HPLC-UV/MS Analysis (Lignan Quantification) purification->hplc heavy_metals Heavy Metals & Microbiology hplc->heavy_metals release Batch Release heavy_metals->release

Caption: A generalized workflow for ensuring Schisandra extract quality.

G Mechanism: Inhibition of CYP3A4-Mediated Drug Metabolism drug CYP3A4 Substrate Drug (e.g., Tacrolimus) cyp3a4 CYP3A4 Enzyme (in Liver & Intestine) drug->cyp3a4 Metabolism metabolite Inactive Metabolite cyp3a4->metabolite result Increased Plasma Concentration of Drug cyp3a4->result Reduced Metabolism schisandra Schisandra Lignans (e.g., Schisandrin A/B) inhibition Inhibition schisandra->inhibition inhibition->cyp3a4

Caption: Pathway of CYP3A4 inhibition by Schisandra lignans.

References

Technical Support Center: Refining the Purification of Benzoylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Benzoylgomisin O.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: this compound, a lignan found in plants of the Schisandra genus, is typically purified using a multi-step chromatographic process.[1][2][3] The general workflow involves initial extraction from the plant material, followed by a series of chromatographic separations to isolate the compound. Commonly employed techniques for lignan purification include silica gel column chromatography for initial fractionation, Sephadex LH-20 gel filtration to remove pigments and polysaccharides, and reversed-phase high-performance liquid chromatography (HPLC) for final polishing to achieve high purity.[1][4] High-speed counter-current chromatography (HSCCC) is another advanced method that can be utilized for the separation of natural products like this compound.[5][6][7]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in a variety of organic solvents. Commercially available information indicates solubility in Dimethyl sulfoxide (DMSO).[8][9] Other solvents commonly used for similar lignans and for chromatographic separation include chloroform, dichloromethane, ethyl acetate, and acetone.[2][10] The choice of solvent will depend on the specific application, such as sample preparation for chromatography or storage.

Q3: What purity level can I expect to achieve for this compound?

A3: For research purposes, a purity of >98% is often achievable for this compound, typically verified by HPLC.[8] For industrial-scale production of similar lignans, a purity of ≥95% is a common quality control parameter.[1]

Q4: How should I store purified this compound?

A4: Purified this compound should be stored at -20°C.[9] If dissolved in a solvent such as DMSO to create a stock solution, it is recommended to store it in aliquots in tightly sealed vials at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[9] It is advisable to allow the product to equilibrate to room temperature for at least an hour before use and to avoid repeated freeze-thaw cycles.[2][10]

Troubleshooting Guides

Low Yield or Purity in Silica Gel Chromatography
Problem Possible Cause Solution
Poor separation of this compound from other lignans. The solvent system (eluent) lacks the selectivity to resolve structurally similar compounds.Optimize the eluent system. For lignans, a gradient elution with a chloroform-methanol system is a good starting point.[1] Fine-tune the solvent ratios based on preliminary thin-layer chromatography (TLC) analysis.[11][12]
This compound elutes too quickly with the solvent front. The eluent is too polar, causing all compounds to move rapidly through the column without proper separation.Decrease the polarity of the eluent. Start with a less polar solvent system and gradually increase the polarity.
This compound does not elute from the column. The eluent is not polar enough to displace the compound from the silica gel.Increase the polarity of the eluent. If a single solvent is being used, switch to a more polar one or use a solvent mixture with a higher proportion of the polar component.
Tailing of peaks, leading to broad fractions and low purity. The sample is overloaded on the column.Reduce the amount of crude extract loaded onto the column. As a general rule, the sample load should be 1-5% of the total weight of the stationary phase.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Issues with HPLC Purification
Problem Possible Cause Solution
Co-elution of this compound with impurities. The mobile phase composition is not optimized for baseline separation of closely related lignans.[1]Adjust the mobile phase composition. For reversed-phase HPLC (e.g., with a C18 column), modify the ratio of the organic solvent (e.g., acetonitrile or methanol) to water. Adding a small amount of acid, such as 0.1% formic acid, can improve peak shape and resolution.[1]
Poor peak shape (e.g., fronting or tailing). The sample is overloaded on the column.Inject a smaller volume of the sample or dilute the sample before injection.
The pH of the mobile phase is inappropriate for the compound.Adjust the pH of the mobile phase. For acidic or basic compounds, buffering the mobile phase can improve peak symmetry.
The column is contaminated or degraded.Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Low recovery of this compound. The compound may be precipitating in the mobile phase.Ensure the sample is fully dissolved in the mobile phase before injection. You may need to use a stronger injection solvent, but be mindful of potential peak distortion.
The compound is irreversibly adsorbed to the stationary phase.This is less common in reversed-phase HPLC but can occur. Try a different column chemistry or mobile phase.
Crystallization Difficulties
Problem Possible Cause Solution
Failure to obtain crystals; the compound remains an oil or amorphous solid. The solvent is not appropriate for crystallization.Screen a variety of solvents with different polarities. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at higher temperatures.[13]
The solution is not sufficiently supersaturated.Slowly evaporate the solvent to increase the concentration of the compound.[14] Alternatively, if the compound's solubility is temperature-dependent, cool the saturated solution slowly.
The presence of impurities is inhibiting crystal formation.Ensure the starting material for crystallization is of high purity (>95%). If necessary, perform an additional purification step.[13]
Formation of very small or needle-like crystals. Nucleation is too rapid, leading to the formation of many small crystals instead of a few large ones.Slow down the crystallization process. This can be achieved by slower cooling, slower evaporation of the solvent, or by using a vapor diffusion method.[13][14]
The rate of cooling is too fast.Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.[13]

Quantitative Data Summary

Specific quantitative data for the purification of this compound is limited in the available literature. However, data for the closely related lignan, Benzoylgomisin H, extracted from Schisandra chinensis, can provide a useful reference point.

Table 1: Solvent Efficiency in the Extraction of Benzoylgomisin H

Solvent Concentration (%) Yield (mg/g) Purity (%)
Ethanol 95 1.55 78.2
Methanol 80 1.48 75.6
Ethyl Acetate 100 1.12 68.9
Hexane 100 0.34 42.1

Data adapted from lignan profiling studies for Benzoylgomisin H.[1]

Table 2: Purity Levels at Different Stages of Lignan Purification

Purification Step Typical Purity Achieved
Sephadex LH-20 Gel Filtration 85-90%
High-Performance Liquid Chromatography (HPLC) >98%

General purity levels achievable for lignans like Benzoylgomisin H.[1]

Experimental Protocols

Protocol 1: Multi-Step Chromatographic Purification of this compound

This protocol is a generalized procedure based on common methods for lignan purification. Optimization will be required for specific experimental conditions.

  • Extraction:

    • Dry and pulverize the fruits of the Schisandra plant.

    • Extract the powdered material with 95% ethanol using ultrasound-assisted extraction (UAE) at 40 kHz for 30 minutes or microwave-assisted extraction (MAE) for 15 minutes to enhance yield.[1]

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Pre-treat the crude extract to remove highly polar impurities.

    • Prepare a silica gel column (e.g., 200-300 mesh) in a suitable non-polar solvent like hexane.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto the column.

    • Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.[4][15]

    • Pool the fractions containing the target compound and evaporate the solvent.

  • Sephadex LH-20 Gel Filtration (Intermediate Purification):

    • Prepare a Sephadex LH-20 column and equilibrate it with methanol.[1]

    • Dissolve the pooled fractions from the silica gel step in a small volume of methanol and load onto the column.

    • Elute with methanol and collect fractions. This step helps in removing pigments and polysaccharides.[1]

    • Monitor the fractions by TLC or HPLC and pool the relevant ones.

  • Reversed-Phase HPLC (Final Purification):

    • Use a preparative C18 HPLC column.

    • Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

    • Dissolve the semi-purified sample in the mobile phase, filter it through a 0.45 µm filter, and inject it into the HPLC system.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

    • Verify the purity of the final product using analytical HPLC (typically >98%).

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Dried & Powdered Schisandra Fruit extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Gel Filtration silica_gel->sephadex hplc Preparative HPLC (C18 Column) sephadex->hplc analysis Purity Analysis (Analytical HPLC) hplc->analysis final_product Purified This compound (>98% Purity) analysis->final_product

Caption: Workflow for this compound Purification.

troubleshooting_low_yield Troubleshooting Low Yield in Chromatography start Low Yield or Purity? check_separation Are peaks well-separated on TLC/HPLC? start->check_separation solution_solvent Adjust solvent system (gradient, polarity) check_separation->solution_solvent No check_elution Did the compound elute? check_separation->check_elution Yes solution_column Use a different column (e.g., different stationary phase) solution_solvent->solution_column If no improvement solution_increase_polarity Increase eluent polarity check_elution->solution_increase_polarity No check_loading Is the sample overloaded? check_elution->check_loading Yes solution_check_adsorption Check for irreversible adsorption solution_increase_polarity->solution_check_adsorption If still no elution check_loading->start No, re-evaluate solution_reduce_load Reduce sample load check_loading->solution_reduce_load Yes

Caption: Troubleshooting Low Chromatography Yield.

References

Dealing with co-eluting compounds in Benzoylgomisin O analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Benzoylgomisin O, with a focus on resolving issues related to co-eluting compounds.

Troubleshooting Guide: Dealing with Co-eluting Compounds

Co-elution, the incomplete separation of two or more compounds during a chromatographic run, is a common challenge in the analysis of complex mixtures like plant extracts containing this compound. This guide provides a step-by-step approach to identifying and resolving these issues.

Question: My chromatogram shows a broad or shouldered peak for this compound. How can I confirm if this is due to co-elution?

Answer:

Peak distortion, such as shouldering or excessive broadness, is a strong indicator of a co-eluting compound. To confirm this, you can employ the following strategies:

  • Peak Purity Analysis with a Diode Array Detector (DAD/PDA): A DAD or PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[1][2]

  • Mass Spectrometry (MS) Analysis: If your HPLC is coupled to a mass spectrometer, you can examine the mass spectra across the peak. A change in the observed mass-to-charge ratio (m/z) is a definitive sign of co-elution.[1]

  • Varying Injection Volume: Injecting a smaller volume of your sample can sometimes improve the resolution between two closely eluting peaks, making the co-elution more apparent as two distinct, albeit poorly separated, peaks.

Question: I have confirmed a co-elution issue. What are the likely co-eluting compounds with this compound?

Answer:

This compound is a lignan typically extracted from plants of the Schisandra genus, such as Schisandra sphenanthera. These extracts contain a multitude of structurally similar lignans, which are the most probable co-eluting compounds. Based on published analytical methods, potential co-eluting lignans include:

  • Schisandrol A

  • Schisandrol B

  • Gomisin G

  • Schisantherin A

  • Schisantherin D

  • Schisanhenol

  • (+)-Anwulignan

  • Deoxyschisandrin

  • Schisandrin B

  • Schisandrin C

  • Interiotherin A[3]

Question: How can I modify my HPLC method to resolve this compound from co-eluting lignans?

Answer:

Resolving co-eluting peaks involves adjusting the chromatographic parameters to improve selectivity, efficiency, or retention. Here are several approaches, starting with the simplest modifications:

  • Modify the Mobile Phase Gradient: Adjusting the gradient slope is often the most effective way to improve separation. A shallower gradient (i.e., a slower increase in the organic solvent concentration) will increase the run time but can significantly improve the resolution of closely eluting compounds.

  • Change the Organic Solvent: If you are using acetonitrile, switching to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the stationary phase.[2]

  • Adjust the Mobile Phase pH: For ionizable compounds, modifying the pH of the aqueous portion of the mobile phase can change their retention behavior and improve separation. Ensure the chosen pH is within the stable range for your column.

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution. However, this will also increase the analysis time.

  • Change the Column: If mobile phase modifications are insufficient, changing the column may be necessary.

    • Different Stationary Phase: Switching from a standard C18 column to one with a different chemistry, such as a phenyl-hexyl or a biphenyl column, can offer different selectivities.[2]

    • Smaller Particle Size: Columns with smaller particles (e.g., 3 µm or sub-2 µm) provide higher efficiency and can improve resolution. Note that this will increase backpressure.

Experimental Workflow for Troubleshooting Co-elution

The following diagram illustrates a logical workflow for identifying and resolving co-elution issues in this compound analysis.

coelution_troubleshooting start Start: Poor Peak Shape (Broadening/Shouldering) confirm_coelution Confirm Co-elution (DAD Peak Purity / MS Analysis) start->confirm_coelution is_coelution Co-elution Confirmed? confirm_coelution->is_coelution modify_gradient Modify Mobile Phase Gradient (e.g., make it shallower) is_coelution->modify_gradient Yes end_not_coelution Investigate Other Issues (e.g., column void, extra-column volume) is_coelution->end_not_coelution No check_resolution1 Resolution Improved? modify_gradient->check_resolution1 change_solvent Change Organic Solvent (Acetonitrile <=> Methanol) check_resolution1->change_solvent No end_resolved End: Problem Resolved check_resolution1->end_resolved Yes check_resolution2 Resolution Improved? change_solvent->check_resolution2 adjust_flowrate Adjust Flow Rate (e.g., lower the rate) check_resolution2->adjust_flowrate No check_resolution2->end_resolved Yes check_resolution3 Resolution Improved? adjust_flowrate->check_resolution3 change_column Change Column (Different Stationary Phase or Particle Size) check_resolution3->change_column No check_resolution3->end_resolved Yes change_column->end_resolved

Caption: A flowchart for troubleshooting co-elution in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for the analysis of this compound and related lignans?

A1: A common approach is to use reverse-phase HPLC with a C18 column. A validated method has been published for the simultaneous analysis of twelve lignans from Schisandra sphenanthera, including 6-O-benzoylgomisin O.[3] The key parameters of this method are detailed in the table below.

Q2: Can you provide a detailed experimental protocol based on a published method?

A2: Certainly. The following protocol is adapted from the validated method for the analysis of twelve lignans in Schisandra sphenanthera.[3]

Experimental Protocol: HPLC-PAD-MS Analysis of Lignans

  • Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array Detector (PAD) and a Mass Spectrometer (MS).

  • Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water

  • Gradient Elution:

    • 0-15 min: 45% A

    • 15-25 min: Linear gradient from 45% to 55% A

    • 25-45 min: 55% A

    • 45-60 min: Linear gradient from 55% to 70% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection:

    • PAD: 254 nm

    • MS: Electrospray ionization (ESI) in positive ion mode.

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Grind the dried fruit of Schisandra sphenanthera into a fine powder.

    • Accurately weigh 0.5 g of the powder.

    • Extract with 25 mL of methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract.

    • Filter the supernatant through a 0.45 µm membrane filter prior to injection.

Q3: What are the typical retention times for this compound and potential co-eluting compounds?

A3: The retention times are highly dependent on the specific HPLC system, column, and exact mobile phase conditions. However, the table below provides the retention times from a validated method for the analysis of twelve lignans, which can be used as a reference for identifying potential co-elution pairs.[3]

Quantitative Data: Retention Times of Lignans from Schisandra sphenanthera

CompoundRetention Time (min)
Schisandrol A8.8
Schisandrol B10.1
Gomisin G11.8
Schisantherin A14.1
Schisantherin D15.6
Schisanhenol19.5
(+)-Anwulignan21.2
Deoxyschisandrin35.5
Schisandrin B38.9
Schisandrin C41.2
6-O-Benzoylgomisin O 52.5
Interiotherin A56.7

Data adapted from a published HPLC-PAD-MS method.[3]

Logical Relationship of Analytical Steps

This diagram outlines the logical progression from sample preparation to data analysis in a typical workflow for analyzing this compound.

analytical_workflow sample_prep Sample Preparation (Grinding, Extraction, Filtration) hplc_separation HPLC Separation (C18 Column, Gradient Elution) sample_prep->hplc_separation detection Detection (PAD and/or MS) hplc_separation->detection data_acquisition Data Acquisition (Chromatogram and Spectra) detection->data_acquisition peak_identification Peak Identification (Comparison with Standards) data_acquisition->peak_identification quantification Quantification (Peak Area Integration) peak_identification->quantification data_analysis Data Analysis and Reporting quantification->data_analysis

References

Technical Support Center: Benzoylgomisin O NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Benzoylgomisin O. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the resolution of your Nuclear Magnetic Resonance (NMR) signals and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my ¹H NMR spectrum of this compound broad and poorly resolved?

Poor resolution in the NMR spectrum of a natural product like this compound can stem from several factors. As a dibenzocyclooctadiene lignan, its conformational flexibility can lead to the exchange between different molecular conformations, which can broaden NMR signals.[1] Other common causes include low sample concentration, suboptimal spectrometer shimming, the presence of paramagnetic impurities, or issues with sample preparation. Signal overlap is also a frequent issue in complex molecules with many protons in similar chemical environments.[2][3]

Initial Troubleshooting Steps:

  • Sample Purity: Ensure the sample is pure and free from paramagnetic metals.

  • Solvent Quality: Use high-quality deuterated solvents and filter the sample solution if particulates are present.[4]

  • Shimming: Carefully shim the spectrometer to optimize magnetic field homogeneity.

  • Concentration: Ensure an adequate sample concentration to achieve a good signal-to-noise ratio without causing aggregation, which can also lead to line broadening.

Q2: How can I improve signal dispersion by changing the NMR solvent?

Changing the solvent is a powerful method to alter the chemical shifts of protons and resolve overlapping signals.[5] The polarity and aromaticity of the solvent can induce differential shifts, known as solvent-induced shifts (ASIS), particularly for protons near polar functional groups. For lignans, switching between a non-polar solvent like chloroform-d (CDCl₃) and a more polar or aromatic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) or benzene-d₆ (C₆D₆) can dramatically change the appearance of the spectrum.[6]

Key Considerations:

  • Polarity: A change in solvent polarity can affect intramolecular hydrogen bonding and the conformation of the molecule, leading to changes in chemical shifts.[6]

  • Aromatic Solvents: Aromatic solvents like C₆D₆ can cause significant shifts due to anisotropic effects, which can be useful for resolving aromatic and methoxy proton signals.

  • Solubility: Ensure your compound is sufficiently soluble in the chosen solvent.

Q3: Can adjusting the temperature of the NMR experiment help resolve overlapping signals?

Yes, Variable Temperature (VT) NMR is a highly effective technique for improving resolution, especially for conformationally flexible molecules.[7] By changing the temperature, you can alter the rate of conformational exchange. At higher temperatures, exchange rates may increase, leading to sharper, averaged signals.[8] Conversely, lowering the temperature can slow the exchange enough to resolve signals from individual conformers. Temperature changes also directly affect chemical shifts, which can be sufficient to move overlapping signals apart.[7][9]

General Effects of Temperature Increase:

  • Exchangeable Protons: Signals for -OH or -NH protons typically shift to lower frequencies (upfield).[7]

  • Conformational Averaging: Can lead to sharper lines if the molecule is in fast exchange on the NMR timescale.

  • Chemical Shift Changes: Most signals will shift slightly, and these changes can be enough to resolve accidental overlap.[10]

Q4: My sample might be a mixture of stereoisomers. How can I use NMR to check for this and resolve the signals?

If you suspect a mixture of enantiomers or diastereomers, chiral lanthanide shift reagents (LSRs) can be invaluable. These paramagnetic complexes, such as Eu(hfc)₃, form temporary complexes with the analyte.[11] In a chiral environment, the signals for the protons of each enantiomer will experience different induced shifts, causing them to separate in the spectrum.[12][13] This allows for both the detection and quantification of each stereoisomer.

Important Notes for Using Chiral Shift Reagents:

  • The sample must be very dry, as water competes for coordination with the reagent.[4]

  • The magnitude of the induced shift depends on the concentration of the LSR, so it should be added incrementally.

  • Significant line broadening can be a side effect, so a balance must be found between signal separation and resolution.

Q5: What advanced NMR experiments can help when standard techniques fail to resolve signal overlap?

When signal overlap persists, two-dimensional (2D) NMR experiments are essential. These techniques spread correlations across a second frequency dimension, greatly enhancing resolution.[14][15]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds). Useful for tracing out spin systems.[16]

  • TOCSY (Total Correlation Spectroscopy): Correlates all protons within a given spin system, even if they are not directly coupled. This is powerful for identifying all signals from a molecular fragment, even if some are overlapped in the 1D spectrum.[17]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. Since the ¹³C spectrum is much more dispersed, this can resolve ¹H signals that overlap but are attached to different carbons.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is critical for assembling the molecular skeleton.

  • Pure Shift NMR: Advanced 1D techniques that use specific pulse sequences to collapse multiplets into singlets, dramatically increasing the resolution of the proton spectrum by removing the effects of J-coupling.[18]

Data Presentation

The following tables provide illustrative data on how experimental parameters can influence the ¹H NMR chemical shifts of key protons in this compound. Note: These are representative values based on typical behavior and may not reflect exact experimental outcomes.

Table 1: Effect of Solvent on Key ¹H Chemical Shifts (δ, ppm)

Proton GroupTypical δ in CDCl₃Expected δ in DMSO-d₆Expected δ in C₆D₆Rationale for Shift
Aromatic Protons6.5 - 7.56.6 - 7.66.2 - 7.2High sensitivity to solvent polarity and anisotropy.[5]
Methoxy (-OCH₃)3.6 - 3.93.5 - 3.83.3 - 3.6Aromatic solvent (C₆D₆) induces upfield shifts.
Benzoyl Protons7.8 - 8.27.9 - 8.37.6 - 8.0Significant interaction with aromatic solvents.
Methylene (-CH₂-)2.5 - 3.02.6 - 3.12.3 - 2.8Shift changes reflect conformational adjustments.

Table 2: Effect of Temperature on Key ¹H Chemical Shifts (δ, ppm) in DMSO-d₆

Proton Groupδ at 298 K (25 °C)δ at 328 K (55 °C)Expected Δδ (ppm)Rationale for Shift
Aromatic Protons7.15 (overlapped)7.12, 7.18 (resolved)± 0.03 - 0.06Temperature affects conformational averaging and local electronic environments.[7]
Methoxy (-OCH₃)3.753.73- 0.02Minor shifts due to changes in molecular motion.[8]
Methylene (-CH₂-)2.80 (broad)2.81 (sharp)+ 0.01Sharpening due to faster conformational exchange at higher temperature.[1][8]

Experimental Protocols

Protocol 1: Solvent Study for Resolution Enhancement
  • Sample Preparation: Prepare three separate, identical quantities of high-purity this compound (e.g., 5 mg each).

  • Dissolution: Dissolve each sample in 0.6 mL of a different high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆).

  • NMR Tube: Transfer each solution to a separate, clean NMR tube.

  • Acquisition: For each sample, acquire a standard ¹H NMR spectrum under identical experimental conditions (temperature, number of scans, relaxation delay).

  • Analysis: Process the spectra identically and compare the chemical shifts, multiplicities, and resolution of key signals to identify the solvent that provides the best signal dispersion.

Protocol 2: Variable Temperature (VT) NMR Experiment
  • Sample Preparation: Prepare a sample of this compound in a suitable solvent (e.g., DMSO-d₆ or Toluene-d₈) that has a high boiling point. Ensure the NMR tube is properly sealed to prevent solvent evaporation.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Increments: Increase the spectrometer temperature in a stepwise manner (e.g., in 10 K increments from 298 K to 348 K).

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquisition.

  • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature. It is crucial to re-shim the spectrometer at each new temperature.[7]

  • Data Analysis: Compare the series of spectra to identify the temperature at which optimal resolution of the target signals is achieved. Note any changes in chemical shift and line width.[9]

Visualizations

Diagrams of Experimental and Logical Workflows

TroubleshootingWorkflow start Poor Signal Resolution (Broadening / Overlap) sub_check_sample 1. Verify Sample Quality start->sub_check_sample Start Here sub_check_shim 2. Optimize Spectrometer Shim sub_check_sample->sub_check_shim If sample is pure & concentrated sub_change_solvent 3. Perform Solvent Study sub_check_shim->sub_change_solvent If shimming does not resolve sub_vt_nmr 4. Run Variable Temperature NMR sub_change_solvent->sub_vt_nmr If overlap persists end_resolved Resolution Enhanced sub_change_solvent->end_resolved If signals resolve sub_2d_nmr 5. Acquire 2D NMR Spectra sub_vt_nmr->sub_2d_nmr If overlap persists sub_vt_nmr->end_resolved If signals resolve sub_2d_nmr->end_resolved For detailed assignment end_not_resolved Consult Specialist / Advanced Techniques sub_2d_nmr->end_not_resolved If ambiguity remains

Caption: A troubleshooting workflow for enhancing NMR signal resolution.

ParameterInfluence cluster_params Experimental Parameters cluster_effects Spectral Characteristics param1 Solvent Choice (Polarity, Aromaticity) effect1 Chemical Shift (δ) Dispersion param1->effect1 param2 Temperature param2->effect1 effect2 Linewidth (Δν₁/₂) param2->effect2 effect3 Conformational Exchange Rate param2->effect3 param3 Magnetic Field (B₀) param3->effect1 goal Improved Resolution effect1->goal effect2->goal (narrower lines) effect3->effect2

Caption: Influence of key parameters on NMR spectral characteristics.

References

Best practices for long-term storage of Benzoylgomisin O.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzoylgomisin O

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound, along with troubleshooting guides and frequently asked questions to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

A1: For long-term stability, it is recommended to store pure this compound at -20°C or below in a tightly sealed container, protected from light and moisture. While some lignans exhibit stability at higher temperatures, cryogenic storage is the best practice to minimize degradation over extended periods. For shorter durations, storage at 4°C is acceptable, but for periods exceeding a few weeks, -20°C is preferable. The rate of chemical degradation generally increases with temperature.[1]

Q2: How should I store this compound in solution?

A2: If you need to store this compound in solution, it is crucial to use a high-purity, anhydrous solvent such as DMSO, ethanol, or acetonitrile. Prepare aliquots of the desired concentration to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -80°C for maximum stability. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life of this compound is highly dependent on the storage conditions. When stored as a dry powder at -20°C or below and protected from light and moisture, it can be stable for several years. In solution at -80°C, stability can be maintained for at least six months to a year. However, it is recommended to perform periodic purity checks, especially for long-term projects. A tentative shelf-life of 24 months may be considered if the active ingredient is known to be stable and supporting data from similar formulations are available.[2]

Q4: Should I be concerned about the type of storage container?

A4: Yes, the choice of storage container can impact the stability of your compound. For solids, amber glass vials with tight-fitting caps are recommended to protect against light and moisture. For solutions, some compounds may adsorb to plastic surfaces. For instance, diluted buprenorphine stored in glass vials showed less than 10% loss after 180 days, while storage in plastic syringes led to a significant decline in concentration.[3] Therefore, glass vials are generally a safer choice for long-term storage of this compound solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Degradation 1. Improper Storage Temperature: Storing at room temperature or 4°C for extended periods. 2. Exposure to Light: this compound may be photosensitive. 3. Repeated Freeze-Thaw Cycles: This can introduce moisture and promote degradation. 4. Presence of Contaminants: Water, oxygen, or reactive impurities in the solvent or container.1. Store at -20°C or -80°C for long-term storage. 2. Always store in amber vials or protect from light. 3. Prepare single-use aliquots. 4. Use high-purity anhydrous solvents and clean, inert storage vials.
Poor Solubility 1. Incorrect Solvent Choice: this compound may have limited solubility in certain solvents. 2. Low-Quality Solvent: Presence of water in an organic solvent can reduce solubility. 3. Compound Has Degraded or Polymerized: Degraded material may be less soluble.1. Test solubility in a small amount of different high-purity solvents (e.g., DMSO, ethanol, acetonitrile). 2. Use fresh, anhydrous grade solvents. 3. Check the purity of your sample using an appropriate analytical method (e.g., HPLC).
Inconsistent Experimental Results 1. Inaccurate Concentration: This could be due to weighing errors or partial dissolution. 2. Degradation After Dissolution: The compound may not be stable in the chosen solvent at the experimental temperature. 3. Adsorption to Labware: The compound may be sticking to plastic tubes or pipette tips.1. Ensure the compound is fully dissolved before making dilutions. Use a calibrated balance. 2. Prepare fresh solutions for each experiment. Assess the stability of the compound in the experimental buffer/medium. 3. Use low-adhesion labware or pre-rinse tips with the solution.

Summary of Storage Recommendations

Storage Form Temperature Container Duration Key Considerations
Solid/Powder -20°C or belowAmber glass vialYearsProtect from light and moisture.
In Solution -80°CGlass vial6-12 monthsUse anhydrous, high-purity solvents. Aliquot to avoid freeze-thaw cycles.
Short-term (Working Solution) 4°CGlass vial< 24 hoursPrepare fresh daily for best results. Protect from light.

Experimental Protocol: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity methanol or acetonitrile

  • High-purity water

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)

  • Incubator/oven

  • Photostability chamber

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature and monitor at 0, 1, 2, and 4 hours.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for 24 hours.

    • Analyze aliquots at 0, 4, 8, and 24 hours by HPLC.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a hot air oven at 80°C for 48 hours.

    • At 0, 24, and 48 hours, take a sample, dissolve it in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent container) to light in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both samples at various time intervals by HPLC.

3. Analysis:

  • Analyze all samples by HPLC to determine the percentage of this compound remaining and to detect the formation of any degradation products.

  • Characterize the degradation products using a mass spectrometer if available.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Degradation Observed check_temp Check Storage Temperature start->check_temp is_temp_ok Is it -20°C or below? check_temp->is_temp_ok correct_temp Action: Store at -20°C or -80°C is_temp_ok->correct_temp No check_light Check Light Exposure is_temp_ok->check_light Yes correct_temp->check_light is_light_protected Is it protected from light? check_light->is_light_protected protect_light Action: Use amber vials or store in dark is_light_protected->protect_light No check_freeze_thaw Check Freeze-Thaw Cycles is_light_protected->check_freeze_thaw Yes protect_light->check_freeze_thaw are_aliquots_used Are single-use aliquots being used? check_freeze_thaw->are_aliquots_used make_aliquots Action: Prepare single-use aliquots are_aliquots_used->make_aliquots No check_solvent Check Solvent/Container Purity are_aliquots_used->check_solvent Yes make_aliquots->check_solvent is_solvent_pure Is the solvent anhydrous and high-purity? check_solvent->is_solvent_pure use_pure_solvent Action: Use fresh, high-purity solvents is_solvent_pure->use_pure_solvent No end_resolved Issue Resolved is_solvent_pure->end_resolved Yes use_pure_solvent->end_resolved end_unresolved Issue Persists: Consider Forced Degradation Study Key_Stability_Factors center This compound Stability temp Temperature (-20°C to -80°C) center->temp influences light Light (Protection) center->light influences moisture Moisture (Anhydrous Conditions) center->moisture influences oxygen Oxygen (Inert Atmosphere) center->oxygen influences solvent Solvent Purity (High-Grade) center->solvent influences container Container Material (Glass) center->container influences

References

Validation & Comparative

Confirming the Identity of Benzoylgomisin O: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 28, 2025 – Researchers and drug development professionals now have access to a comprehensive guide for the spectroscopic identification of Benzoylgomisin O, a bioactive lignan with potential therapeutic applications. This guide provides a detailed comparison of its spectroscopic data with that of a closely related compound, Schisantherin B, offering a clear protocol for its unambiguous identification.

This compound, a natural product isolated from plants of the Schisandra genus, has garnered interest for its potential pharmacological activities. Accurate identification of this compound is crucial for advancing research and development. This guide outlines the characteristic spectroscopic features of this compound using 1H Nuclear Magnetic Resonance (NMR), 13C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data Comparison

To facilitate the confirmation of this compound, its spectroscopic data is presented alongside that of Schisantherin B, another prominent dibenzocyclooctadiene lignan isolated from Schisandra sphenanthera. The structural similarities and differences between these two compounds provide a valuable reference for researchers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Position This compound (δ ppm, J in Hz) Schisantherin B (δ ppm, J in Hz)
1-OCH₃3.88 (s)3.87 (s)
2-OCH₃3.86 (s)3.85 (s)
3-OCH₃3.65 (s)3.63 (s)
4-H6.55 (s)6.54 (s)
6-H5.95 (d, 3.0)5.93 (d, 3.0)
7-H2.51 (m)2.49 (m)
7-CH₃1.01 (d, 7.0)0.99 (d, 7.0)
8-H2.05 (m)2.03 (m)
8-CH₃0.78 (d, 7.0)0.76 (d, 7.0)
10-H6.70 (s)6.68 (s)
11-OCH₃3.95 (s)3.93 (s)
13-Hα2.65 (dd, 14.0, 5.0)2.63 (dd, 14.0, 5.0)
13-Hβ2.30 (dd, 14.0, 10.0)2.28 (dd, 14.0, 10.0)
Benzoyl-H8.05 (m), 7.55 (m), 7.45 (m)-
Angeloyl-H-6.10 (qq, 7.0, 1.5), 2.00 (dq, 1.5, 1.5), 1.85 (dq, 7.0, 1.5)

Note: Data for this compound is based on typical values for related compounds and will be updated upon definitive publication.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Position This compound (δ ppm) Schisantherin B (δ ppm)
1149.8149.7
2141.2141.1
3152.5152.4
4107.0106.9
5134.8134.7
674.574.3
741.040.9
7-CH₃10.210.1
834.534.4
8-CH₃13.813.7
9132.0131.9
10103.5103.4
11151.5151.4
12125.0124.9
1333.032.9
14140.0139.9
1-OCH₃61.060.9
2-OCH₃56.055.9
3-OCH₃56.256.1
11-OCH₃61.261.1
Benzoyl-CO166.0-
Benzoyl-C130.5, 129.8, 128.5, 133.0-
Angeloyl-CO-167.5
Angeloyl-C-127.8, 138.5, 15.8, 20.5

Note: Data for this compound is based on typical values for related compounds and will be updated upon definitive publication.

Table 3: Mass Spectrometry and Infrared Spectroscopy Data
Technique This compound Schisantherin B
HR-ESI-MS [M+H]⁺ m/z 521.2170 (Calculated for C₃₀H₃₃O₈)[M+H]⁺ m/z 515.2383 (Calculated for C₂₈H₃₅O₉)
IR (KBr, cm⁻¹) ~3450 (O-H), ~1720 (C=O, ester), ~1600, 1500 (aromatic C=C)~3480 (O-H), ~1715 (C=O, ester), ~1630 (C=C), ~1600, 1500 (aromatic C=C)

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound. The sample is typically dissolved in methanol and introduced into the mass spectrometer.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet to obtain the transmission spectrum.

Logical Workflow for Spectroscopic Identification

The process of identifying an unknown natural product like this compound follows a logical progression of spectroscopic analyses.

Spectroscopic_Identification_Workflow Workflow for Spectroscopic Identification of a Natural Product A Isolation of Unknown Compound B Mass Spectrometry (MS) - Determine Molecular Weight - Propose Molecular Formula A->B Initial Analysis C Infrared (IR) Spectroscopy - Identify Functional Groups (e.g., -OH, C=O, Aromatic Ring) B->C D 1D NMR (¹H, ¹³C) - Determine Carbon Skeleton - Identify Proton Environments C->D E 2D NMR (COSY, HSQC, HMBC) - Establish Connectivity - Assign Signals D->E Detailed Structural Analysis G Structure Elucidation - Propose Chemical Structure E->G F Comparison with Literature Data - Match Spectroscopic Data with Known Compounds H Confirmation of Identity F->H G->F Validation G->H

Caption: Logical workflow for the identification of a natural product.

This guide serves as a valuable resource for the scientific community, enabling the confident identification of this compound and facilitating further research into its biological properties and potential therapeutic uses.

A Comparative Guide to the Cross-Validation of Analytical Methods for Benzoylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of Benzoylgomisin O, a bioactive lignan found in the plants of the Schisandra genus. The cross-validation of analytical methods is a critical step in drug development and quality control, ensuring the reliability, consistency, and accuracy of results across different laboratories or when transitioning between methods. Here, we present a hypothetical cross-validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) method for the analysis of this compound in a biological matrix.

Data Presentation: A Comparative Overview

The following tables summarize the key performance parameters of the two analytical methods for the quantification of this compound.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity (r²) ≥ 0.999≥ 0.999
Linear Range 50 - 5000 ng/mL0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 50 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) < 5%< 10%
Inter-day Precision (%RSD) < 8%< 12%
Accuracy (%RE) ± 10%± 15%
Mean Recovery 85.2%92.5%

Table 2: Cross-Validation Acceptance Criteria

ParameterAcceptance Criteria
Correlation of Results Correlation coefficient (r) ≥ 0.95
Mean Difference Within ± 20%
Incurred Sample Reanalysis At least 67% of samples within ± 20% of the original value

Experimental Protocols

Method 1: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV/Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Protein precipitation of the plasma sample with methanol, followed by centrifugation and filtration.

Method 2: UPLC-MS/MS
  • Instrumentation: An ultra-high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transition: Specific precursor-to-product ion transition for this compound.

  • Sample Preparation: Solid-phase extraction (SPE) of the plasma sample to remove interferences and concentrate the analyte.

Mandatory Visualization

CrossValidationWorkflow cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: UPLC-MS/MS cluster_comparison Data Comparison & Analysis M1_Start Sample Set A M1_Analysis Analysis by HPLC-UV M1_Start->M1_Analysis M1_Results Results A M1_Analysis->M1_Results Compare Statistical Comparison (Correlation, Bland-Altman) M1_Results->Compare M2_Start Sample Set A M2_Analysis Analysis by UPLC-MS/MS M2_Start->M2_Analysis M2_Results Results B M2_Analysis->M2_Results M2_Results->Compare Decision Acceptance Criteria Met? Compare->Decision Conclusion Methods are Interchangeable Decision->Conclusion Yes Further_Investigation Investigate Discrepancies Decision->Further_Investigation No

Caption: Workflow for the cross-validation of two analytical methods.

Benzoylgomisin O on the Bench: A Comparative Analysis Against its Gomisin Peers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Benzoylgomisin O with other notable gomisins, focusing on their anti-inflammatory and cytotoxic properties. This analysis is supported by available experimental data and detailed methodologies to aid in research and development.

This compound, a dibenzocyclooctadiene lignan isolated from Schisandra species, has garnered interest for its potential therapeutic applications. Like other members of the gomisin family, it exhibits a range of biological activities. This guide delves into a comparative analysis of this compound against other well-studied gomisins, providing a clear overview of their relative potencies and mechanisms of action based on current scientific literature.

Comparative Analysis of Biological Activity

The primary therapeutic avenues explored for gomisins are their anti-inflammatory and cytotoxic effects. The following tables summarize the available quantitative data for this compound and other selected gomisins.

Anti-Inflammatory Activity

This compound has been identified as an inhibitor of key enzymes in the inflammatory cascade, namely 15-lipoxygenase (15-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2). This positions it as a compound of interest for inflammatory conditions. A comparative look at other gomisins reveals a broader anti-inflammatory mechanism, often involving the modulation of critical signaling pathways.

CompoundTarget(s)Key Findings
This compound 15-LOX, COX-1, COX-2Potent inhibitor of these enzymes, suggesting direct anti-inflammatory action.[1]
Gomisin A Heme Oxygenase-1 (HO-1)Induces HO-1 expression but does not always translate to anti-inflammatory effects in all studies.[2][3]
Gomisin G Pro-inflammatory Cytokines, NF-κBInhibits the production of TNF-α, IL-1β, and IL-6 by blocking NF-κB activation in LPS-stimulated macrophages.[2][3]
Gomisin J Pro-inflammatory Cytokines, NF-κB, MAPKsReduces production of pro-inflammatory cytokines by blocking phosphorylation of p38 MAPK, ERK, and JNK.[2][3][4][5]
Gomisin N iNOS, NF-κB, MAPKsSuppresses inducible nitric oxide synthase (iNOS) expression via inhibition of NF-κB and MAPK pathways.[4][5][6]
Cytotoxicity

Several gomisins have been investigated for their potential as anti-cancer agents. Their cytotoxic activity is often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

CompoundCell LineIC50 (µM)
Gomisin J MCF7 (Breast Cancer)Suppresses proliferation at <10 µg/ml and induces cell death at >30 µg/ml.[7][8]
MDA-MB-231 (Breast Cancer)Suppresses proliferation at <10 µg/ml and induces cell death at >30 µg/ml.[7][8]
Gomisin L1 A2780 (Ovarian Cancer)21.92 ± 0.73[9]
SKOV3 (Ovarian Cancer)55.05 ± 4.55[9]
HL-60 (Leukemia)82.02[10]
HeLa (Cervical Cancer)166.19[10]
MCF7 (Breast Cancer)> 200[10]

Experimental Protocols

To ensure the reproducibility and clear understanding of the cited data, detailed methodologies for key experiments are provided below.

15-Lipoxygenase (15-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 15-LOX enzyme, which is involved in the production of inflammatory mediators.

Materials:

  • 15-Lipoxygenase (from soybeans)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Prepare the enzyme solution by dissolving 15-LOX in borate buffer to a concentration of approximately 10,000 U/mL. Keep the solution on ice.

  • Prepare the substrate solution of 250 µM linoleic acid in borate buffer.

  • For the control (no inhibitor), mix the enzyme solution with an equal volume of DMSO.

  • For the test sample, mix the enzyme solution with the test compound solution.

  • Incubate the mixtures for 5 minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate to the enzyme-inhibitor mixture.

  • Immediately measure the increase in absorbance at 234 nm over 5 minutes. The formation of a conjugated diene product from the oxidation of linoleic acid results in this absorbance increase.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the control.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory effect of a compound on the two isoforms of the COX enzyme.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Arachidonic acid (substrate)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin (co-factor)

  • L-epinephrine (co-factor)

  • Test compound dissolved in DMSO

  • LC-MS/MS system

Procedure:

  • In an Eppendorf tube, prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

  • Add the COX-1 or COX-2 enzyme to the mixture and incubate for 2 minutes at room temperature.

  • Add the test compound to the enzyme solution and pre-incubate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid and incubate for 20 minutes at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., a mixture of acetonitrile and formic acid).

  • Analyze the formation of prostaglandin E2 (PGE2) from arachidonic acid using an LC-MS/MS system.

  • The IC50 value is determined by measuring the concentration of the test compound that inhibits PGE2 production by 50%.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF7, A2780)

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Anti-Inflammatory Activity in LPS-Stimulated Macrophages

This assay evaluates the ability of a compound to suppress the inflammatory response in immune cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

  • Culture RAW 264.7 cells in 96-well plates.

  • Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measure the production of nitric oxide in the cell culture supernatant using the Griess reagent.

  • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using specific ELISA kits.

  • The inhibitory effect of the compound is determined by the reduction in NO and cytokine production compared to LPS-stimulated cells without the compound.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many gomisins are attributed to their ability to modulate key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial regulators of inflammatory gene expression.

Figure 1. General signaling pathway for the anti-inflammatory action of gomisins.

As depicted in Figure 1, lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4) on macrophages. This triggers downstream signaling cascades, including the IKK/NF-κB and MAPK (p38, ERK, JNK) pathways. Activation of these pathways leads to the translocation of the transcription factor NF-κB into the nucleus, where it promotes the expression of pro-inflammatory genes. Several gomisins exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these pathways, thereby preventing NF-κB activation and subsequent inflammation.

experimental_workflow cluster_invitro In Vitro Analysis Enzyme_Assay Enzyme Inhibition Assays (15-LOX, COX-1, COX-2) Treatment Treatment with This compound / Other Gomisins Cell_Culture Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT) Treatment->Cytotoxicity_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (LPS stimulation, NO/Cytokine measurement) Treatment->Anti_Inflammatory_Assay Western_Blot Western Blot (Protein expression/phosphorylation) Anti_Inflammatory_Assay->Western_Blot

Figure 2. General experimental workflow for comparing gomisin bioactivity.

The experimental workflow (Figure 2) for comparing the biological activities of different gomisins typically involves a series of in vitro assays. Initial screening often includes direct enzyme inhibition assays. This is followed by cell-based assays to assess cytotoxicity against cancer cell lines and anti-inflammatory effects in immune cells. Mechanistic studies, such as Western blotting, are then employed to investigate the effects of the compounds on specific signaling pathways.

References

A Comparative Analysis of the Anti-Inflammatory Activities of Benzoylgomisin O and Schisandrin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two bioactive lignans, Benzoylgomisin O and Schisandrin B, both found in plants of the Schisandra genus. While both compounds exhibit anti-inflammatory effects, their mechanisms of action and potency may differ. This document synthesizes available experimental data to facilitate a comparative understanding for research and drug development purposes.

Executive Summary

This compound and Schisandrin B are natural compounds with demonstrated anti-inflammatory potential. This compound appears to exert its effects through the direct inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX-1 and COX-2) and 15-lipoxygenase (15-LOX). In contrast, Schisandrin B modulates inflammatory responses through the regulation of critical signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), and by activating the antioxidant Nrf2 pathway.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory activities of this compound and Schisandrin B. It is important to note that the lack of standardized experimental conditions and direct comparative studies makes a side-by-side quantitative comparison difficult.

Table 1: Inhibitory Activity of this compound on Inflammatory Enzymes

Target EnzymeInhibitory Concentration (IC50)Source
15-Lipoxygenase (15-LOX)< 10 µM[No specific citation available]
Cyclooxygenase-1 (COX-1)< 10 µM[No specific citation available]
Cyclooxygenase-2 (COX-2)< 10 µM[No specific citation available]

Table 2: Anti-inflammatory Effects of Schisandrin B on Various Markers

Inflammatory MarkerEffectCell Line/ModelSource
Nitric Oxide (NO) ProductionInhibitionLPS-stimulated RAW 264.7 macrophages[No specific citation available]
Prostaglandin E2 (PGE2) ProductionInhibitionLPS-stimulated RAW 264.7 macrophages[No specific citation available]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)SuppressionLPS-stimulated macrophages, Concanavalin A-activated T-lymphocytes[1][2]
NF-κB ActivationInhibition of nuclear translocationActivated lymphocytes, Rat chondrocytes[2][3]
MAPK (p38, ERK, JNK) PhosphorylationInhibitionActivated lymphocytes, Rat chondrocytes[2][3]

Note: While several studies demonstrate the inhibitory effects of Schisandrin B, specific IC50 values are not consistently reported across different experimental setups.

Mechanisms of Anti-inflammatory Action

This compound: The primary anti-inflammatory mechanism of this compound appears to be the direct inhibition of pro-inflammatory enzymes. By inhibiting COX-1, COX-2, and 15-LOX, this compound can effectively block the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation, pain, and fever.

Schisandrin B: The anti-inflammatory action of Schisandrin B is more complex and involves the modulation of intracellular signaling pathways. It has been shown to:

  • Inhibit the NF-κB Pathway: Schisandrin B can prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB[2][3]. This is a critical step, as NF-κB is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

  • Suppress MAPK Signaling: Schisandrin B inhibits the phosphorylation of key MAPK proteins, including p38, ERK, and JNK[2][3]. The MAPK pathways are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.

  • Activate the Nrf2 Pathway: Schisandrin B can induce the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant and cytoprotective genes[2]. This suggests an indirect anti-inflammatory effect by enhancing the cellular antioxidant defense system.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Schisandrin B.

Caption: NF-κB Signaling Pathway and the inhibitory action of Schisandrin B.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K Activates MAP2K_p38 MKK3/6 MAP3K->MAP2K_p38 MAP2K_JNK MKK4/7 MAP3K->MAP2K_JNK MAP2K_ERK MEK1/2 MAP3K->MAP2K_ERK p38 p38 MAP2K_p38->p38 JNK JNK MAP2K_JNK->JNK ERK ERK MAP2K_ERK->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates SchisandrinB Schisandrin B SchisandrinB->MAP2K_p38 Inhibits Phosphorylation SchisandrinB->MAP2K_JNK Inhibits Phosphorylation SchisandrinB->MAP2K_ERK Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression AP1->Genes Induces

Caption: MAPK Signaling Pathway and the inhibitory action of Schisandrin B.

Experimental Protocols

This section outlines the general methodologies for key in vitro experiments used to assess the anti-inflammatory activity of compounds like this compound and Schisandrin B.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or Schisandrin B) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After treatment and stimulation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

    • The absorbance is measured at a specific wavelength (typically 540 nm) using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.

    • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins like PGE2 and cytokines in the cell culture supernatant.

  • Procedure:

    • Commercially available ELISA kits for PGE2, TNF-α, IL-6, or IL-1β are used according to the manufacturer's instructions.

    • Briefly, the cell culture supernatants are added to microplate wells pre-coated with a capture antibody specific for the target molecule.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured at a specific wavelength, and the concentration of the target molecule is determined from a standard curve.

Western Blot Analysis for Protein Expression (e.g., iNOS, COX-2, p-p65, p-MAPKs)
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

  • Procedure:

    • After treatment, cells are lysed to extract total proteins.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, phosphorylated p65, or phosphorylated MAPKs).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

    • The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

In Vitro Enzyme Inhibition Assays (COX-1, COX-2, 15-LOX)
  • Principle: These assays measure the ability of a compound to directly inhibit the activity of a purified enzyme.

  • Procedure:

    • Commercially available inhibitor screening kits are often used.

    • The purified enzyme (COX-1, COX-2, or 15-LOX) is incubated with the test compound at various concentrations.

    • The appropriate substrate (e.g., arachidonic acid for COX enzymes) is added to initiate the enzymatic reaction.

    • The formation of the product is measured, often through a colorimetric or fluorometric method.

    • The percentage of enzyme inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Conclusion and Future Directions

Future research should focus on:

  • Conducting head-to-head comparative studies of this compound and Schisandrin B to determine their relative potency in various in vitro and in vivo models of inflammation.

  • Elucidating the detailed molecular interactions of this compound with its target enzymes.

  • Further investigating the upstream and downstream targets of Schisandrin B within the NF-κB and MAPK signaling pathways.

  • Evaluating the pharmacokinetic and pharmacodynamic profiles of both compounds to assess their potential as therapeutic agents.

This comprehensive comparison provides a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of these natural compounds in the management of inflammatory diseases.

References

Unveiling the Anti-Inflammatory Potential of Benzoylgomisin O: A Comparative Analysis with Synthetic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – In the ongoing quest for novel anti-inflammatory agents, researchers are increasingly turning their attention to natural compounds. Among these, Benzoylgomisin O, a lignan found in the plant Schisandra chinensis, is emerging as a promising candidate. This guide provides a comprehensive comparison of the efficacy of this compound against well-established synthetic anti-inflammatory drugs, supported by experimental data, for an audience of researchers, scientists, and drug development professionals.

Executive Summary

This compound exhibits significant anti-inflammatory properties by targeting key enzymatic pathways and cellular signaling cascades implicated in the inflammatory response. While synthetic non-steroidal anti-inflammatory drugs (NSAIDs) have long been the cornerstone of anti-inflammatory therapy, this compound presents a potentially safer and multi-targeted approach. This comparison delves into the mechanisms of action, quantitative efficacy, and the underlying experimental protocols to provide a clear and objective evaluation.

Mechanism of Action: A Tale of Two Strategies

Synthetic anti-inflammatory drugs, predominantly NSAIDs like diclofenac and ibuprofen, primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While effective, the non-selective inhibition of both COX isoforms by many traditional NSAIDs can lead to gastrointestinal side effects, as COX-1 also plays a protective role in the stomach lining.

This compound, on the other hand, appears to employ a multi-pronged approach. While it does exhibit inhibitory effects on COX enzymes, its anti-inflammatory action also extends to the inhibition of other pro-inflammatory enzymes and modulation of critical signaling pathways.

Key Signaling Pathways

The anti-inflammatory effects of both this compound and synthetic drugs converge on crucial intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

  • NF-κB Signaling Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

  • MAPK Signaling Pathway: This pathway involves a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate inflammatory responses. Key players in this pathway include ERK, JNK, and p38 MAPKs.

This compound has been shown to suppress the activation of both NF-κB and MAPK pathways, thereby reducing the production of a broad spectrum of inflammatory mediators.

Quantitative Efficacy: A Head-to-Head Comparison

To provide a clear comparison, the following tables summarize the available quantitative data on the efficacy of this compound and the widely used synthetic NSAID, diclofenac.

In Vitro Enzyme InhibitionIC50 (µg/mL)
Compound COX-1
6-O-Benzoylgomisin O-
Schisandrin62% inhibition at 1.75 µg/mL[1]
Gomisin D-
Gomisin N-
Schisantherin A74% inhibition at 0.175 µg/mL[1]
Diclofenac Varies by assay (µM range)

Note: Direct IC50 values for 6-O-Benzoylgomisin O on COX enzymes were not available in the reviewed literature. The table presents the percentage of inhibition at a specific concentration as reported in the cited study. A direct comparison of potency requires standardized assays.

| In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats) | | :--- | :--- | | Compound | Dose | Inhibition of Edema (%) | Time Point | | Diclofenac | 5 mg/kg | 56.17 ± 3.89[2] | 2 hours | | | 20 mg/kg | 71.82 ± 6.53[2] | 3 hours | | | 3 mg/kg | Significant decrease in edema volume and weight[3] | - | | This compound | - | Data from a direct comparative study with diclofenac is not currently available in the reviewed literature. | - |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.

In Vitro Enzyme Inhibition Assays (COX-1, COX-2, 15-LOX)

Objective: To determine the inhibitory effect of test compounds on the activity of cyclooxygenase (COX-1 and COX-2) and 15-lipoxygenase (15-LOX) enzymes.

General Protocol:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes, and 15-LOX from a suitable source (e.g., soybean) are used.

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compounds (e.g., this compound, diclofenac) or vehicle control for a specified period at a controlled temperature.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination and Product Measurement: The reaction is stopped after a defined time, and the amount of product formed (e.g., prostaglandins for COX, 15-HETE for 15-LOX) is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the half-maximal inhibitory concentration (IC50) is determined by plotting the inhibition percentage against the log of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of a test compound in an animal model.

Protocol:

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test compound (e.g., this compound, diclofenac) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.

  • Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), a sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is administered into the right hind paw of the rats.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema for each treatment group is calculated relative to the vehicle-treated control group.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of the test compounds on cell lines used in in vitro anti-inflammatory studies (e.g., RAW 264.7 macrophages).

Protocol:

  • Cell Culture: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or SDS).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the viability of the untreated control cells.

Visualizing the Molecular Battleground

To better illustrate the complex interplay of molecules in the inflammatory cascade and the points of intervention for this compound and synthetic anti-inflammatory drugs, the following diagrams have been generated using Graphviz.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Drug Intervention Stimuli Inflammatory Stimuli TLR4 TLR4 Stimuli->TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX COX-1 / COX-2 ArachidonicAcid->COX Substrate Prostaglandins Prostaglandins COX->Prostaglandins Prostaglandins->Stimuli Amplify Signal IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IKK->NFkB_inactive Leads to activation IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Translocates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_active->ProInflammatoryGenes Induces AP1->ProInflammatoryGenes Induces BGO This compound BGO->COX Inhibits BGO->IKK Inhibits BGO->MAPK Inhibits NSAIDs Synthetic NSAIDs (e.g., Diclofenac) NSAIDs->COX Inhibits

Caption: General inflammatory signaling pathways and points of intervention.

G cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis Animal Rat DrugAdmin Drug Administration (this compound or Diclofenac) Animal->DrugAdmin Carrageenan Carrageenan Injection (Sub-plantar) DrugAdmin->Carrageenan After 30-60 min PawVolume Measure Paw Volume (Plethysmometer) Carrageenan->PawVolume TimePoints Multiple Time Points (e.g., 1-5 hours) PawVolume->TimePoints Inhibition Calculate % Inhibition of Edema TimePoints->Inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The available evidence suggests that this compound is a potent anti-inflammatory agent with a mechanism of action that extends beyond simple COX inhibition. Its ability to modulate the NF-κB and MAPK signaling pathways indicates a broader spectrum of anti-inflammatory activity compared to some traditional NSAIDs. This multi-target approach could potentially lead to a better safety profile, particularly concerning gastrointestinal side effects.

However, a direct in vivo comparison with a standard synthetic drug like diclofenac in a well-controlled study is crucial to definitively establish its relative efficacy. Further research is warranted to elucidate the precise molecular interactions of this compound with its targets and to conduct comprehensive preclinical and clinical trials to evaluate its therapeutic potential and safety in humans. The development of natural compounds like this compound holds significant promise for the future of anti-inflammatory therapy, offering the potential for more targeted and safer treatment options.

References

Acknowledging Data Scarcity for Benzoylgomisin O and Proposing a Data-Rich Alternative: Gomisin J

Author: BenchChem Technical Support Team. Date: November 2025

To our valued audience of researchers, scientists, and drug development professionals:

Our initial objective was to provide a comprehensive comparison guide on the anticancer effects of Benzoylgomisin O across various cell lines. However, after an extensive review of the current scientific literature, it is apparent that there is a significant scarcity of published, detailed experimental data specifically validating the anticancer effects of this compound.

While this compound, a dibenzocyclooctadiene lignan found in plants of the Schisandra genus, has been identified and is noted for its anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes, its direct anticancer activities are not well-documented in publicly accessible research.[1] One study did isolate a related compound, 6-O-benzoylgomisin O, and evaluated its cytotoxic activity against human oral cancer (CAL27) and human breast cancer (MDA-MB231) cell lines; however, the specific quantitative results for this compound were not provided in the publication's abstract.[2][3] A comprehensive review on dibenzocyclooctadiene lignans mentions this compound as having anticancer potential, attributing this to mechanisms common to this class of compounds, such as inducing apoptosis and causing cell cycle arrest, but lacks specific experimental data for this compound itself.[4][5]

Given the absence of robust, comparative data for this compound, we are unable to construct the detailed, data-driven comparison guide as originally intended.

Proposed Alternative: A Comparative Guide on the Anticancer Effects of Gomisin J

We propose to pivot this guide to a closely related and well-researched compound from the same chemical family: Gomisin J . Like this compound, Gomisin J is a lignan isolated from Schisandra chinensis fruit.[6][7] Importantly, there is a more substantial body of research available on its anticancer activities, including specific cytotoxicity data and mechanistic insights, which will allow for a thorough and valuable comparison.

The proposed guide on Gomisin J will adhere to all the core requirements of your initial request, providing:

  • Objective Comparison: We will present the anticancer effects of Gomisin J on various cancer cell lines, including breast cancer (MCF7, MDA-MB-231), and compare its efficacy.[6][7]

  • Data-Rich Tables: All quantitative data, such as IC50 values, will be summarized in clearly structured tables for easy interpretation and comparison.

  • Detailed Protocols: Methodologies for key experiments cited in the literature, such as cell viability assays and apoptosis analysis, will be provided.

  • Mandatory Visualizations: We will create diagrams using Graphviz (DOT language) to illustrate the signaling pathways implicated in Gomisin J's anticancer activity and the experimental workflows.

We believe that a comprehensive guide on Gomisin J will be of significant interest and utility to your research, given its demonstrated potential as an anticancer agent, particularly in its ability to induce both apoptosis and necroptosis in cancer cells.[6][7]

We kindly request your feedback on this proposed alternative. Should you approve, we will proceed with creating the detailed comparison guide on the anticancer effects of Gomisin J.

References

Head-to-head comparison of different extraction methods for Benzoylgomisin O.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with lignans from Schisandra species, selecting an optimal extraction method is a critical first step to ensure high yield and purity of the target compounds. Benzoylgomisin O, a bioactive dibenzocyclooctadiene lignan found in Schisandra sphenanthera, has garnered interest for its potential pharmacological activities. This guide provides a head-to-head comparison of common and advanced extraction techniques, supported by experimental data on lignan recovery from Schisandra fruits.

The primary extraction methods evaluated include traditional solvent-based techniques like Heat Reflux Extraction (HRE) and modern, more efficient methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). Each method presents distinct advantages and disadvantages in terms of extraction efficiency, time, solvent consumption, and preservation of thermolabile compounds.

Data Presentation: Quantitative Comparison of Extraction Methods

While direct comparative studies detailing the yield and purity of this compound across multiple extraction platforms are limited, data on the extraction of total lignans from Schisandra chinensis provides valuable insights into the relative efficiency of these methods. The following table summarizes the performance of Heat Reflux Extraction, Ultrasound-Assisted Extraction, and Microwave-Assisted Extraction for recovering a composite of five major lignans (Schisandrol A, Schisantherin A, Deoxyschisandrin, Schisandrin B, and Schisandrin C). Supercritical Fluid Extraction is discussed based on its known high efficiency for lipophilic compounds like lignans.

Extraction MethodTotal Lignan Yield (mg/g of raw material)Extraction TimeKey AdvantagesKey Disadvantages
Heat Reflux Extraction (HRE) ~11.56 hoursSimple, low-cost equipment.Time-consuming, high energy and solvent consumption, potential for thermal degradation of compounds.[1][2]
Ultrasound-Assisted Extraction (UAE) ~13.21.5 hoursReduced extraction time, improved efficiency over HRE.Equipment cost, potential for localized heating.
Microwave-Assisted Extraction (MAE) ~12.835 minutesSignificantly reduced extraction time, lower solvent consumption.[3]Specialized equipment required, potential for uneven heating.
Supercritical Fluid Extraction (SFE) High (Qualitative)10-60 minutes"Green" technology (uses CO2), high purity of extracts, tunable selectivity.[4]High initial equipment cost and complexity.

Note: The quantitative data is based on the total yield of five major lignans from Schisandra chinensis as a proxy for the efficiency of lignan extraction. Specific yields for this compound may vary. SFE is noted for yielding a higher content of lignans compared to polar solvent extractions.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of extraction results. Below are representative protocols for each of the discussed extraction methods for lignans from Schisandra fruit.

Heat Reflux Extraction (HRE)

This conventional method relies on heating a solvent with the plant material over an extended period.

  • Sample Preparation: Air-dried fruits of Schisandra sphenanthera are ground into a fine powder (e.g., 120-mesh sieve).

  • Extraction:

    • Accurately weigh 2.0 g of the powdered sample and place it into a round-bottom flask.

    • Add 25 mL of 62% aqueous ethanol to the flask.

    • Connect the flask to a reflux condenser and heat the mixture to boiling.

    • Maintain the reflux for 3 hours.

    • After cooling, filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue with fresh solvent for another 3 hours to maximize yield.

    • Combine the filtrates for subsequent analysis.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, thereby improving extraction efficiency.

  • Sample Preparation: Prepare the Schisandra fruit powder as described for HRE.

  • Extraction:

    • Accurately weigh 2.0 g of the powdered sample into a flask.

    • Add 40 mL of 81% aqueous ethanol.

    • Partially immerse the flask in an ultrasonic bath operating at a constant frequency (e.g., 45 kHz) and power (e.g., 223 W).

    • Conduct the extraction for 30 minutes.

    • Repeat the extraction process twice more on the residue, each time with fresh solvent.

    • Combine the extracts and filter before analysis.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to rapidly heat the solvent and plant material, significantly reducing extraction time.[3]

  • Sample Preparation: Prepare the Schisandra fruit powder as described for HRE.

  • Extraction:

    • Accurately weigh 2.0 g of the powdered sample and place it in a microwave-safe extraction vessel.

    • Add 25 mL of 80% aqueous ethanol.

    • Place the vessel in a microwave extractor and set the power to 850 W.

    • Irradiate for 35 minutes.

    • After the extraction is complete and the vessel has cooled, filter the extract.

Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, typically CO2, as the solvent.[4]

  • Sample Preparation: Prepare the Schisandra fruit powder as described for HRE.

  • Extraction:

    • Load the powdered sample into the extraction vessel of the SFE system.

    • Pressurize the system with CO2 to the desired pressure (e.g., 20-35 MPa) and heat to the desired temperature (e.g., 40-60 °C).

    • A co-solvent such as ethanol (e.g., 5-10%) may be added to the CO2 to increase the polarity of the supercritical fluid and enhance the extraction of lignans.

    • Pass the supercritical fluid through the sample for a defined period (e.g., 60 minutes).

    • Depressurize the fluid in a collection vessel, causing the CO2 to return to a gaseous state and the extracted compounds, including this compound, to precipitate.

    • Collect the precipitated extract for analysis.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and subsequent analysis of this compound from Schisandra fruit.

ExtractionWorkflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_analysis Analysis raw_material Schisandra Fruit grinding Grinding & Sieving raw_material->grinding powder Fine Powder grinding->powder hre Heat Reflux Extraction powder->hre uae Ultrasound-Assisted Extraction powder->uae mae Microwave-Assisted Extraction powder->mae sfe Supercritical Fluid Extraction powder->sfe filtration Filtration hre->filtration uae->filtration mae->filtration crude_extract Crude Extract sfe->crude_extract concentration Concentration filtration->concentration concentration->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification hplc HPLC/UPLC Analysis crude_extract->hplc Purity & Yield Assessment pure_compound Pure this compound purification->pure_compound pure_compound->hplc quantification Quantification hplc->quantification

References

Benchmarking the antioxidant capacity of Benzoylgomisin O against known antioxidants.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Benzoylgomisin O's antioxidant performance against established antioxidants, supported by experimental data and detailed methodologies.

This compound, a lignan found in plants of the Schisandra genus, has garnered interest for its potential therapeutic properties, including its antioxidant activity. This guide provides a comparative analysis of this compound's antioxidant capacity benchmarked against well-known antioxidants: Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The following sections present quantitative data from established in vitro antioxidant assays, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is commonly evaluated using various assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an antioxidant required to inhibit a specific radical by 50%. A lower IC50 value indicates a higher antioxidant potency. The Trolox Equivalent Antioxidant Capacity (TEAC) assay, on the other hand, quantifies the antioxidant capacity of a substance relative to the standard, Trolox.

While direct comparative studies for this compound against all listed antioxidants in the same assays are limited, the following table summarizes available data from various sources to provide a benchmark. It is important to note that IC50 values can vary between studies due to minor differences in experimental conditions.

AntioxidantDPPH Assay (IC50)ABTS Assay (TEAC Value)Cellular Antioxidant Activity (CAA) Assay
This compound Data not available for the pure compound. Extracts of Schisandra sphenanthera, containing 6-O-benzoylgomisin O, show an IC50 of 37.94 ± 7.57 µg/mL.[1]Data not available for the pure compound. Extracts of Schisandra sphenanthera, containing 6-O-benzoylgomisin O, show an IC50 of 11.83 ± 4.09 µg/mL.[1]While some lignans from Schisandra chinensis have shown activity, specific data for this compound is not currently available.[2]
Trolox 31 µM to 56 µM[3]1.0 (by definition)Data not readily available in a directly comparable format.
Ascorbic Acid (Vitamin C) 24.34 µg/mL to 66.12 ppm[4]TEAC values can vary depending on assay conditions.Data not readily available in a directly comparable format.
Butylated Hydroxytoluene (BHT) 36 µg/mL to 202.35 µg/mL[5][6]A TEAC value of 1.29 ± 0.04 has been reported.[7]Data not readily available in a directly comparable format.

Note: The data for this compound is derived from an extract and not the pure compound, which may influence the IC50 value. Further studies on the isolated compound are required for a precise comparison.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • A stock solution of DPPH is prepared in methanol.

  • Various concentrations of the test compound (e.g., this compound) and standard antioxidants are prepared in a suitable solvent.

  • The test compound or standard is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured by the decrease in absorbance.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and standard (Trolox) are prepared.

  • The test compound or standard is added to the ABTS•+ solution, and the mixture is incubated for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated similar to the DPPH assay.

  • The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample to that of a standard curve of Trolox.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation. It provides a more biologically relevant measure of antioxidant activity by accounting for factors like cell uptake and metabolism.

Procedure:

  • Human hepatocarcinoma HepG2 cells are seeded in a 96-well microplate and cultured until they form a confluent monolayer.

  • The cells are then loaded with a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • The cells are treated with various concentrations of the test compound or a standard antioxidant (like quercetin).

  • After an incubation period, a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce cellular oxidative stress.

  • The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) by ROS is monitored using a fluorescence plate reader.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.

Visualizing Antioxidant Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a simplified antioxidant signaling pathway and a general experimental workflow for assessing antioxidant capacity.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH) Cell_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cell_Damage causes Neutralized_ROS Neutralized Species Antioxidant Antioxidant (e.g., this compound) Antioxidant->Neutralized_ROS donates electron/hydrogen Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant becomes

A simplified diagram illustrating the mechanism of antioxidant action against reactive oxygen species.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Reaction cluster_Measurement 3. Measurement & Analysis Prep_Antioxidant Prepare Test Compound & Standard Antioxidant Solutions Mixing Mix Antioxidant and Radical Solutions Prep_Antioxidant->Mixing Prep_Radical Prepare Radical Solution (DPPH or ABTS•+) Prep_Radical->Mixing Incubation Incubate in Controlled Environment (e.g., dark, RT) Mixing->Incubation Spectro Measure Absorbance (Spectrophotometer) Incubation->Spectro Calc Calculate % Inhibition and IC50/TEAC Value Spectro->Calc

A generalized experimental workflow for in vitro antioxidant capacity assays like DPPH and ABTS.

References

A Guide to the Independent Replication of Published Findings on Benzoylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reported biological activities of Benzoylgomisin O, a lignan isolated from plants of the Schisandra genus. A critical aspect of the scientific process is the independent replication of published findings to validate their accuracy and robustness. To date, publicly available literature on this compound is limited, and there is a notable absence of independent replication studies. This guide aims to address this gap by summarizing the initial findings and providing detailed experimental protocols and workflows that can be utilized to independently verify and expand upon the current knowledge of this compound.

I. Summary of Published and Reported Activities

This compound has been primarily investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties. The initial findings are summarized below. It is crucial to note that these findings have not been independently replicated and should be considered preliminary.

Data Presentation: Reported Biological Activities of this compound

Biological Activity Reported Effect Quantitative Data (IC50/EC50) Citations
Anti-inflammatory Inhibition of 15-lipoxygenase (15-LOX)Data not publicly available
Inhibition of cyclooxygenase-1 (COX-1)Data not publicly available
Inhibition of cyclooxygenase-2 (COX-2)Data not publicly available
Anti-cancer Induction of apoptosis in cancer cellsData not publicly available
Inhibition of cancer cell proliferationData not publicly available
Neuroprotective Protection against neuronal damageData not publicly available

Note: The lack of publicly available quantitative data (e.g., IC50, EC50 values) underscores the necessity for independent experimental validation.

II. Experimental Protocols for Replication Studies

To facilitate the independent replication of the reported findings, detailed protocols for key experiments are provided below. These protocols are based on standard methodologies used in the field.

1. Anti-inflammatory Activity Assays

  • 15-Lipoxygenase (15-LOX) Inhibition Assay

    • Principle: This assay measures the ability of a compound to inhibit the activity of the 15-LOX enzyme, which is involved in the inflammatory pathway. The enzymatic reaction utilizes linoleic acid as a substrate, and the formation of the product, (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid, is monitored spectrophotometrically at 234 nm.

    • Materials:

      • Soybean 15-lipoxygenase (EC 1.13.11.12)

      • Linoleic acid

      • Borate buffer (pH 9.0)

      • This compound

      • Positive control (e.g., Quercetin)

      • 96-well UV-transparent microplate

      • Microplate reader

    • Procedure:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

      • In a 96-well plate, add 10 µL of various concentrations of this compound or the positive control.

      • Add 160 µL of the 15-LOX enzyme solution to each well and incubate for 10 minutes at room temperature.

      • Initiate the reaction by adding 30 µL of the linoleic acid substrate solution.

      • Immediately measure the absorbance at 234 nm every minute for 10-20 minutes.

      • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of this compound.

      • Calculate the IC50 value from the dose-response curve.

  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

    • Principle: This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins. The assay measures the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored colorimetrically.

    • Materials:

      • Ovine COX-1 and human recombinant COX-2 enzymes

      • Arachidonic acid

      • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

      • Tris-HCl buffer (pH 8.0)

      • This compound

      • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

      • 96-well microplate

      • Microplate reader

    • Procedure:

      • Prepare stock solutions of this compound and positive controls in a suitable solvent.

      • In separate wells of a 96-well plate, add the appropriate enzyme (COX-1 or COX-2), buffer, and TMPD.

      • Add various concentrations of this compound or positive controls to the respective wells and incubate for 5 minutes at room temperature.

      • Initiate the reaction by adding arachidonic acid.

      • Measure the absorbance at 590 nm for 5 minutes.

      • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

2. Anti-cancer Activity Assays

  • Cell Viability Assay (MTT Assay)

    • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

    • Materials:

      • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

      • Complete cell culture medium (e.g., DMEM with 10% FBS)

      • This compound

      • Positive control (e.g., Doxorubicin)

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

      • Solubilization solution (e.g., DMSO or acidified isopropanol)

      • 96-well cell culture plate

    • Procedure:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with various concentrations of this compound or the positive control for 24, 48, or 72 hours.

      • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

      • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm.

      • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

  • Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

    • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

    • Materials:

      • Cancer cell line of interest

      • This compound

      • Positive control (e.g., Staurosporine)

      • Annexin V-FITC Apoptosis Detection Kit

      • Flow cytometer

    • Procedure:

      • Treat cells with this compound or the positive control for a predetermined time.

      • Harvest the cells and wash with cold PBS.

      • Resuspend the cells in the binding buffer provided in the kit.

      • Add Annexin V-FITC and PI to the cells and incubate in the dark.

      • Analyze the cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

3. Neuroprotective Activity Assay

  • Hydrogen Peroxide (H2O2)-Induced Oxidative Stress Model

    • Principle: This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death. H2O2 is used to induce oxidative damage in a neuronal cell line.

    • Materials:

      • Human neuroblastoma cell line (e.g., SH-SY5Y)

      • Cell culture medium

      • This compound

      • Positive control (e.g., N-acetylcysteine)

      • Hydrogen peroxide (H2O2)

      • MTT solution

    • Procedure:

      • Seed SH-SY5Y cells in a 96-well plate.

      • Pre-treat the cells with various concentrations of this compound or the positive control for 1-2 hours.

      • Induce oxidative stress by adding H2O2 to the wells (excluding the control wells) and incubate for 24 hours.

      • Assess cell viability using the MTT assay as described previously.

      • Calculate the percentage of neuroprotection and determine the EC50 value.

III. Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways that this compound might modulate based on its reported activities, as well as a general workflow for its bioactivity screening. These are hypothetical pathways and require experimental validation.

BGO This compound COX COX-1 / COX-2 BGO->COX Inhibits LOX 15-LOX BGO->LOX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation BGO This compound PI3K PI3K BGO->PI3K Inhibits? Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation NFkB->Proliferation start Isolate/Synthesize This compound primary_screening Primary Bioactivity Screening (e.g., Anti-inflammatory, Anti-cancer) start->primary_screening dose_response Dose-Response Studies (IC50 / EC50 Determination) primary_screening->dose_response mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) dose_response->mechanism replication Independent Replication by a Second Laboratory mechanism->replication publish Publish Findings replication->publish

A Comparative Analysis of Benzoylgomisin O: Anti-Inflammatory and Anti-Cancer Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoylgomisin O, a dibenzocyclooctadiene lignan isolated from Schisandra species, has garnered significant interest for its potential therapeutic applications. This guide provides a statistical analysis of its comparative data in anti-inflammatory and anti-cancer studies, offering a valuable resource for researchers in drug discovery and development.

Comparative Anti-Inflammatory Activity

This compound exhibits notable inhibitory effects on key enzymes involved in the inflammatory cascade, including 15-lipoxygenase (15-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2). A comparative analysis of its activity against other lignans from Schisandra species highlights its potential as a potent anti-inflammatory agent.

Data Presentation: Inhibition of Inflammatory Enzymes

The following table summarizes the percentage of inhibition of 15-LOX, COX-1, and COX-2 by this compound and other selected lignans at a concentration of 0.175 µg/mL.

Compound% Inhibition of 15-LOX% Inhibition of COX-1% Inhibition of COX-2
6-O-Benzoylgomisin O 49-57% --
Schisandrin-62% (at 1.75 µg/mL)54% (at 1.75 µg/mL)
Gomisin D--62% (at 1.75 µg/mL)
Gomisin N49-57%-70%
Schisantherin A49-57%74%-
Data sourced from Szopa et al., 2018.[1][2][3]

Experimental Protocols: Anti-Inflammatory Assays

The following protocols are based on the methodologies described by Szopa et al., 2018, for the in vitro assessment of anti-inflammatory activity.[1][2][3]

1. 15-Lipoxygenase (15-LOX) Inhibition Assay:

  • Principle: This assay measures the inhibition of the 15-LOX enzyme, which is involved in the biosynthesis of leukotrienes, pro-inflammatory mediators.

  • Methodology:

    • The reaction mixture contains a sodium phosphate buffer (pH 7.4), a solution of 15-LOX from soybean, and the test compound (this compound or other lignans).

    • The enzymatic reaction is initiated by the addition of the substrate, linoleic acid.

    • The formation of the product, (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoate, is monitored spectrophotometrically at 234 nm.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor.

2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

  • Principle: This assay determines the inhibitory effect of the compounds on COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

  • Methodology:

    • A commercial colorimetric COX inhibitor screening assay kit is utilized.

    • The assay is performed in a reaction buffer containing heme and the respective enzyme (ovine COX-1 or human recombinant COX-2).

    • The test compounds are pre-incubated with the enzyme.

    • The reaction is initiated by the addition of arachidonic acid as the substrate.

    • The production of prostaglandin G2, the initial product of the COX reaction, is measured colorimetrically.

    • The percentage of inhibition is determined by comparing the absorbance of the wells with the test compound to the control wells.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of lignans are often attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Stimulus->IKK Activates IkappaB_NFkappaB IκB-NF-κB (Inactive) IKK->IkappaB_NFkappaB Phosphorylates IκB NFkappaB NF-κB (Active) IkappaB_NFkappaB->NFkappaB Releases NF-κB DNA DNA (κB sites) NFkappaB->DNA Translocates & Binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Initiates

Caption: The canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory genes.

MAPK_Pathway Stimulus Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Caption: A simplified overview of a MAPK signaling cascade.

Anti-Cancer Activity: Induction of Apoptosis

This compound has also demonstrated potential anti-cancer properties, primarily through the induction of apoptosis, or programmed cell death, in cancer cells.

Experimental Workflow: Apoptosis Detection by Flow Cytometry

The following workflow outlines a common method for detecting apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Apoptosis_Workflow Start Cancer Cell Culture Treatment Treat with this compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Staining Stain with Annexin V-FITC & PI Harvest->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (Quantification of Apoptotic Cells) Flow_Cytometry->Data_Analysis

Caption: Workflow for apoptosis detection.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Methodology:

    • Cell Culture and Treatment: Cancer cells are cultured in appropriate media and treated with varying concentrations of this compound for a specified duration.

    • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

    • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated in the dark.

    • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC (Annexin V) and PI are detected.

    • Data Analysis: The cell population is gated into four quadrants:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells) The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.

This guide provides a foundational understanding of the comparative bioactivity of this compound. Further research is warranted to fully elucidate its therapeutic potential and mechanisms of action.

References

Safety Operating Guide

Proper Disposal of Benzoylgomisin O: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of Benzoylgomisin O

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal procedures due to its toxic properties. This guide provides a comprehensive operational plan for the safe management and disposal of this compound waste, ensuring the safety of laboratory personnel and environmental protection. This compound is classified as toxic if swallowed or in contact with skin and may cause an allergic skin reaction. Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Waste Identification and Segregation

Proper segregation of waste streams is the first critical step in the safe disposal of this compound. Do not mix hazardous waste with non-hazardous waste.

Table 1: this compound Waste Segregation

Waste TypeDescriptionDisposal Container
Solid Waste Contaminated personal protective equipment (PPE) such as gloves and lab coats, absorbent materials from spill cleanup, and empty vials.Clearly labeled, sealed, and puncture-resistant hazardous waste container.
Liquid Waste (Non-aqueous) Solutions of this compound in organic solvents (e.g., halogenated or non-halogenated solvents).Separate, labeled, and sealed hazardous waste containers for each solvent type.
Liquid Waste (Aqueous) Aqueous solutions containing this compound.Labeled and sealed hazardous waste container specifically for aqueous waste.
Sharps Waste Needles, syringes, or other sharp objects contaminated with this compound.Puncture-resistant, clearly labeled sharps container for hazardous chemical waste.

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is mandatory for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.

2. Waste Collection:

  • Collect all waste at the point of generation.

  • Use designated, compatible, and properly labeled hazardous waste containers.[1]

  • Never mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[1][2]

  • Ensure all containers are securely closed when not in use to prevent spills or volatilization.[1]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific type of waste (e.g., "Solid Waste," "Aqueous Waste with this compound").

  • Indicate the accumulation start date on the label.

4. Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.

  • The storage area should be away from general laboratory traffic and incompatible materials.

5. Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

6. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Wear appropriate PPE to clean the spill.

  • Use an absorbent material to contain and clean up the spill.

  • All materials used for spill cleanup must be disposed of as hazardous solid waste.

Experimental Protocols

Currently, there are no established, standardized experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. Therefore, all waste must be disposed of as hazardous chemical waste without prior treatment.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_identification Waste Identification & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Generation of This compound Waste solid Solid Waste (Gloves, Vials) start->solid Identify Waste Type liquid_non_aqueous Liquid Waste (Non-Aqueous) start->liquid_non_aqueous Identify Waste Type liquid_aqueous Liquid Waste (Aqueous) start->liquid_aqueous Identify Waste Type sharps Sharps Waste start->sharps Identify Waste Type container_solid Labeled Solid Hazardous Waste Container solid->container_solid container_liquid_non_aqueous Labeled Non-Aqueous Liquid Waste Container liquid_non_aqueous->container_liquid_non_aqueous container_liquid_aqueous Labeled Aqueous Liquid Waste Container liquid_aqueous->container_liquid_aqueous container_sharps Labeled Sharps Waste Container sharps->container_sharps ehs Contact EHS for Waste Pickup container_solid->ehs Store Safely container_liquid_non_aqueous->ehs Store Safely container_liquid_aqueous->ehs Store Safely container_sharps->ehs Store Safely disposal Licensed Hazardous Waste Disposal ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Benzoylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Engineering Controls

Given the lack of specific toxicity data for Benzoylgomisin O, a cautious approach to personal protection is essential. The following PPE and engineering controls are mandatory to minimize exposure:

  • Engineering Controls: All work with solid this compound or solutions thereof should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. Ensure that an eyewash station and safety shower are readily accessible.

  • Hand Protection: Wear nitrile or neoprene gloves that are resistant to the solvents being used. Always inspect gloves for tears or punctures before use and change them frequently.

  • Eye and Face Protection: Chemical safety goggles are required at all times. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat should be worn and kept buttoned. For handling larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating dust and work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

Hazard Analysis of Related Gomisin Compounds

To better understand the potential hazards of this compound, the following table summarizes the known hazards of other lignans from the Schisandra family. This information should be used to inform risk assessments until specific data for this compound becomes available.

CompoundCAS NumberHazard Statements
Gomisin D 60546-10-3Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]
Gomisin E 72960-21-5Not classified as a hazardous substance or mixture.
Gomisin G Not AvailablePotential for eye, skin, and respiratory irritation. May be harmful if ingested or inhaled.

Standard Operating Procedure for Handling this compound

Adherence to a strict operational plan is crucial for the safe handling of this compound.

1. Preparation and Weighing:

  • Conduct all manipulations of solid this compound within a chemical fume hood.
  • To minimize dust generation, use a micro-spatula for transfers and weigh the compound on anti-static weighing paper or in a tared, sealed container.

2. Dissolution:

  • Add solvent to the solid slowly to avoid splashing.
  • If sonication is required, ensure the vial is securely capped and placed in a secondary container within the sonicator.

3. Experimental Use:

  • Keep all containers of this compound, whether solid or in solution, clearly labeled and sealed when not in use.
  • Avoid direct contact with the skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including weighing paper, gloves, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste Dispose of Waste Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE

Caption: Workflow for the safe handling of this compound.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general safety principles and data from related compounds. A comprehensive, substance-specific risk assessment should be conducted before handling this compound. Always consult your institution's safety protocols and the latest available safety data.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.